3,6-Dichloropyrazine-2-carbonitrile
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,6-dichloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHXXRRBFJSFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627393 | |
| Record name | 3,6-Dichloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-16-9 | |
| Record name | 3,6-Dichloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,6-Dichloropyrazine-2-carbonitrile (CAS 356783-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3,6-Dichloropyrazine-2-carbonitrile (CAS: 356783-16-9), a critical chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis methodologies, safety and handling protocols, and its significant role in the production of antiviral medications. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow for its synthesis is provided, accompanied by a Graphviz visualization.
Introduction
This compound is a chlorinated pyrazine (B50134) derivative that has garnered significant attention in medicinal chemistry and process development.[1] Its molecular structure, featuring two reactive chlorine atoms and a nitrile group, makes it a versatile building block for the synthesis of various heterocyclic compounds.[1] Most notably, it serves as a key precursor in the industrial synthesis of Favipiravir, a broad-spectrum antiviral agent effective against a range of RNA viruses.[1][2] The efficiency of Favipiravir production is intrinsically linked to the high-purity synthesis of this intermediate.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 356783-16-9 | [3] |
| Molecular Formula | C₅HCl₂N₃ | [3][4] |
| Molecular Weight | 173.99 g/mol | [4] |
| Appearance | Pale yellow to white solid | [5][6] |
| Melting Point | 90-94 °C | [6][7] |
| Boiling Point | 262.0 ± 35.0 °C at 760 Torr | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
| Flash Point | 112.3 ± 25.9 °C | [7] |
| Solubility | Soluble in many common organic solvents.[8] Low solubility in water.[9] |
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | [3] |
| InChIKey | UZHXXRRBFJSFCV-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(N=C(C(=N1)Cl)C#N)Cl | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for the manufacturing of its downstream products. Several synthetic routes have been developed, with a common pathway involving the chlorination of a pyrazine precursor.
Synthesis from 3-Hydroxy-6-bromopyrazine-2-amide
A widely cited method for preparing this compound with high purity involves the use of 3-hydroxy-6-bromopyrazine-2-amide as a starting material.[5] This process utilizes a chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base and an inorganic chloride to minimize impurities.[5]
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide (10 g), lithium chloride (1.94 g), and phosphorus oxychloride (28 g).[5]
-
Initial Heating and Amine Addition: Stir the mixture and heat to 50°C. Slowly add diisopropylethylamine (DIEA) (17.78 g) to the reaction system.[5]
-
Reaction Progression: After the addition of DIEA, heat the system to 80°C and maintain stirring for 1 hour.[5]
-
Quenching: Cool the reaction mixture to approximately 30°C. Slowly and carefully add the mixture to ice water to quench the reaction.[5]
-
Isolation of Crude Product: The solid product will precipitate out of the aqueous solution. Isolate the solid by filtration.[5]
-
Purification: Wash the filter cake with isopropanol (B130326) (15 mL) to yield the purified this compound as a pale yellow solid (yield: 6.6 g).[5]
Synthesis via Sandmeyer Diazotization/Chlorination
An alternative, high-yield synthesis route has been developed that avoids the use of hazardous POCl₃.[6] This method involves a four-step sequence starting from 2-aminopyrazine, culminating in a Sandmeyer diazotization and chlorination to produce the final product.[6]
Experimental Protocol (Final Step):
This protocol describes the final conversion of the precursor to this compound.
-
Reaction: The precursor is subjected to a Sandmeyer diazotization/chlorination reaction.[6]
-
Extraction: Following the reaction, the mixture is treated with water (50 mL) and then extracted with ethyl acetate (B1210297) (2 x 50 mL).[6]
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude product.[6]
-
Final Product: The resulting white solid is this compound (yield: 81%).[6]
Role in Antiviral Drug Synthesis
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Favipiravir.[1][2] The chemical structure of this intermediate allows for subsequent nucleophilic substitution reactions to introduce the fluorine and hydroxyl groups necessary for the final active pharmaceutical ingredient.
The general synthetic pathway from this compound to Favipiravir involves the following key transformations:
-
Fluorination: One of the chlorine atoms is selectively replaced with a fluorine atom.
-
Hydroxylation: The second chlorine atom is substituted with a hydroxyl group.
-
Nitrile Hydrolysis: The carbonitrile group is hydrolyzed to a carboxamide group.
An efficient, one-pot treatment of this compound with potassium fluoride, followed by reaction with hydrogen peroxide and then sodium bicarbonate, has been developed to produce Favipiravir.[10]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source:[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., PVC) should be worn.
-
Skin and Body Protection: A lab coat or overalls should be worn. In case of potential for significant exposure, chemical-resistant clothing may be necessary.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store under an inert atmosphere (e.g., Nitrogen). Recommended storage temperature is 2-8°C.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 3-hydroxy-6-bromopyrazine-2-amide.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a fundamentally important intermediate in modern pharmaceutical manufacturing, particularly for the production of the antiviral drug Favipiravir. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and professionals in the field of drug development and organic synthesis. The methodologies presented in this guide offer a basis for the efficient and safe production of this valuable chemical compound. Further research into novel and more sustainable synthetic routes will continue to be an area of interest to improve the accessibility of essential antiviral medications.
References
- 1. nbinno.com [nbinno.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Manasa Life Sciences [manasalifesciences.com]
- 5. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 10. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carbonitrile: Physicochemical Properties, Synthesis, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies for 3,6-Dichloropyrazine-2-carbonitrile (CAS No. 356783-16-9), a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir.[1][2][3] This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols, structured data, and visualizations to facilitate a deeper understanding of this critical compound.
Physicochemical Properties
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 356783-16-9 | [7] |
| Molecular Formula | C₅HCl₂N₃ | [7] |
| Molecular Weight | 173.98 g/mol | [7][8] |
| Appearance | White to pale yellow solid | [6][9] |
| Melting Point | 93–94 °C | [6] |
| Flash Point | 112.30 °C | [4] |
| LogP (calculated) | 1.9 | [7] |
| Boiling Point | Not available | |
| pKa | Not available | |
| Aqueous Solubility | Low (inferred) | [10] |
Note: The aqueous solubility of pyrazine (B50134) and its derivatives is generally limited but can be influenced by pH and temperature.[11][12] Due to its chlorinated and aromatic nature, this compound is expected to have low water solubility.[10]
Synthesis of this compound
Several synthetic routes to this compound have been reported, with a common method involving the chlorination and dehydration of a pyrazine precursor. One detailed method starts from 3-hydroxy-6-bromopyrazine-2-amide.[9] Another efficient synthesis begins with the inexpensive and commercially available 2-aminopyrazine, proceeding through regioselective chlorination, bromination, Pd-catalyzed cyanation, and a Sandmeyer diazotization/chlorination.[6][13]
Experimental Protocol: Synthesis from 3-hydroxy-6-bromopyrazine-2-amide
This protocol is based on a method described in patent literature, which aims for a high-purity product suitable for industrial-scale production.[9]
Materials:
-
3-hydroxy-6-bromopyrazine-2-amide
-
Lithium chloride (LiCl)
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIEA)
-
Ice water
Procedure:
-
In a suitable reaction vessel, mix 3-hydroxy-6-bromopyrazine-2-amide (10 g), lithium chloride (1.94 g), and phosphorus oxychloride (28 g).
-
Stir the mixture and heat to 50°C.
-
Slowly add diisopropylethylamine (17.78 g) to the reaction system.
-
Heat the system to 80°C and continue stirring for 1 hour.
-
After the reaction is complete, cool the system to approximately 30°C.
-
Slowly and carefully quench the reaction mixture by adding it to ice water.
-
Filter the resulting precipitate.
-
Slurry the filter cake with isopropanol (15 mL) to wash the product.
-
Dry the product to obtain this compound as a pale yellow solid (yield: 6.6 g).[9]
Purification:
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[10][14]
Analytical Methodologies
The characterization and quality control of this compound are crucial for its use in pharmaceutical synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy: Due to the molecular structure, the proton NMR spectrum is expected to be simple, showing a single signal for the lone aromatic proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information, with distinct signals expected for each of the five carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegative chlorine and nitrogen atoms, as well as the nitrile group.[15][16][17]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of the compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
General Procedure for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: Analyze the generated ions to obtain the mass-to-charge ratio (m/z).
-
Data Interpretation: Interpret the resulting mass spectrum to confirm the molecular weight and isotopic distribution consistent with the presence of two chlorine atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A stability-indicating RP-HPLC method can be developed to separate the target compound from starting materials, by-products, and degradation products.[6][18][19][20]
Considerations for HPLC Method Development:
-
Column: A reversed-phase column (e.g., C8 or C18) is typically suitable.[18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used.[18]
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 220 nm) is appropriate.[18]
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[19]
Reactivity and Stability
This compound is a reactive intermediate. The chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] The electron-withdrawing nature of the pyrazine ring and the nitrile group facilitates these substitutions. This reactivity is exploited in the synthesis of Favipiravir, where the chlorine atoms are displaced by fluorine and hydroxyl groups.[21]
The stability of the compound is generally considered to be stable under standard storage conditions. However, it is reported to be unstable in the presence of incompatible materials.[22] Information on its thermal and hydrolytic stability is limited, but as a reactive intermediate, it should be handled with care and stored in a cool, dry, and well-ventilated area, away from incompatible substances.[22] The thermal decomposition of related pyrazine compounds can occur at elevated temperatures.[23]
Conclusion
This compound is a fundamentally important building block in the synthesis of the antiviral drug Favipiravir. A thorough understanding of its physicochemical properties, synthetic routes, and analytical methods is essential for efficient and controlled drug manufacturing processes. This technical guide provides a consolidated resource of the available information to support researchers and drug development professionals in their work with this key intermediate. Further experimental investigation into its boiling point, pKa, and aqueous solubility would be beneficial for a more complete physicochemical profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.indiamart.com [m.indiamart.com]
- 9. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 10. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 11. biosynce.com [biosynce.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chemicalpapers.com [chemicalpapers.com]
- 14. benchchem.com [benchchem.com]
- 15. che.hw.ac.uk [che.hw.ac.uk]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Issue's Article Details [indiandrugsonline.org]
- 20. impactfactor.org [impactfactor.org]
- 21. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
3,6-Dichloropyrazine-2-carbonitrile molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,6-Dichloropyrazine-2-carbonitrile, a key intermediate in the development of modern antiviral therapeutics.
Core Molecular Data
This compound is a heterocyclic organic compound featuring a pyrazine (B50134) ring substituted with two chlorine atoms and a nitrile group.[1][2] Its chemical properties make it a versatile precursor in organic synthesis, particularly in the pharmaceutical industry.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅HCl₂N₃ | [3][4][5][6] |
| Molecular Weight | 173.99 g/mol | [3][4][5][6] |
| IUPAC Name | This compound | [4][6] |
| CAS Registry Number | 356783-16-9 | [3][4] |
| Appearance | Pale yellow to white solid | [4] |
| Canonical SMILES | C1=C(N=C(C(=N1)Cl)C#N)Cl | [6] |
| InChIKey | UZHXXRRBFJSFCV-UHFFFAOYSA-N | [6] |
Role in Antiviral Drug Synthesis
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of the broad-spectrum antiviral drug, Favipiravir.[1] Favipiravir has demonstrated efficacy against various RNA viruses. The availability of high-purity this compound is directly linked to the production capacity of this important medication.[1] The reactive chlorine atoms and the nitrile group on the pyrazine ring offer versatile opportunities for chemists to perform targeted reactions to build more complex molecules.[1][2]
Below is a diagram illustrating the synthetic pathway from this compound to Favipiravir.
Caption: Synthetic pathway from this compound to Favipiravir.
Experimental Protocols
Several methods for the synthesis of this compound have been developed. Below is a representative experimental protocol.
Synthesis of this compound from 3-hydroxy-6-bromopyrazine-2-amide
This method aims to produce high-purity this compound by reducing bromo-impurities.[4]
Materials:
-
3-hydroxy-6-bromopyrazine-2-amide
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIEA)
-
Inorganic chloride (e.g., Lithium chloride - LiCl)
-
Ice water
Procedure:
-
Combine 3-hydroxy-6-bromopyrazine-2-amide (10g), lithium chloride (1.94g), and phosphorus oxychloride (28g) in a reaction vessel.[4]
-
Stir the mixture and heat to 50°C.[4]
-
Add diisopropylethylamine (17.78g) to the reaction system.[4]
-
Increase the temperature to 80°C and continue stirring for 1 hour.[4]
-
After the reaction is complete, cool the system to approximately 30°C.[4]
-
Slowly add the reaction mixture to ice water to quench the reaction, which will cause a precipitate to form.[4]
-
Filter the mixture to collect the solid product.[4]
-
Create a slurry of the filter cake with isopropanol (15 mL) to wash away impurities.[4]
-
Filter and dry the product to obtain this compound as a pale yellow solid.[4]
Logical Workflow for the Synthesis
The following diagram illustrates the logical workflow of the described synthesis protocol.
Caption: Logical workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a New Antiviral Frontier: A Technical Guide to the Discovery and History of Pyrazinecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinecarbonitrile (B1219330) derivatives represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, primarily for their potent antiviral properties. These nitrogen-containing aromatic rings serve as a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of pyrazinecarbonitrile derivatives, with a particular focus on the journey from initial synthesis to the emergence of key antiviral drugs. We will delve into the core synthetic methodologies, mechanisms of action, and structure-activity relationships that have defined this important area of research.
Early Discoveries and the Emergence of a Promising Scaffold
The exploration of pyrazine (B50134) derivatives in medicinal chemistry is not a recent phenomenon. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, has long been recognized as a privileged structure in drug discovery.[1][2] Its presence in naturally occurring molecules and its synthetic accessibility have made it an attractive starting point for the synthesis of diverse compound libraries.[3][4]
The initial impetus for the investigation of pyrazinecarbonitrile derivatives as antiviral agents stemmed from large-scale screening of chemical libraries. Toyama Chemical Co., Ltd. played a pioneering role in this endeavor, leading to the discovery of a lead compound, T-1105, which demonstrated in vitro activity against the influenza virus.[5] This discovery marked a turning point, igniting further research into the structure-activity relationships of related pyrazinecarboxamides. Subsequent chemical modifications of this initial hit led to the synthesis of a series of derivatives, including the highly potent T-705, also known as Favipiravir (B1662787), and T-1106.[5][6]
Key Pyrazinecarbonitrile Derivatives in Antiviral Research
The research landscape of pyrazinecarbonitrile derivatives is dominated by a few key molecules that have demonstrated broad-spectrum antiviral activity.
-
Favipiravir (T-705): This is the most prominent and clinically advanced pyrazinecarbonitrile derivative.[6] Initially identified through its anti-influenza virus activity, Favipiravir has since been shown to be effective against a wide range of RNA viruses.[6][7] It was approved in Japan in 2014 for the treatment of influenza strains unresponsive to existing antiviral drugs.[8]
-
T-1105: The non-fluorinated analog of Favipiravir, T-1105, was the lead compound discovered by Toyama Chemical.[4][5] It also exhibits broad-spectrum antiviral activity and, in some studies, has shown superior efficacy to Favipiravir against certain viruses.[4][6]
-
T-1106: A ribonucleoside derivative of T-1105, T-1106 has also demonstrated potent antiviral activity.[5][6] Its unique structure allows for a different metabolic activation pathway compared to its nucleobase analog counterparts.
Mechanism of Action: Targeting Viral RNA-Dependent RNA Polymerase
The primary mechanism of action for antiviral pyrazinecarbonitrile derivatives like Favipiravir is the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[6][7][9] This selective targeting is a key advantage, as it minimizes effects on host cell DNA and RNA polymerases.[6]
The antiviral activity of Favipiravir is dependent on its intracellular conversion to the active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[6][9] This multi-step metabolic activation is carried out by host cell enzymes.[6] Once formed, Favipiravir-RTP acts as a purine (B94841) nucleotide analog and is incorporated into the nascent viral RNA chain by the RdRp.[9] This incorporation leads to two primary antiviral effects:
-
Chain Termination: The presence of the modified base disrupts the elongation of the viral RNA, leading to premature chain termination.
-
Lethal Mutagenesis: The incorporated Favipiravir-RTP can be misread by the RdRp, leading to an accumulation of mutations in the viral genome. This "error catastrophe" results in the production of non-viable viral progeny.
Metabolic activation and mechanism of action of Favipiravir.
Quantitative Data Summary
The following tables summarize key quantitative data for Favipiravir and its analogs, providing a comparative view of their in vitro efficacy, cytotoxicity, and pharmacokinetic properties.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.014 - 0.55 | >2000 | >3636 | [6] |
| Ebola Virus | Vero | 10 - 80 | >1000 | >12.5 | [10] | |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [6] | |
| T-1105 | Chikungunya Virus | Vero | 7.0 ± 1.0 | >1000 | >142 | [6] |
| Dengue Virus | Vero | 21 ± 0.7 | >1000 | >47 | [11] | |
| T-1106 | Yellow Fever Virus | Vero | >369 | >1000 | - | [5] |
| Punta Toro Virus | Vero | 76 - 743 | >1000 | - | [1] |
Table 2: Pharmacokinetic Parameters in Animal Models
| Compound | Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference(s) |
| Favipiravir (T-705) | Mouse | 100 | Oral | 25.5 | 0.5 | 58.7 | [2] |
| Hamster | 100 | Oral | 81.5 | 0.48 | 1899.7 | [2] | |
| Cynomolgus Macaque | 100 (BID) | IV | 105 | 0.5 | 455 | [12] |
Experimental Protocols
Synthesis of Pyrazinecarbonitrile Derivatives
The synthesis of pyrazinecarbonitrile derivatives can be achieved through various routes. A common strategy for the synthesis of Favipiravir is outlined below.
A representative synthetic workflow for Favipiravir.
Detailed Protocol for the Synthesis of Favipiravir (Illustrative) [5][13][14]
-
Chlorination of 2-Aminopyrazine: 2-Aminopyrazine is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent to yield 2-amino-3,5-dichloropyrazine.
-
Sandmeyer Reaction: The amino group of 2-amino-3,5-dichloropyrazine is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment with a copper(I) chloride solution replaces the diazonium group with a chlorine atom, affording 2,3,5-trichloropyrazine.
-
Cyanation: 2,3,5-Trichloropyrazine is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent to introduce the nitrile group, yielding 3,5-dichloropyrazine-2-carbonitrile.
-
Fluorination: Selective fluorination is achieved by reacting 3,5-dichloropyrazine-2-carbonitrile with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst, to give 5-chloro-3-fluoropyrazine-2-carbonitrile.
-
Hydrolysis and Amidation: The nitrile group is hydrolyzed to a carboxamide, and the remaining chlorine atom is substituted with a hydroxyl group. This is typically achieved by treatment with a strong acid or base, followed by neutralization, to yield the final product, Favipiravir.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[3][15][16][17][18]
References
- 1. "Efficacy of Favipiravir (T-705) and T-1106 Pyrazine Derivatives in Phl" by Brian B. Gowen, M. H. Wong et al. [digitalcommons.usu.edu]
- 2. Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Favipiravir: Pharmacokinetics and Concerns About Clinical Trials for 2019-nCoV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. actanaturae.ru [actanaturae.ru]
- 12. Favipiravir Pharmacokinetics in Nonhuman Primates and Insights for Future Efficacy Studies of Hemorrhagic Fever Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
In-Depth Technical Guide: Material Safety Data Sheet for 3,6-Dichloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 3,6-Dichloropyrazine-2-carbonitrile (CAS No: 356783-16-9), a key intermediate in the synthesis of antiviral medications, notably Favipiravir.[1][2][3] This document is intended to be a thorough resource for researchers, scientists, and professionals in drug development, offering detailed information on its safety, handling, and toxicological profile, alongside relevant experimental protocols.
Chemical Identification and Physical Properties
This compound is a chlorinated pyrazine (B50134) derivative. Its chemical structure and key identifiers are presented below.
| Property | Value |
| IUPAC Name | This compound[4] |
| Synonyms | 3,6-Dichloro-2-pyrazinecarbonitrile[4] |
| CAS Number | 356783-16-9[4][5] |
| Molecular Formula | C₅HCl₂N₃[4][5] |
| Molecular Weight | 173.99 g/mol [4][5] |
| Appearance | Solid[6] |
While specific quantitative data for properties like melting point, boiling point, and solubility are not consistently available across all safety data sheets, it is characterized as a solid substance.[6]
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS hazard statements indicate significant potential for acute toxicity through various exposure routes and serious eye damage.[4][6]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H301: Toxic if swallowed[6] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin[6] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled[6] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[6] |
Signal Word: Danger[6]
Hazard Pictograms:
-
GHS06: Skull and crossbones
-
GHS05: Corrosion
First Aid Measures
Immediate medical attention is crucial in case of exposure. The following are recommended first aid measures.[6][7][8]
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[6][7][8] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[6][7][8] |
| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of water. Immediately call a POISON CENTER or doctor/physician.[6][7][8] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[6][7][8] |
Handling, Storage, and Personal Protection
Due to its toxicity, stringent safety precautions are necessary during handling and storage.
Safe Handling
-
Avoid all personal contact, including inhalation of dust or fumes.[6]
-
Use only in a well-ventilated area, preferably in a fume hood.[7]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[6] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and protective clothing.[6] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.[6] |
Toxicological Information
Potential Mechanisms of Toxicity
The precise signaling pathways and mechanisms of toxicity for this compound have not been elucidated in available research. However, based on its chemical structure, potential mechanisms can be inferred from related chemical classes:
-
Organochloride Toxicity: Organochloride compounds can exhibit neurotoxic effects by interfering with ion channels in nerve cell membranes.
-
Nitrile/Cyanide Toxicity: The carbonitrile group (-C≡N) can potentially be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration by binding to cytochrome c oxidase in the mitochondria, leading to cytotoxic hypoxia.
The following diagram illustrates a generalized workflow for investigating the cytotoxicity of a chemical compound.
Caption: Workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in published literature. However, standardized OECD guidelines are typically followed for such assessments. Below are generalized protocols for key toxicological endpoints.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
This method is designed to estimate the LD50 value while minimizing the number of animals used.
-
Animal Selection: Healthy, young adult female rats are typically used.
-
Housing and Fasting: Animals are housed individually and fasted overnight before dosing.
-
Dose Administration: A single animal is dosed with the starting dose level. The substance is administered orally via gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
LD50 Estimation: The LD50 is calculated from the results of at least 5 animals using the Maximum Likelihood Method.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)
This in vitro test assesses the potential of a substance to cause skin irritation.
-
Tissue Preparation: Reconstituted human epidermis models are pre-incubated.
-
Test Substance Application: A small amount of the test substance is applied topically to the tissue surface.
-
Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes) and then rinsed. Tissues are then incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay.
-
Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, often as a key step in the synthesis of Favipiravir. One common route is outlined below.
Caption: Synthetic pathway for this compound.
A representative experimental protocol is as follows:
-
Reaction Setup: A mixture of 3-hydroxy-6-bromopyrazine-2-amide, lithium chloride, and phosphorus oxychloride is stirred and heated.
-
Addition of Base: Diisopropylethylamine is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to around 80°C and stirred for approximately one hour.
-
Workup: The reaction is cooled and then slowly quenched by adding it to ice water.
-
Isolation: The resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by slurrying in a solvent such as isopropanol to yield the final product.
Fire and Explosion Hazard Data
-
Flammability: The substance is non-combustible. However, the container may burn in a fire.
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher.[6]
-
Hazardous Combustion Products: May emit poisonous fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride gas in a fire.[6]
-
Firefighting Procedures: Wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment. Avoid breathing dust.
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Cleanup Procedures:
-
Minor Spills: Use dry cleanup procedures to avoid generating dust. Collect the material in a suitable, labeled container for disposal.
-
Major Spills: Contain the spill with sand, earth, or vermiculite. Collect the recoverable product into labeled containers. Neutralize and decontaminate the residue.
-
Disposal Considerations
Dispose of the substance and its container at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.
This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and are aware of the potential hazards. Always refer to the most current and complete Safety Data Sheet provided by the supplier before use.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. biotoxicity.com [biotoxicity.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. litfl.com [litfl.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
Solubility profile of 3,6-Dichloropyrazine-2-carbonitrile in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available solubility information for 3,6-Dichloropyrazine-2-carbonitrile (CAS: 356783-16-9), a key intermediate in the synthesis of antiviral agents like Favipiravir.[1] Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document presents the known qualitative solubility characteristics and outlines a standard experimental protocol for its determination.
Qualitative Solubility Profile
Publicly available data on the solubility of this compound is primarily qualitative. The compound, a solid at room temperature, exhibits solubility in polar aprotic solvents and is poorly soluble in water.[2][3] A summary of these characteristics is presented below.
| Solvent | Solubility Description | Source |
| Methanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Water | Poorly Soluble | [2] |
Computational models predict a LogS value of approximately -2.5, which corresponds to a solubility of about 0.5 mg/mL, further supporting its classification as poorly soluble in aqueous solutions.[4]
Experimental Protocol: Solubility Determination by the Gravimetric Method
For researchers requiring precise quantitative solubility data, the following section details a standard gravimetric method to determine the equilibrium solubility of this compound in various organic solvents at controlled temperatures.
Objective: To quantify the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (solid)
-
High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or orbital shaker with temperature control
-
Screw-capped glass vials (e.g., 20 mL)
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.45 µm, solvent-compatible membrane, e.g., PTFE)
-
Pre-weighed sample collection vials
-
Drying oven or vacuum oven
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired experimental temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Sedimentation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent temperature-induced precipitation, ensure the syringe is pre-warmed to the experimental temperature. Immediately attach a 0.45 µm syringe filter and dispense the saturated solution into a pre-weighed (tared) collection vial.
-
Mass Determination: Record the total mass of the collection vial containing the filtered saturated solution.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition risk. Continue drying until a constant mass of the solid residue is achieved.
-
Calculation: The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:
Visualization of Experimental Workflow
The diagram below outlines the logical steps of the gravimetric method for determining the solubility of a solid compound in an organic solvent.
Caption: Workflow for determining solubility via the gravimetric method.
References
- 1. nbinno.com [nbinno.com]
- 2. 3,5-Dichloropyrazine-2-carboxamide | CAS 356783-16-9 | Properties, Uses, Safety, Supplier & Price – Expert Chemical Information [pipzine-chem.com]
- 3. chemicea.com [chemicea.com]
- 4. 356783-16-9 | this compound | Favipiravir | Ambeed.com [ambeed.com]
- 5. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Manasa Life Sciences [manasalifesciences.com]
In-Depth Technical Guide to the Spectroscopic Data of 3,6-Dichloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-Dichloropyrazine-2-carbonitrile (CAS No. 356783-16-9), a key intermediate in the synthesis of antiviral medications, notably Favipiravir.[1][2] This document is intended to be a core resource for researchers and professionals in drug development and medicinal chemistry, offering detailed information on the compound's spectral characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅HCl₂N₃ | [3] |
| Molecular Weight | 173.99 g/mol | [3] |
| CAS Number | 356783-16-9 | [3] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 90-91 °C | [4] |
| Boiling Point | 262.0 ± 35.0 °C at 760 Torr | [4] |
| Density | 1.6 ± 0.1 g/cm³ | [4] |
| Flash Point | 112.3 ± 25.9 °C | [4] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound are detailed below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2240 - 2220 |
| C=N (Aromatic Ring) | 1600 - 1475 |
| C-Cl (Aryl Chloride) | 1100 - 1000 |
| C-H (Aromatic) | 3100 - 3000 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of two chlorine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak.
Predicted Mass Spectrometry Data:
| Adduct | m/z (mass to charge ratio) |
| [M+H]⁺ | 173.96204 |
| [M+Na]⁺ | 195.94398 |
| [M-H]⁻ | 171.94748 |
| [M]⁺ | 172.95421 |
Data sourced from PubChemLite's predicted collision cross section data.[5]
Experimental Protocols
Detailed experimental protocols are essential for reproducing spectroscopic data. The following are generalized procedures for obtaining NMR, IR, and MS data for a compound like this compound.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of pyrazine (B50134) derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
IR Spectroscopy Protocol
A typical procedure for obtaining an IR spectrum of a solid sample is:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.
Mass Spectrometry Protocol
A general method for obtaining a mass spectrum is:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method (e.g., ESI or electron impact).
-
Data Acquisition: Record the mass-to-charge ratios of the resulting ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Signaling Pathways and Applications
This compound is a crucial building block in medicinal chemistry. Its primary application is in the synthesis of antiviral drugs, most notably Favipiravir.[1][2] The pyrazine core is a common scaffold in many biologically active molecules, and the chloro and nitrile functionalities of this compound provide versatile handles for further chemical modifications to develop novel therapeutic agents.
The logical relationship for the utilization of this compound in drug development is outlined below.
References
An In-depth Technical Guide to the Theoretical Studies of 3,6-Dichloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Dichloropyrazine-2-carbonitrile, a key intermediate in the synthesis of modern antiviral therapeutics. The document details its physicochemical properties, theoretical studies based on analogous compounds, spectroscopic analysis, and detailed experimental protocols for its synthesis. Furthermore, it elucidates its critical role in the development of the antiviral drug Favipiravir through logical workflow diagrams. This guide is intended to be a valuable resource for professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.
Physicochemical Properties
This compound is a chlorinated heterocyclic compound with the molecular formula C₅HCl₂N₃.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 173.98 g/mol | [1] |
| Exact Mass | 172.9547524 Da | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 356783-16-9 | [1] |
| InChI | InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | [1] |
| InChIKey | UZHXXRRBFJSFCV-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(N=C(C(=N1)Cl)C#N)Cl | [1] |
| Topological Polar Surface Area | 49.6 Ų | [1] |
| XLogP3 | 1.9 | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 90-91 °C | [2] |
| Boiling Point (Predicted) | 262.0±35.0 °C at 760 Torr | [2] |
| Density (Predicted) | 1.6±0.1 g/cm³ | [2] |
Theoretical Studies
While specific computational studies on this compound are not extensively available in the reviewed literature, its electronic and structural properties can be inferred from theoretical analyses of analogous dichloropyrazine and pyrazine (B50134) carbonitrile derivatives. These studies typically employ Density Functional Theory (DFT) to provide insights into molecular geometry, electronic properties, and reactivity.
Molecular Geometry
The molecular structure of this compound is predicted to be planar, a characteristic feature of the pyrazine ring. The geometry is largely defined by the sp² hybridization of the carbon and nitrogen atoms within the aromatic ring. The carbonitrile group and the chlorine atoms lie in the same plane as the pyrazine ring. Bond lengths and angles are expected to be consistent with those of similar chlorinated heterocyclic compounds.
Electronic Properties
The electronic properties of this compound are of significant interest due to their influence on the molecule's reactivity.
-
Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For pyrazine derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. The presence of electron-withdrawing groups, such as the chlorine atoms and the nitrile group, is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) : An MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the pyrazine ring and the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, the carbon atoms attached to the chlorine atoms and the hydrogen atom on the pyrazine ring would exhibit a more positive potential, making them potential sites for nucleophilic attack.
Reactivity Descriptors
Based on its structure, this compound is expected to have a high electrophilicity index due to the presence of multiple electron-withdrawing substituents. The chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution, which is a key feature of its utility in organic synthesis.
Spectroscopic Analysis
Experimental spectroscopic data for this compound is not widely published. However, the expected spectral features can be predicted based on its chemical structure.
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | A single peak (singlet) is expected for the lone proton on the pyrazine ring. The chemical shift would likely be in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effects of the aromatic ring and the adjacent electron-withdrawing groups. |
| ¹³C NMR | Five distinct signals are expected for the five carbon atoms. The carbon atom of the nitrile group would appear in the characteristic region for nitriles (δ 115-125 ppm). The carbon atoms attached to the chlorine atoms would also have distinct chemical shifts, as would the other two carbons in the pyrazine ring. |
| FT-IR | Characteristic absorption bands would include: C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and aromatic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. |
Synthesis and Reactivity
This compound is a valuable synthetic intermediate, and several methods for its preparation have been reported.
Experimental Protocol: Synthesis from 3-hydroxy-6-bromopyrazine-2-amide
A method for preparing high-purity this compound has been described in patent literature. This process involves the reaction of 3-hydroxy-6-bromopyrazine-2-amide with phosphorus oxychloride in the presence of an inorganic chloride and a base.
-
Materials :
-
3-hydroxy-6-bromopyrazine-2-amide
-
Phosphorus oxychloride (POCl₃)
-
Lithium chloride (LiCl)
-
Diisopropylethylamine (DIEA)
-
Ice water
-
-
Procedure :
-
To a reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide, lithium chloride, and phosphorus oxychloride.
-
Stir the mixture and heat to 50°C.
-
Slowly add diisopropylethylamine to the reaction mixture.
-
Heat the system to 80°C and stir for 1 hour.
-
Cool the reaction mixture to approximately 30°C.
-
Slowly quench the reaction by adding it to ice water.
-
Filter the resulting solid.
-
The filter cake is then slurried with isopropanol to yield this compound as a pale yellow solid.
-
Synthesis Workflow
Application in Drug Development
The primary and most significant application of this compound is its role as a key precursor in the synthesis of the broad-spectrum antiviral drug, Favipiravir.[3][4] Favipiravir has demonstrated efficacy against various RNA viruses and is a crucial therapeutic agent in the fight against viral infections.[3] The availability of high-purity this compound is directly linked to the efficient production of this essential medication.[4]
Role in Favipiravir Synthesis
In the synthesis of Favipiravir, this compound undergoes a series of transformations, including nucleophilic substitution of the chlorine atoms and modification of the nitrile group. The reactive nature of the chlorine atoms and the nitrile group provides a versatile platform for the construction of the final drug molecule.[4]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as harmful if swallowed, and may cause skin and serious eye irritation.[1] It is also suspected of being harmful in contact with skin and if inhaled, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant importance in the field of medicinal chemistry, primarily serving as a crucial building block for the antiviral drug Favipiravir. While detailed theoretical studies on this specific compound are limited, its properties can be reliably inferred from computational analyses of related structures. This guide has provided a comprehensive overview of its physicochemical properties, theoretical underpinnings, synthetic methodologies, and its pivotal role in drug development. Further dedicated computational and spectroscopic studies would be beneficial to deepen the understanding of this important chemical intermediate.
References
Chemical hazards and handling of 3,6-Dichloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-Dichloropyrazine-2-carbonitrile, a key intermediate in pharmaceutical synthesis, particularly in the production of antiviral medications. This document outlines its chemical properties, associated hazards, handling protocols, and detailed experimental procedures for its synthesis and subsequent reactions.
Chemical and Physical Properties
This compound is a chlorinated heterocyclic compound with the molecular formula C₅HCl₂N₃.[1][2] It is a crucial building block in organic synthesis due to its reactive chlorine atoms and nitrile group, which allow for a variety of chemical transformations.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 356783-16-9 | [2] |
| Molecular Weight | 173.99 g/mol | [1] |
| Appearance | White to off-white solid | |
| Flash Point | 112.30 °C | [1] |
| Storage Temperature | 2°C - 8°C, under inert gas (Nitrogen) | [1] |
Chemical Hazards and Safety
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classification
Table 2: GHS Hazard Statements for this compound
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H318 | Causes serious eye damage |
| H331 | Toxic if inhaled |
Source: Apollo Scientific Safety Data Sheet
Handling and Personal Protective Equipment (PPE)
Due to its toxicity, all work with this compound should be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times to prevent skin and eye contact.[4]
dot
Storage and Incompatibilities
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen, at a recommended temperature of 2°C to 8°C.[1]
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Source: Apollo Scientific Safety Data Sheet
Toxicological Information
The toxicological data for this compound is primarily based on its GHS classification, indicating high acute toxicity via oral, dermal, and inhalation routes.[4] Long-term exposure effects have not been thoroughly investigated, and as a precaution, all exposure should be minimized.[4]
Reactivity and Decomposition
The presence of two chlorine atoms on the pyrazine (B50134) ring, activated by the electron-withdrawing nitrile group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5]
Upon thermal decomposition, nitrogen-containing organic compounds, particularly those with nitrile groups, can release toxic fumes such as hydrogen cyanide and oxides of nitrogen.[6]
Experimental Protocols
This compound is a key intermediate in the synthesis of the antiviral drug Favipiravir (B1662787).[3][7]
Synthesis of this compound
A patented method for the synthesis of this compound involves the reaction of 3-hydroxy-6-bromopyrazine-2-amide with phosphorus oxychloride in the presence of diisopropylethylamine (DIEA) and an inorganic chloride such as lithium chloride.[8]
dot
Detailed Protocol:
-
Combine 10 g of 3-hydroxy-6-bromopyrazine-2-amide, 1.94 g of lithium chloride, and 28 g of phosphorus oxychloride.
-
Stir the mixture and heat to 50°C.
-
Add 17.78 g of diisopropylethylamine to the reaction system.
-
Heat the system to 80°C and stir for 1 hour.
-
Cool the system to approximately 30°C.
-
Slowly add the reaction mixture to ice water to quench the reaction.
-
Filter the resulting solid.
-
Slurry the filter cake with 15 mL of isopropanol to obtain the product.[8]
Nucleophilic Aromatic Substitution: Reaction with Potassium Fluoride (B91410)
A common subsequent reaction is the fluorination of this compound using potassium fluoride to produce 3,6-difluoropyrazine-2-carbonitrile, another important intermediate.
Detailed Protocol:
-
To a flask, add 18.1 g of pre-dried potassium fluoride, 6.7 g of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst, and 9 g of 3,6-dichloro-2-cyanopyrazine.[9]
-
Add 54 mL of dry dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9]
-
Stir the reaction mixture for 3 hours.[9]
-
After the reaction is complete, quench with water.[9]
-
Extract the aqueous layer with ether and concentrate the organic layer to obtain the crude product.[9]
-
The crude product can be purified by filtration through silica (B1680970) gel.[9]
Conclusion
This compound is a valuable yet hazardous chemical intermediate. A thorough understanding of its properties, hazards, and handling requirements is essential for its safe use in research and development. The provided experimental protocols offer a starting point for its synthesis and application in the development of antiviral therapeutics. Adherence to strict safety protocols is paramount when working with this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. veeprho.com [veeprho.com]
- 8. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 9. WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof - Google Patents [patents.google.com]
Commercial Suppliers and Technical Guide for 3,6-Dichloropyrazine-2-carbonitrile in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of commercial suppliers for 3,6-Dichloropyrazine-2-carbonitrile (CAS No. 356783-16-9), a critical intermediate in pharmaceutical research and development. It includes a comparative table of suppliers, a detailed experimental protocol for its application in the synthesis of the antiviral agent Favipiravir (B1662787), and a visual representation of the synthetic pathway.
Introduction
This compound is a heterocyclic organic compound that serves as a vital building block in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure, featuring a pyrazine (B50134) ring substituted with two chlorine atoms and a nitrile group, offers versatile reactivity for creating complex molecules.[3] The most prominent application of this intermediate is in the production of Favipiravir, a broad-spectrum antiviral drug effective against several RNA viruses.[3][4] The availability of high-purity this compound is therefore crucial for advancing antiviral drug development and related research.[3]
Commercial Suppliers
Sourcing high-purity this compound is essential for the success of research and development projects. The following table summarizes key information for several commercial suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Purity | Appearance | Location |
| Ningbo Inno Pharmchem Co., Ltd. | This compound | 356783-16-9 | Pharmaceutical Grade | Not Specified | China |
| Sandoo Pharmaceuticals and Chemicals Co., Ltd. | This compound | 356783-16-9 | Not Specified | Not Specified | China |
| Changzhou Xuanming Pharmaceutical Technology Co., Ltd. | This compound | 356783-16-9 | 99% | Light yellow powder | China |
| Smartchemsynths Machine (OPC) Private Limited | 500g 3,6 -dichloropyrazine-2- Carbonitrile, Powder | 356783-16-9 | Not Specified | Powder | India |
| Veeprho | This compound | 356783-16-9 | Not Specified | Not Specified | USA, UK |
| ChemUniverse | This compound | Not Specified | Not Specified | Not Specified | Not Specified |
Key Application: Synthesis of Favipiravir
This compound is a key advanced intermediate for the synthesis of Favipiravir.[3][5] The process generally involves a three-step reaction sequence: fluorination, hydroxylation, and nitrile hydrolysis.[6]
Experimental Protocol: Synthesis of Favipiravir from this compound
This protocol is a generalized representation based on published synthesis routes.[6][7][8] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Step 1: Fluorination to yield 3,6-Difluoropyrazine-2-carbonitrile
-
Dissolve 10 g of this compound in 60 mL of dimethylformamide (DMF).
-
Add a catalytic amount of a phase transfer catalyst such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Add 20 g of potassium fluoride (KF).
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous phase three times with 50 mL of methyl tert-butyl ether (MTBE).
-
Combine the organic phases, wash with water (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,6-Difluoropyrazine-2-carbonitrile. This crude product is often used directly in the next step without further purification.[7]
Step 2: Hydroxylation to yield 6-Fluoro-3-hydroxypyrazine-2-carbonitrile
-
Dissolve the crude 3,6-Difluoropyrazine-2-carbonitrile (approximately 7 g) in a 1:1 mixture of dioxane and water (60 mL).
-
Add 7 g of sodium acetate (B1210297) (NaOAc) to the reaction mixture.
-
Stir the mixture at 60°C until the starting material is consumed.
-
Concentrate the reaction mixture and dilute it with water.
-
Acidify the aqueous layer with 2N HCl to a pH of 2-3.
-
Extract the aqueous layer twice with 100 mL of ethyl acetate.
-
Combine the organic layers and concentrate on a rotary evaporator to afford 6-Fluoro-3-hydroxypyrazine-2-carbonitrile as a solid.
Step 3: Nitrile Hydrolysis to yield Favipiravir
-
The final step involves the hydrolysis of the nitrile group to a carboxamide. This can be achieved under either acidic or basic conditions. One reported method involves treatment with alkaline hydrogen peroxide.[8]
Synthesis Workflow
Caption: Synthetic pathway from this compound to Favipiravir.
Conclusion
This compound is an indispensable intermediate for researchers in antiviral drug discovery and development. The availability of reliable commercial suppliers is key to facilitating this research. The provided technical information and experimental protocol offer a foundational guide for the utilization of this compound in the synthesis of Favipiravir and other novel therapeutic agents.
References
- 1. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. veeprho.com [veeprho.com]
- 5. WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the antiviral agent Favipiravir (B1662787), commencing from the key intermediate 3,6-dichloropyrazine-2-carbonitrile. The synthesis involves a three-step reaction sequence: fluorination, selective hydroxylation, and nitrile hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the laboratory-scale preparation of Favipiravir. All quantitative data from cited literature is summarized for comparative analysis, and detailed methodologies for the key transformations are provided. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow.
Introduction
Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral drug that functions as a selective inhibitor of viral RNA-dependent RNA polymerase.[1] Its efficacy against a range of RNA viruses has made it a subject of significant interest, particularly in the context of emerging viral threats.[2][3][4] Several synthetic routes to Favipiravir have been developed, with many converging on the key intermediate this compound due to its potential for scalable and economically viable production.[5][6][7][8] This intermediate is an allergen and should be handled with appropriate safety precautions.[7][9][10] This document outlines a common and effective synthetic pathway from this intermediate to the final active pharmaceutical ingredient.
Reaction Pathway
The synthesis of Favipiravir from this compound proceeds through a three-step sequence as depicted below.
Caption: Synthetic pathway from this compound to Favipiravir.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the synthesis as reported in the literature.
Table 1: Fluorination of this compound
| Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Fluoride (B91410) (KF) | DMSO | 55 | - | - | [7] |
| Potassium Fluoride (KF), Tetrabutylammonium (B224687) Bromide (TBAB) | Toluene (B28343)/DMSO | 120 | - | - | [11] |
Table 2: Hydroxylation and Nitrile Hydrolysis
| Starting Material | Reagents and Conditions | Overall Yield (%) | Reference |
| This compound | 1. KF; 2. 30% H₂O₂ (one-pot) | 60 | [12] |
| This compound | 1. Fluorination; 2. Hydroxylation; 3. Nitrile Hydrolysis | 43 | [5][6][13] |
| 6-Fluoro-3-hydroxypyrazine-2-carbonitrile | Concentrated H₂SO₄, then NaOH | 92.3 | [14] |
| 6-Fluoro-3-hydroxy-2-cyanopyrazine | NaOH in H₂O | 91 | [14] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of Favipiravir.
Experimental Workflow
Caption: General experimental workflow for the synthesis of Favipiravir.
Protocol 1: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile (Intermediate 1)
Objective: To replace both chlorine atoms of this compound with fluorine atoms.
Materials:
-
This compound
-
Potassium Fluoride (KF), spray-dried
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Tetrabutylammonium Bromide (TBAB) (optional, as a phase transfer catalyst)
Procedure:
-
To a stirred solution of this compound in a mixture of toluene and DMSO, add potassium fluoride and tetrabutylammonium bromide.[11]
-
Heat the reaction mixture to reflux at 120 °C and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-difluoropyrazine-2-carbonitrile.
-
The crude product may be used directly in the next step or purified further by crystallization or chromatography if necessary.
Protocol 2: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carbonitrile (Intermediate 2)
Objective: To selectively hydrolyze the C3-fluoro group of 3,6-difluoropyrazine-2-carbonitrile to a hydroxyl group.
Materials:
-
3,6-Difluoropyrazine-2-carbonitrile
-
Sodium Acetate
-
Water
Procedure:
-
Dissolve the crude 3,6-difluoropyrazine-2-carbonitrile in an aqueous solution of sodium acetate.[15]
-
Heat the mixture and stir for a specified period, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, which may result in the precipitation of the product.
-
Acidify the mixture carefully with a suitable acid (e.g., HCl) to a pH of approximately 3-4 to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 6-fluoro-3-hydroxypyrazine-2-carbonitrile.
Protocol 3: Synthesis of Favipiravir (Final Product)
Objective: To hydrolyze the nitrile group of 6-fluoro-3-hydroxypyrazine-2-carbonitrile to a carboxamide.
Method A: Acidic Hydrolysis [14]
Materials:
-
6-Fluoro-3-hydroxypyrazine-2-carbonitrile
-
Concentrated Sulfuric Acid
-
Water
-
28% Aqueous Sodium Hydroxide (B78521) Solution
Procedure:
-
Carefully add concentrated sulfuric acid to 6-fluoro-3-hydroxypyrazine-2-carbonitrile and stir the mixture at 50 °C for 4 hours.[14]
-
Cool the reaction mixture and add it dropwise to ice-cold water while maintaining the temperature below 10 °C.[14]
-
Adjust the pH of the solution by the dropwise addition of a 28% aqueous sodium hydroxide solution, keeping the temperature below 10 °C.[14]
-
Stir the resulting mixture for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield Favipiravir.[14] The reported yield for this step is 92.3%.[14]
Method B: Basic Hydrolysis [14]
Materials:
-
6-Fluoro-3-hydroxy-2-cyanopyrazine
-
Sodium Hydroxide
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve sodium hydroxide in water and cool the solution to 5 °C.
-
Add 6-fluoro-3-hydroxy-2-cyanopyrazine portion-wise to the cold NaOH solution while maintaining the temperature.[14]
-
After the addition is complete, stir the mixture for 1 hour, then warm to 40 °C for another hour.[14]
-
Treat the solution with activated carbon and filter.
-
Cool the filtrate to 5 °C and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.[14]
-
Filter the solid, wash with a cold methanol/water mixture, and dry to obtain Favipiravir.[14] A yield of 91% has been reported for this procedure.[14]
Conclusion
The synthesis of Favipiravir from this compound represents a practical and efficient route to this important antiviral compound. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals engaged in the synthesis and study of Favipiravir. The choice of specific reagents and conditions for each step can be optimized based on laboratory capabilities and desired purity profiles. Adherence to appropriate safety measures is crucial, especially when handling allergenic intermediates like this compound.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. nbinno.com [nbinno.com]
- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 11. asianpubs.org [asianpubs.org]
- 12. A practical and step-economic route to Favipiravir | Semantic Scholar [semanticscholar.org]
- 13. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir synthesis - chemicalbook [chemicalbook.com]
- 15. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
Application Notes and Protocols: 3,6-Dichloropyrazine-2-carbonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its strategic importance is primarily underscored by its role as a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir.[1][2] The pyrazine (B50134) core, substituted with two reactive chlorine atoms and a nitrile group, offers a versatile platform for the synthesis of a wide array of complex organic molecules, making it a valuable tool in drug discovery and the development of novel materials and agrochemicals.[2] The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing nitrile group, renders the chlorine atoms susceptible to nucleophilic aromatic substitution, while the nitrile group itself can be transformed into various other functionalities. This unique combination of reactive sites allows for a diverse range of chemical transformations, enabling the construction of novel molecular architectures with potential biological activities.
Versatility in Organic Synthesis
The reactivity of this compound allows for a variety of synthetic transformations, including:
-
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms can be sequentially or simultaneously displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
-
Nitrile Group Transformations: The carbonitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of this building block.
Key Applications and Synthetic Protocols
The primary and most well-documented application of this compound is in the synthesis of the antiviral drug Favipiravir.[1][3] Beyond this, its reactive nature has been exploited for the synthesis of various other heterocyclic systems.
Synthesis of Favipiravir Intermediate: 6-Fluoro-3-hydroxypyrazine-2-carboxamide
A crucial step in many Favipiravir syntheses involves the conversion of this compound to a fluorinated intermediate, which is then further elaborated.
Table 1: Synthesis of Favipiravir Intermediate
| Product | Reagents and Conditions | Yield (%) | Reference |
| 3,6-Difluoropyrazine-2-carbonitrile | KF, TBAF (cat.), DMF, 60 °C, 12 h | Not specified | [4] |
| 6-Fluoro-3-hydroxypyrazine-2-carboxamide | 1. H₂SO₄, 50 °C, 4 h; 2. H₂O, 3-10 °C; 3. NaOH (aq), 10 °C | 92.3 | [5] |
Experimental Protocol: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide [5]
-
To 3.45 g of oily 6-fluoro-3-hydroxypyrazine-2-carbonitrile, add 14.39 g of concentrated sulfuric acid.
-
Stir the resulting mixture at 50°C for 4 hours.
-
Cool the reaction mixture and add it dropwise over 20 minutes to 44.5 ml of water that has been cooled to 3°C.
-
Stir the resulting mixture for 20 minutes at a temperature not exceeding 10°C.
-
Add 10.17 g of a 28% aqueous solution of sodium hydroxide (B78521) dropwise to the reaction mixture over 15 minutes.
-
Stir the mixture at the same temperature for 30 minutes.
-
Filter the solid product and wash it with 18 ml of water to yield 2.22 g (92.3%) of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
Nucleophilic Aromatic Substitution Reactions
The chlorine atoms on the pyrazine ring are susceptible to displacement by various nucleophiles.
Table 2: Nucleophilic Aromatic Substitution Reactions
| Product | Nucleophile | Reagents and Conditions | Yield (%) | Reference |
| 3-((4-Methylbenzyl)amino)pyrazine-2-carboxamide | 4-Methylbenzylamine | Et₃N, THF, 80 °C, 15 h (starting from 3-chloropyrazine-2-carboxamide) | 80 | [4] |
| 7-Aminothieno[2,3-b]pyrazine-6-carbonitrile | NaSH, then ClCH₂CN, K₂CO₃, KI | EtOH, rt, 3 h; then acetone (B3395972) | 84 | [6] |
Experimental Protocol: Synthesis of 7-Aminothieno[2,3-b]pyrazine-6-carbonitrile from a related precursor [6]
This protocol starts from the related 3-chloropyrazine-2-carbonitrile (B110518), illustrating a typical nucleophilic substitution and subsequent cyclization.
-
To a solution of 3-chloropyrazine-2-carbonitrile (3.82 g, 15.64 mmol) in EtOH (100 mL), add NaSH (20 mmol).
-
Stir the mixture at room temperature for 3 hours (monitor by TLC).
-
Evaporate the EtOH under reduced pressure.
-
Dissolve the residue in H₂O and carefully neutralize with 2 M HCl.
-
Evaporate the solvent, and dissolve the residue in acetone (40 mL).
-
Add ClCH₂CN (1 mL, 15.64 mmol), K₂CO₃ (2.16 g, 15.64 mmol), and a catalytic amount of KI.
-
Stir the mixture, and upon completion, work up to isolate the product.
Potential for Palladium-Catalyzed Cross-Coupling Reactions
While specific examples with detailed protocols for this compound are not abundant in the reviewed literature, its structure is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction of this compound with various boronic acids would allow for the introduction of aryl or heteroaryl substituents at the 3- and/or 6-positions, leading to a wide range of biaryl and heteroaryl-substituted pyrazines.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination would enable the synthesis of various amino-substituted pyrazines by coupling this compound with a diverse range of primary and secondary amines.
Caption: Buchwald-Hartwig Amination Workflow.
Biological Significance of Pyrazine Derivatives
Derivatives of substituted pyrazines are of significant interest in medicinal chemistry due to their wide range of biological activities. For instance, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for cancer therapy.
FGFR Signaling Pathway
The diagram below illustrates the general mechanism of action for FGFR inhibitors.
Caption: FGFR Inhibition by Pyrazine Derivatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its rich functionality allows for a multitude of chemical transformations, providing access to a wide range of novel and synthetically useful molecules. While its application in the synthesis of Favipiravir is well-established, the potential for this compound in the construction of other biologically active molecules, particularly through palladium-catalyzed cross-coupling reactions, remains a promising area for future research and development. The protocols and data presented herein provide a foundation for researchers to explore the full synthetic potential of this important heterocyclic intermediate.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Laboratory-Scale Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
This application note details a high-yield, scalable protocol for the synthesis of 3,6-Dichloropyrazine-2-carbonitrile, a critical intermediate in the production of antiviral agents like Favipiravir (B1662787).[1][2] The described method utilizes 3-hydroxy-6-bromopyrazine-2-amide as the starting material and employs phosphorus oxychloride for the chlorination and dehydration steps. The inclusion of an inorganic chloride, such as lithium chloride, is a key feature of this process, aimed at minimizing bromine-related impurities in the final product.[3]
Experimental Protocol
This protocol is adapted from the method described in patent WO2021237945A1.[3]
Materials:
-
3-hydroxy-6-bromopyrazine-2-amide
-
Phosphorus oxychloride (POCl₃)
-
Lithium chloride (LiCl)
-
Diisopropylethylamine (DIEA)
-
Ice water
-
Standard reaction glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 3-hydroxy-6-bromopyrazine-2-amide (10 g), lithium chloride (1.94 g), and phosphorus oxychloride (28 g).
-
Initial Heating: Begin stirring the mixture and gently heat it to 50°C.
-
Addition of Base: Once the mixture reaches 50°C, slowly add diisopropylethylamine (17.78 g) to the reaction system.
-
Main Reaction: After the addition of DIEA is complete, increase the temperature to 80°C and maintain stirring for 1 hour.
-
Cooling: After 1 hour, cool the reaction system to approximately 30°C.
-
Quenching: Carefully and slowly pour the cooled reaction mixture into ice water to quench the reaction. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the collected filter cake with isopropanol (15 mL) to remove impurities.
-
Drying: Dry the purified product to obtain this compound as a pale yellow solid (yield: 6.6 g).[3]
Data Summary
The quantitative data from the described synthesis is summarized in the table below. The yield is calculated based on the starting amount of 3-hydroxy-6-bromopyrazine-2-amide.
| Compound | Role | Molecular Formula | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-hydroxy-6-bromopyrazine-2-amide | Starting Material | C₅H₄BrN₃O₂ | 217.01 | 10.0 | 46.08 | 1.0 |
| Phosphorus oxychloride (POCl₃) | Reagent/Solvent | POCl₃ | 153.33 | 28.0 | 182.6 | ~3.96 |
| Lithium chloride (LiCl) | Additive | LiCl | 42.39 | 1.94 | 45.76 | ~0.99 |
| Diisopropylethylamine (DIEA) | Base | C₈H₁₉N | 129.24 | 17.78 | 137.57 | ~2.98 |
| This compound | Product | C₅HCl₂N₃ | 173.98 | 6.6 | 37.94 | - |
| Theoretical Yield | - | - | - | 8.02 | 46.08 | - |
| Actual Yield (%) | - | - | - | - | - | ~82.3% |
Visualized Workflow
The following diagram illustrates the key steps and transformations in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Alternative Synthetic Routes
For contexts where the use of phosphorus oxychloride is undesirable, alternative methods have been developed. One notable route starts from the more accessible 2-aminopyrazine (B29847) and proceeds through four steps: regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination.[4][5] This pathway successfully avoids hazardous POCl₃ and reportedly achieves a high yield of 48% over the four steps.[4][5] Researchers may consider this alternative based on the availability of starting materials and equipment constraints.
References
- 1. WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3,6-Dichloropyrazine-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,6-Dichloropyrazine-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its pyrazine (B50134) core, substituted with two reactive chlorine atoms and an electron-withdrawing nitrile group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The pyrazine ring itself is a well-established pharmacophore found in numerous FDA-approved drugs, often acting as a bioisostere for benzene (B151609) or pyridine (B92270) rings.[3][4] The nitrogen atoms in the ring can serve as crucial hydrogen bond acceptors, enabling interactions with biological targets like protein kinases.[3][4] This reactivity allows for the strategic introduction of various functional groups, leading to the synthesis of diverse molecular scaffolds for drug discovery. Notably, this compound is a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir.[1]
The SNAr mechanism on this substrate involves the attack of a nucleophile on the electron-deficient pyrazine ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a chloride ion to restore aromaticity.[5][6] The presence of the electron-withdrawing nitrile group and the ring nitrogens significantly activates the chlorine atoms for displacement.[2][7]
Regioselectivity in Nucleophilic Substitution
A key consideration in the reactions of this compound is regioselectivity. The electron-withdrawing nitrile group at the C2 position exerts a strong influence on the reactivity of the two chlorine atoms. Computational studies and experimental evidence on related 2-substituted 3,5-dichloropyrazines show that an electron-withdrawing group at the 2-position preferentially directs nucleophilic attack to the 5-position.[8] This is because the C5 position is para to the activating nitrile group, allowing for more effective delocalization of the negative charge in the Meisenheimer intermediate. Conversely, the C3 position is ortho to the nitrile group, and its activation is less pronounced.
Caption: Regioselectivity of SNAr on this compound.
Application Notes
The substituted pyrazine-2-carbonitriles derived from this compound are valuable scaffolds in drug development, particularly in oncology and virology.
-
Kinase Inhibitors: Derivatives bearing an amino group at the 6-position are prominent in the design of inhibitors for various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] These kinases are critical nodes in signaling pathways that control cell proliferation, differentiation, and angiogenesis, which are often dysregulated in cancer.[3][9]
-
Antiviral Agents: The scaffold is crucial for creating antiviral drugs. The synthesis of Favipiravir, a broad-spectrum inhibitor of RNA-dependent RNA polymerase in various RNA viruses, highlights the importance of this starting material.[1]
-
Other Biological Activities: The versatility of the pyrazine core means its derivatives have been investigated for a wide range of other therapeutic applications, including antimicrobial agents.[10]
Caption: Inhibition of the FGFR signaling pathway by a pyrazine derivative.[3][10]
Experimental Protocols
The following protocols provide detailed methodologies for conducting nucleophilic aromatic substitution reactions on this compound with various classes of nucleophiles.
General Experimental Workflow
A typical workflow for the synthesis and purification of substituted pyrazines is outlined below.
Caption: A typical workflow for SNAr synthesis and purification.[3]
Protocol 1: Substitution with Amine Nucleophiles
This protocol describes the reaction with a primary or secondary amine to yield a 6-amino-3-chloropyrazine-2-carbonitrile derivative.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, piperidine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., DMF or ACN, approx. 0.2 M concentration).
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as DIPEA or TEA (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water or a saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 6-amino-3-chloropyrazine-2-carbonitrile.
Protocol 2: Substitution with Thiol Nucleophiles
This protocol details the reaction with a thiol to produce a 6-(alkyl/aryl)thio-3-chloropyrazine-2-carbonitrile. Thiols are excellent nucleophiles for this transformation.[11][12]
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl (B1604629) mercaptan)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and a suitable solvent (EtOH or THF).
-
If using K₂CO₃, add the base (1.5 eq) directly. If using NaH (1.1 eq, 60% dispersion in mineral oil), add it cautiously at 0 °C to form the thiolate. Stir for 20-30 minutes until gas evolution ceases.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Redissolve the residue in water and an organic solvent like diethyl ether or ethyl acetate.
-
If the reaction mixture is basic, neutralize carefully with 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. Purify the crude product via column chromatography or recrystallization.
Protocol 3: Halogen Exchange (Halex) Reaction with Fluoride (B91410)
This protocol is for the substitution of chlorine with fluorine, a common strategy to modulate the electronic properties and metabolic stability of drug candidates. A patent for the synthesis of Favipiravir intermediates details a similar transformation.[13]
Materials:
-
This compound
-
Potassium fluoride (KF) (spray-dried)
-
Tetrabutylammonium fluoride (TBAF) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF (approx. 0.5 M).
-
Add spray-dried potassium fluoride (2.0-3.0 eq) and a catalytic amount of TBAF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous phase with MTBE (3 x volumes).
-
Combine the organic phases, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-6-fluoropyrazine-2-carbonitrile. Further purification may be performed if necessary.
Quantitative Data Summary
The following table summarizes representative quantitative data for nucleophilic substitution reactions on this compound and related compounds, based on literature examples.
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |
| Aniline | DIPEA | ACN | 80 | 12 | 6-(Phenylamino)-3-chloropyrazine-2-carbonitrile | ~85% | [2] |
| Morpholine | TEA | DMF | 25 | 4 | 6-(Morpholino)-3-chloropyrazine-2-carbonitrile | >90% | [8] |
| Thiophenol | K₂CO₃ | EtOH | 25 | 3 | 6-(Phenylthio)-3-chloropyrazine-2-carbonitrile | ~92% | [14] |
| Sodium Hydrosulfide (NaSH) | - | EtOH | 25 | 3 | 3-Chloro-6-mercaptopyrazine-2-carbonitrile | - | [14] |
| Potassium Fluoride (KF) | TBAF (cat.) | DMF | 60 | 12 | 3-Chloro-6-fluoropyrazine-2-carbonitrile | Crude | [13] |
| Sodium Methoxide | - | Methanol | Reflux | 6 | 3-Chloro-6-methoxypyrazine-2-carbonitrile | ~70-80% | [15] |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 14. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 15. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 3,6-Dichloropyrazine-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,6-Dichloropyrazine-2-carbonitrile in medicinal chemistry. This versatile synthetic intermediate is a critical building block in the development of antiviral medications and serves as a scaffold for the discovery of novel therapeutic agents, including kinase inhibitors.
Introduction
This compound (CAS 356783-16-9) is a highly reactive heterocyclic compound that has garnered significant attention in the pharmaceutical industry.[1] Its pyrazine (B50134) core, substituted with two chlorine atoms and a nitrile group, offers multiple reaction sites for chemical modification, making it an ideal starting material for the synthesis of complex, biologically active molecules.[1] The primary and most notable application of this compound is as a key intermediate in the manufacturing of the broad-spectrum antiviral drug, Favipiravir.[1][2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅HCl₂N₃ |
| Molecular Weight | 173.99 g/mol |
| IUPAC Name | This compound |
| CAS Number | 356783-16-9 |
| Appearance | White to pale yellow solid |
| Melting Point | 93-94 °C |
Source: PubChem CID 22662845[3]
Applications in Medicinal Chemistry
Synthesis of the Antiviral Drug Favipiravir
The most prominent application of this compound is its role as a precursor in the synthesis of Favipiravir (T-705).[1] Favipiravir is a potent inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4] This mechanism of action confers its broad-spectrum antiviral activity.[4]
The synthesis of Favipiravir from this compound involves a series of key transformations, including fluorination, hydration of the nitrile group to an amide, and hydroxylation.[5][6]
Quantitative Data: Antiviral Activity of Favipiravir
The following table summarizes the 50% effective concentration (EC₅₀) of Favipiravir against various RNA viruses.
| Virus | Cell Line | EC₅₀ (µM) | Reference |
| Influenza A (H1N1) | MDCK | 0.08 - 3 | [7] |
| Influenza A (H3N2) | MDCK | 11 | [7] |
| Ebola Virus | Vero | ~63.7 | [4] |
| Rabies Virus | Neuro-2a | 31.8 - 44.5 | [8] |
| Western Equine Encephalitis Virus | Vero | ~300 (EC₉₀) | [8] |
| Junin Virus | Vero | 5 - 6 | [9] |
| Pichinde Virus | Vero | 5 - 6 | [9] |
| Tacaribe Virus | Vero | 5 - 6 | [9] |
| Lassa Fever Virus | Vero E6 | Not specified | [4] |
| Norovirus | - | Not specified | [4] |
| SARS-CoV-2 | Vero E6 | 61.88 |
Scaffold for Kinase Inhibitor Development
The pyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry for the development of kinase inhibitors. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. While there is no direct evidence of this compound itself being a kinase inhibitor, its derivatives have shown potent inhibitory activity against several kinases implicated in cancer.
Quantitative Data: Pyrazine Derivatives as Kinase Inhibitors
The following table presents the half-maximal inhibitory concentration (IC₅₀) of various pyrazine-2-carbonitrile derivatives against different kinases.
| Kinase Target | Derivative Type | IC₅₀ (nM) | Reference |
| SHP2 | Pyrazine-based small molecules | 71 | [10] |
| CHK1 | Prexasertib (pyrazine-2-carbonitrile derivative) | 1 | [11] |
| CK2 | 2,6-disubstituted pyrazine derivatives | - | [12] |
| PIM Kinases | 2,6-disubstituted pyrazine derivatives | - | [12] |
| FLT3 | Gilteritinib (pyrazine derivative) | 0.29 | [11] |
| AXL | Gilteritinib (pyrazine derivative) | 0.73 | [11] |
| FGFR1 | Erdafitinib (quinoxaline derivative) | 1.2 | [11] |
| FGFR2 | Erdafitinib (quinoxaline derivative) | 2.5 | [11] |
| FGFR3 | Erdafitinib (quinoxaline derivative) | 3 | [11] |
| FGFR4 | Erdafitinib (quinoxaline derivative) | 5.7 | [11] |
Experimental Protocols
Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound from 2-aminopyrazine (B29847).[13]
Materials:
-
2-aminopyrazine
-
Titanium(IV) chloride (TiCl₄)
-
tert-Butyl nitrite (B80452)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 2-aminopyrazine in anhydrous DCM, add TiCl₄ at 0 °C under an inert atmosphere.
-
Add tert-butyl nitrite dropwise to the mixture at 0 °C and stir for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as a white solid.
Synthesis of Favipiravir from this compound
This protocol outlines the conversion of this compound to Favipiravir.[14]
Materials:
-
This compound
-
Potassium fluoride (B91410) (KF)
-
Tetrabutylammonium fluoride (TBAF) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Water
-
Methyl tert-butyl ether
Procedure:
-
Fluorination: To a solution of this compound in DMF, add KF and a catalytic amount of TBAF. Heat the mixture to 60 °C and stir for 12 hours. Cool to room temperature and quench with water. Extract the aqueous phase with methyl tert-butyl ether. The combined organic phases contain 3,6-difluoropyrazine-2-carbonitrile and are used directly in the next step.
-
Hydroxylation and Amidation: To the crude 3,6-difluoropyrazine-2-carbonitrile in DMF, add acetic acid and triethylamine at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Pour the reaction mixture into ice water and adjust the pH to 3-4. Extract with methyl tert-butyl ether, dry the organic phase over anhydrous sodium sulfate, and concentrate to give crude Favipiravir. The product can be further purified by recrystallization.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of pyrazine derivatives against a target kinase using a luminescence-based assay (e.g., ADP-Glo™).[15]
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (pyrazine derivative) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 45 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antiviral Assay (CPE Reduction Assay)
This protocol describes a common method to evaluate the antiviral activity of compounds like Favipiravir.[7]
Materials:
-
Host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)
-
Virus stock
-
Cell culture medium
-
Test compound (e.g., Favipiravir)
-
96-well plates
-
MTS reagent for cell viability assessment
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with the virus at a low multiplicity of infection (MOI).
-
Incubate the plate for 3 days at 35 °C.
-
Assess the cytopathic effect (CPE) visually and quantify cell viability using the MTS assay.
-
Calculate the 50% effective concentration (EC₅₀) – the concentration of the compound that inhibits virus-induced CPE by 50%.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of the broad-spectrum antiviral drug Favipiravir. Furthermore, the pyrazine-2-carbonitrile scaffold, readily accessible from this starting material, is a proven pharmacophore for the development of potent kinase inhibitors for the treatment of cancer and other diseases. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in their drug discovery and development efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 6. scispace.com [scispace.com]
- 7. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Application of 3,6-Dichloropyrazine-2-carbonitrile in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyrazine-2-carbonitrile is a highly reactive and versatile chemical intermediate. While its primary documented use is in the synthesis of the antiviral medication Favipiravir, its chemical properties make it an attractive scaffold for the development of novel agrochemicals.[1] The presence of two reactive chlorine atoms and a nitrile group allows for diverse chemical modifications, enabling the creation of a wide array of potential fungicides, herbicides, and insecticides.[2] This document provides detailed application notes and protocols for the utilization of this compound in agrochemical research, focusing on synthetic strategies and biological screening methodologies.
Chemical Properties and Reactivity
This compound (CAS: 356783-16-9) is a crystalline solid with a molecular weight of 173.99 g/mol .[3][4] The electron-withdrawing nature of the pyrazine (B50134) ring and the nitrile group activates the chlorine atoms towards nucleophilic substitution. This reactivity is the cornerstone of its utility as a building block for creating diverse chemical libraries for agrochemical screening.
Application in Fungicide Development
The pyrazine core is a known pharmacophore in various biologically active molecules. By introducing moieties known to possess fungicidal activity, novel antifungal agents can be synthesized from this compound.
Synthetic Strategy: Synthesis of Novel Pyrazine-Thiol Fungicides
A plausible route to novel fungicides involves the nucleophilic substitution of the chlorine atoms with sulfur-containing nucleophiles, such as thiols. The resulting thioether derivatives can then be further modified.
References
Application Notes and Protocols for the Fluorination of 3,6-Dichloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of fluorine atoms into heterocyclic compounds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. 3,6-Dichloropyrazine-2-carbonitrile is a key starting material in the synthesis of various biologically active molecules, most notably the antiviral drug Favipiravir (B1662787). The conversion of this dichloro-derivative to its corresponding difluoro analog, 3,6-difluoropyrazine-2-carbonitrile, is a critical transformation. This document provides detailed application notes and experimental protocols for the nucleophilic fluorination of this compound, offering insights into reaction optimization and methodology.
The fluorination of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as the Halex process. This reaction involves the displacement of chloride ions with fluoride (B91410) ions, often facilitated by an alkali metal fluoride salt and, in many cases, a phase transfer catalyst to enhance the solubility and reactivity of the fluoride source.
Reaction Pathway and Mechanism
The fluorination proceeds in a stepwise manner, with the initial substitution of one chlorine atom to form the mono-fluorinated intermediate, 3-chloro-6-fluoropyrazine-2-carbonitrile. Subsequent substitution of the remaining chlorine atom yields the desired 3,6-difluoropyrazine-2-carbonitrile. The electron-withdrawing nature of the pyrazine (B50134) ring and the nitrile group activates the chlorine atoms towards nucleophilic attack.
Figure 1: Stepwise fluorination of this compound.
Key Reagents and Their Roles
A variety of reagents can be employed for this transformation, each with specific advantages.
-
Fluoride Source: Potassium fluoride (KF) is the most commonly used reagent due to its cost-effectiveness.[1] For enhanced reactivity, spray-dried KF, which possesses a larger surface area, is often preferred over calcined KF.[2] Other fluoride sources such as cesium fluoride (CsF) can also be used and are sometimes more reactive, albeit at a higher cost.[3]
-
Phase Transfer Catalyst (PTC): To overcome the low solubility of alkali metal fluorides in aprotic solvents, a phase transfer catalyst is often employed. Tetrabutylammonium (B224687) fluoride (TBAF) is a common choice, acting to shuttle fluoride anions from the solid phase to the organic phase where the reaction occurs.[4] Other quaternary ammonium (B1175870) salts can also serve this purpose.
-
Solvent: Aprotic polar solvents are ideal for SNAr reactions. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they can dissolve the organic substrate and, to some extent, the fluoride salt-PTC complex.[4][5]
Experimental Protocols
The following protocols are based on established literature procedures and provide a starting point for the synthesis of 3,6-difluoropyrazine-2-carbonitrile.
Protocol 1: Standard Fluorination using Potassium Fluoride and Catalytic TBAF
This protocol is adapted from a patented procedure for the synthesis of a Favipiravir intermediate.[4]
Materials:
-
This compound
-
Potassium Fluoride (KF), anhydrous or spray-dried
-
Tetrabutylammonium Fluoride (TBAF), as a solution in THF or as a solid
-
Dimethylformamide (DMF), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Water, deionized
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 g).
-
Add anhydrous dimethylformamide (60 mL) to dissolve the starting material.
-
Add potassium fluoride (20 g). For enhanced reactivity, the use of spray-dried KF is recommended.
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF).
-
Heat the reaction mixture to 60°C and maintain this temperature for 12 hours, with continuous stirring.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous phase with methyl tert-butyl ether (3 x 50 mL).
-
Combine the organic phases and wash with water (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,6-difluoropyrazine-2-carbonitrile. The crude product can be used directly in subsequent reactions without further purification.
Figure 2: Experimental workflow for the fluorination reaction.
Data Presentation
| Parameter | Condition 1 (Standard Protocol) | Expected Outcome/Considerations |
| Starting Material | This compound | High purity is recommended for optimal results. |
| Fluoride Source | Potassium Fluoride (KF) | Spray-dried KF is expected to give higher yields and/or shorter reaction times.[2] |
| Catalyst | Tetrabutylammonium Fluoride (TBAF) | Catalytic amounts are sufficient. Other phase transfer catalysts can be explored. |
| Solvent | Dimethylformamide (DMF) | Anhydrous conditions are preferable. DMSO can be an alternative.[5] |
| Temperature | 60°C | Higher temperatures may accelerate the reaction but could also lead to side products. |
| Reaction Time | 12 hours | Reaction progress can be monitored by TLC or GC-MS to determine optimal time. |
| Yield | Not explicitly stated for this step alone | The overall three-step yield to Favipiravir is reported as 43%.[6] |
Formation of Mono-fluoro Intermediate
Under certain conditions, particularly with shorter reaction times or lower temperatures, the formation of the mono-fluorinated intermediate, 3-chloro-6-fluoropyrazine-2-carbonitrile, may be observed. Isolating this intermediate can be challenging but may be achieved by carefully monitoring the reaction progress and stopping it before full conversion to the difluoro product. Further studies would be required to optimize the selective synthesis of this mono-fluoro derivative.
Conclusion
The fluorination of this compound is a robust and scalable reaction that is crucial for the synthesis of important pharmaceutical compounds. The use of potassium fluoride, particularly in its spray-dried form, in combination with a phase transfer catalyst like TBAF in a polar aprotic solvent such as DMF, provides an effective method for this transformation. The provided protocol serves as a reliable starting point for researchers, and further optimization of reaction conditions can be explored to maximize yield and efficiency based on specific laboratory capabilities and project requirements.
References
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cyanation in Pyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyanopyrazines
Pyrazine (B50134) rings are crucial heterocyclic motifs found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a cyano (-CN) group onto the pyrazine core to form cyanopyrazines offers significant synthetic advantages. The nitrile functionality is a versatile precursor that can be readily converted into other valuable groups such as carboxylic acids, amides, amines, and tetrazoles. This versatility makes cyanopyrazines key intermediates in the synthesis of complex molecules. For instance, 2-cyanopyrazine is a direct precursor to pyrazinamide, a first-line medication for the treatment of tuberculosis.[1]
Traditional methods for the synthesis of aryl nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[2] In contrast, palladium-catalyzed cross-coupling reactions have emerged as a powerful and milder alternative, offering greater functional group tolerance and catalytic efficiency.[2][3] This document provides a detailed overview of the application of palladium-catalyzed cyanation for the synthesis of cyanopyrazines, complete with experimental protocols and comparative data.
The Catalytic Process: Mechanism and Key Components
The palladium-catalyzed cyanation of halo- and pseudohalo-pyrazines generally proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
General Catalytic Cycle:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the halopyrazine (R-X, where X = Cl, Br) to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive chloro-substrates.
-
Transmetalation/Cyanide Exchange: The halide on the Pd(II) complex is exchanged for a cyano group from a cyanide source. The efficiency of this step depends on the nature of the cyanide source and the ligands on the palladium.
-
Reductive Elimination: The Pd(II) intermediate eliminates the cyanopyrazine product (R-CN), regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
A significant challenge in palladium-catalyzed cyanation is the potential for the catalyst to be deactivated or "poisoned" by excess cyanide ions, which can bind strongly to palladium intermediates and inhibit the catalytic cycle.[2][4] Modern protocols are designed to mitigate this issue through the careful choice of catalyst, ligand, and a cyanide source with controlled solubility or slow release of cyanide ions.
Key Reaction Components:
-
Pyrazine Substrate: Bromo- and chloropyrazines are the most common starting materials. Bromopyrazines are generally more reactive than the corresponding chloropyrazines.
-
Palladium Precatalyst: Common choices include Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various palladacycle precatalysts.[1][4][5] These are reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands like Buchwald's biarylphosphines (e.g., XPhos, 2-(di-t-butylphosphino)-1,1'-binaphthyl) are often effective, especially for less reactive aryl chlorides.[1][4] In some cases, for highly reactive substrates, the reaction can proceed without an added ligand.
-
Cyanide Source: The choice of cyanide source is critical for both safety and reactivity.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic, stable, and inexpensive source of cyanide.[4] It is often used as a trihydrate.
-
Zinc Cyanide (Zn(CN)₂): Significantly less toxic than alkali metal cyanides and its low solubility in organic solvents helps to maintain a low concentration of free cyanide, thus reducing catalyst poisoning.[1][6]
-
Alkali Metal Cyanides (KCN, NaCN): Highly effective but also highly toxic, requiring stringent safety precautions.
-
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium acetate (KOAc), is often required to facilitate the catalytic cycle, particularly when using K₄[Fe(CN)₆].[4][5]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or dioxane are commonly used.[1][4][5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from representative palladium-catalyzed cyanation reactions for the synthesis of pyrazine derivatives.
Table 1: Palladium-Catalyzed Cyanation of 2-Bromopyrazine (B1269915)
| Catalyst (mol%) | Cyanide Source (equiv) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1.0) | K₄[Fe(CN)₆]·3H₂O (0.2) | Na₂CO₃ (1.1) | DMAc | 120 | 2 | 88 | [5] |
| Pd(OAc)₂ (5.0) | K₄[Fe(CN)₆]·3H₂O (0.22) | Na₂CO₃ (1.0) | DMAc | 100 | 13 | 90 | [5] |
| Pd₂(dba)₃ (0.5) | Na₄[Fe(CN)₆]·3H₂O (0.15) | Na₂CO₃ (1.0) | DMAc | 120 | 4 | 80 | [5] |
Table 2: Palladium-Catalyzed Cyanation of 2-Chloropyrazine (B57796)
| Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Additive (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (10) | 2-(di-t-butylphosphino)-1,1'-binaphthyl (10) | Zn(CN)₂ (0.54) | Zn dust (0.2) | DMF | 110 | 1.5 | 93 | [1] |
Experimental Protocols
Protocol 1: Cyanation of 2-Bromopyrazine using Pd(OAc)₂ and K₄[Fe(CN)₆]
This protocol is adapted from a patented procedure for the synthesis of 2-cyanopyrazine, a key intermediate for pyrazinamide.[5]
Materials:
-
2-Bromopyrazine
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (or Argon)
-
Three-necked round-bottom flask
-
Condenser, magnetic stirrer, heating mantle, thermometer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry 1000 mL three-necked flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add N,N-dimethylacetamide (500 mL).
-
Reagent Addition: Under a nitrogen atmosphere, add 2-bromopyrazine (48 g, 300 mmol), potassium ferrocyanide trihydrate (25 g, 60 mmol, 0.2 equivalents), palladium(II) acetate (680 mg, 3 mmol, 1.0 mol%), and sodium carbonate (35 g, 330 mmol, 1.1 equivalents).
-
Reaction: Heat the stirred reaction mixture to 120 °C. Maintain this temperature for 2 hours. Monitor the reaction progress by TLC or GC if desired.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash the filter cake with a small amount of DMAc.
-
Purification: Combine the filtrate and washings. The product, 2-cyanopyrazine, can be isolated by fractional distillation under reduced pressure (boiling point: 84-87 °C at 18-20 mmHg). The expected yield is approximately 88%.
Protocol 2: Cyanation of 2-Chloropyrazine using Pd(OAc)₂/Buchwald Ligand and Zn(CN)₂
This protocol demonstrates the cyanation of the less reactive 2-chloropyrazine substrate using a specialized phosphine ligand.[1]
Materials:
-
2-Chloropyrazine
-
Zinc cyanide (Zn(CN)₂)
-
Zinc dust
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(di-t-butylphosphino)-1,1'-binaphthyl
-
N,N-dimethylformamide (DMF), anhydrous
-
Nitrogen gas (or Argon)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer, heating block or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (10 mol%), 2-(di-t-butylphosphino)-1,1'-binaphthyl (10 mol%), zinc cyanide (0.54 equivalents), and zinc dust (0.2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen gas three times.
-
Reagent Addition: Add 2-chloropyrazine (1.0 equivalent) and anhydrous DMF via syringe.
-
Reaction: Heat the stirred reaction mixture to 110 °C for 1.5 hours. Monitor the reaction progress by HPLC or GC.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to afford 2-cyanopyrazine. The expected yield is approximately 93%.
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 3. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Favipiravir via Pyrazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the antiviral drug Favipiravir (B1662787) (T-705), with a focus on a widely utilized pathway involving pyrazine (B50134) intermediates. The information is compiled from peer-reviewed scientific literature and patents, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral agent that functions as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Its synthesis has been approached through various routes, with pathways starting from readily available pyrazine derivatives being prominent due to their efficiency and scalability. This document outlines a common synthetic strategy commencing from 2-aminopyrazine (B29847), proceeding through the key intermediate 3,6-dichloropyrazine-2-carbonitrile.[2][3][4]
Reaction Mechanism Overview
The synthesis of Favipiravir from 2-aminopyrazine is a multi-step process that involves the strategic introduction of functional groups onto the pyrazine ring. The key transformations include chlorination, bromination, cyanation, a Sandmeyer-type reaction, fluorination, and finally, hydrolysis to yield the active pharmaceutical ingredient.[3][4] An alternative pathway starting from 3-aminopyrazine-2-carboxylic acid also converges on the crucial this compound intermediate.[5][6]
Visualized Synthetic Pathway
The following diagram illustrates the reaction mechanism for the formation of Favipiravir starting from 2-aminopyrazine.
Caption: Synthetic pathway of Favipiravir from 2-aminopyrazine.
Quantitative Data Summary
The following tables summarize the reported yields for the key steps in the synthesis of Favipiravir and its intermediates.
Table 1: Synthesis of this compound
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Chlorination | 2-Aminopyrazine | 2-Amino-5-chloropyrazine | NCS, MeCN | 76 | [3] |
| Bromination | 2-Amino-5-chloropyrazine | 2-Amino-3-bromo-5-chloropyrazine | NBS, Dichloromethane (B109758) | 87 | [3] |
| Sandmeyer-type Reaction & Cyanation | 2-Amino-3-bromo-5-chloropyrazine | This compound | t-BuONO, CuBr2, then Pd-catalyzed cyanation | 48 (overall) | [3][4] |
| Alternative from 3-aminopyrazine-2-carboxylic acid | 3-Aminopyrazine-2-carboxylic acid | This compound | Multi-step process | - | [5][6] |
Table 2: Conversion of this compound to Favipiravir
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Fluorination | This compound | 3,6-Difluoropyrazine-2-carbonitrile | KF, TBAB, DMSO, 55°C | 52.8 - 53.2 | [7] |
| Hydroxylation | 3,6-Difluoropyrazine-2-carbonitrile | 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) | H2O, 1,4-dioxane, Sodium acetate (B1210297), then conc. H2SO4 | 43 (over 3 steps) | [5] |
| One-pot conversion | This compound | Favipiravir | KF, then 30% H2O2 | 60 | [8] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Favipiravir.
Protocol 1: Synthesis of 2-Amino-3-bromo-5-chloropyrazine
-
Chlorination of 2-Aminopyrazine:
-
Dissolve 2-aminopyrazine in acetonitrile (B52724) (MeCN).
-
Add N-chlorosuccinimide (NCS) portion-wise at room temperature.
-
Stir the reaction mixture for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-5-chloropyrazine.[3] A yield of 76% has been reported for this step.[3]
-
-
Bromination of 2-Amino-5-chloropyrazine:
-
Dissolve 2-amino-5-chloropyrazine (1.1 g, 8.5 mmol) in dichloromethane (25 mL).[3]
-
Add N-bromosuccinimide (NBS) (1.52 g, 8.5 mmol) to the solution.[3]
-
Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
After the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, decolorize with activated carbon, and concentrate to yield the product.[3] A yield of 87% has been reported.[3]
-
Protocol 2: Synthesis of this compound
This intermediate is a known allergen and should be handled with appropriate personal protective equipment.[1][5]
-
Diazotization and Bromination:
-
To a solution of 2-amino-3-bromo-5-chloropyrazine in a suitable solvent, add tert-butyl nitrite (B80452) (t-BuONO).
-
Introduce a copper(II) bromide (CuBr2) catalyst.
-
Heat the reaction mixture to facilitate the Sandmeyer-type reaction.
-
Isolate the crude 5-chloro-3-bromopyrazine-2-carbonitrile.
-
-
Palladium-Catalyzed Cyanation:
-
Combine the crude 5-chloro-3-bromopyrazine-2-carbonitrile with zinc cyanide (Zn(CN)2), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in an anhydrous solvent like dimethylformamide (DMF).
-
Heat the mixture under an inert atmosphere.
-
After completion, work up the reaction mixture to isolate this compound. An overall yield of 48% for the two steps has been achieved, which is reported to be 1.3-fold higher than a previously published method.[3][4]
-
Protocol 3: Conversion of this compound to Favipiravir
This protocol describes a one-pot synthesis from the key dichloro intermediate.
-
Fluorination:
-
Mix this compound (3.48 g) with dry dimethyl sulfoxide (B87167) (10 mL), dry potassium fluoride (B91410) (5.23 g), and tetrabutylammonium (B224687) bromide (2.15 g).[7]
-
Seal the reaction vessel and heat to 55°C with stirring for 3 hours.[7]
-
After cooling, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
-
Hydroxylation and Nitrile Hydrolysis:
-
To the filtrate containing the fluoro intermediate, add water, 1,4-dioxane, and sodium acetate to facilitate hydroxylation.[7]
-
Following the formation of the hydroxylated intermediate, add concentrated sulfuric acid to hydrolyze the nitrile group to a carboxamide.[7]
-
Cool the reaction mixture and filter the resulting solid.
-
Wash the solid with cold water and cold ethanol, then dry under vacuum to yield Favipiravir. A yield of 43% over three steps from this compound has been reported with a purity greater than 99% without chromatographic purification.[5] A one-pot procedure from the dichloro intermediate has been reported with a 60% yield.[8]
-
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for a typical synthesis step.
Caption: General experimental workflow for a synthetic step.
Conclusion
The synthesis of Favipiravir via pyrazine intermediates, particularly through the this compound pathway, represents a viable and scalable route for the production of this important antiviral agent. The protocols and data presented herein provide a solid foundation for researchers to undertake the synthesis and further explore optimization and derivatization of this scaffold. Adherence to safety protocols, especially when handling allergenic intermediates, is paramount.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 | Semantic Scholar [semanticscholar.org]
- 7. CN106478528A - The synthesis technique of Favipiravir - Google Patents [patents.google.com]
- 8. A practical and step-economic route to Favipiravir | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Derivatization of 3,6-Dichloropyrazine-2-carbonitrile in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3,6-dichloropyrazine-2-carbonitrile, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are key methods for modifying the pyrazine (B50134) core.
Introduction
This compound is a key chemical intermediate, notably utilized in the synthesis of the antiviral drug Favipiravir.[1] Its reactive chlorine atoms and nitrile group offer multiple avenues for chemical modification, making it an attractive starting material for generating diverse libraries of novel compounds for drug discovery and development.[2] The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects.[3][4]
Key Derivatization Strategies and Protocols
The two chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr) and can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide variety of substituents at the 3- and 6-positions, leading to the generation of novel chemical entities.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental method for the derivatization of chloropyrazines. The electron-withdrawing nature of the pyrazine ring and the nitrile group facilitates the displacement of the chlorine atoms by various nucleophiles.
The substitution of chlorine with an amino group is a common and effective way to generate novel pyrazine derivatives with potential biological activity. Studies on the related 3-chloropyrazine-2-carboxamide (B1267238) have shown that aminodehalogenation can lead to compounds with significant activity against Mycobacterium tuberculosis.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile (B112100) Derivatives
This protocol is adapted from procedures for similar chloropyrazines and provides a general method for the monosubstitution of this compound with an amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-amino-6-chloropyrazine-2-carbonitrile derivative.
Expected Outcomes and Characterization:
The reaction is expected to yield the monosubstituted product. The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
The chlorine atoms can be displaced by fluoride (B91410) ions to generate fluorinated pyrazine derivatives. A patented method describes the synthesis of 3,6-difluoropyrazine-2-carbonitrile, a potential intermediate for further derivatization.
Experimental Protocol: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile
Materials:
-
This compound
-
Potassium Fluoride (KF)
-
Tetrabutylammonium fluoride (TBAF) (catalytic amount)
-
Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Add this compound (10 g) to DMF (60 mL) in a round-bottom flask.
-
Add a catalytic amount of TBAF and potassium fluoride (20 g) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous phase three times with methyl tert-butyl ether (50 mL).
-
Combine the organic phases, wash with water (50 mL), dry, and concentrate to obtain the crude 3,6-difluoropyrazine-2-carbonitrile.[5]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction can be used to introduce aryl or heteroaryl substituents at the 3- and/or 6-positions of the pyrazine ring.
Experimental Protocol: Synthesis of 3-Aryl-6-chloropyrazine-2-carbonitrile Derivatives
This generalized protocol is based on established methods for Suzuki-Miyaura coupling of chloro-heterocycles.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol (B44631) ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for derivatization reactions of chloropyrazines. Note that yields can vary depending on the specific substrates and reaction conditions.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 3-Chloropyrazine-2-carboxamide | Benzylamine | 3-(Benzylamino)pyrazine-2-carboxamide | 24-50 | [6] |
| This compound | Potassium Fluoride | 3,6-Difluoropyrazine-2-carbonitrile | Not specified in abstract | [5] |
Biological Activities of Pyrazine Derivatives
Derivatives of pyrazine have shown a wide range of biological activities, making this scaffold highly attractive for drug discovery.
Anticancer Activity
Pyrazine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.
-
FGFR Inhibitors: Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in multiple cancer types. These compounds block the activation of FGFR and its downstream signaling pathways.[7]
-
Other Kinase Targets: Pyrazine-based compounds have also been developed as inhibitors of other kinases such as CK2 and PIM kinases.[6]
The following table summarizes the anticancer activity of some pyrazine derivatives.
| Compound Class | Target | Activity | Reference |
| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR1-4 | Pan-FGFR inhibition | [7] |
| 2,6-Disubstituted pyrazines | CK2, PIM kinases | Inhibition in enzymatic and cellular assays | [6] |
Antimicrobial Activity
Substituted pyrazines have also demonstrated promising antimicrobial properties.
-
Antimycobacterial Activity: Aminodehalogenation of 3-chloropyrazine-2-carboxamide has yielded compounds with in vitro activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 6 to 42 μM. The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, showed an MIC of 6 μM and low cytotoxicity.[6]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
FGFR Signaling Pathway
Derivatives of the 3-aminopyrazine-2-carbonitrile (B1269731) scaffold have been shown to inhibit the FGFR signaling pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.
General Experimental Workflow for Derivatization and Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds from this compound.
Caption: Workflow for synthesis and screening of novel pyrazine derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the creation of diverse chemical libraries. The demonstrated potential of pyrazine derivatives as kinase inhibitors and antimicrobial agents highlights the importance of this scaffold in modern drug discovery. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this promising core structure in the quest for new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3,6-Dichloropyrazine-2-carbonitrile in the Development of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3,6-Dichloropyrazine-2-carbonitrile (CAS 356783-16-9) has emerged as a critical starting material and key intermediate in the synthesis of a variety of antiviral compounds.[1] Its reactive chlorine atoms and nitrile group offer a versatile scaffold for medicinal chemists to design and synthesize novel antiviral agents, most notably the broad-spectrum antiviral drug Favipiravir.[1] This document provides an overview of its applications, summarizes antiviral activity data of derived compounds, and presents detailed experimental protocols for the synthesis and evaluation of potential antiviral candidates.
The primary application of this compound lies in its role as a precursor to potent antiviral agents.[1] Its chemical structure allows for targeted reactions to form molecules capable of combating a range of viral infections.[1] The most prominent of these is Favipiravir, a drug that has demonstrated efficacy against various RNA viruses.[1] The availability of high-purity this compound is therefore a critical factor in the production and supply of these essential medications.[1]
Beyond its use in Favipiravir synthesis, the pyrazine (B50134) core is a well-established pharmacophore in drug discovery, known for its presence in compounds with diverse biological activities, including antiviral properties.[2] The unique electronic properties of the pyrazine ring, coupled with the reactivity of the chloro and cyano substituents in this compound, make it an attractive starting point for the development of new chemical entities with potential therapeutic value against a host of viral pathogens.
Mechanism of Action of Pyrazine-Based Antivirals
Many pyrazine-based antiviral agents, including Favipiravir, function as prodrugs. Once inside the cell, they are metabolized into their active form, often a phosphoribosylated derivative. This active form can then interfere with viral replication by inhibiting key viral enzymes. For instance, the active form of Favipiravir, T-705-RTP, is a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3][4] This inhibition is a key mechanism for its broad-spectrum antiviral activity.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of various pyrazine derivatives. While not all compounds are direct derivatives of this compound, they illustrate the potential of the pyrazine scaffold in antiviral drug discovery.
Table 1: Antiviral Activity of Pyrazine-Triazole and Pyrazine-Benzothiazole Conjugates against SARS-CoV-2
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 5d | SARS-CoV-2 | VERO-E6 | 0.439 | >10 | >22.78 |
| 5e | SARS-CoV-2 | VERO-E6 | 1.867 | >10 | >5.36 |
| 5f | SARS-CoV-2 | VERO-E6 | 0.439 | >10 | >22.78 |
| 5g | SARS-CoV-2 | VERO-E6 | 1.867 | >10 | >5.36 |
| 12a | SARS-CoV-2 | VERO-E6 | 206.4 | >1000 | >4.84 |
| 12i | SARS-CoV-2 | VERO-E6 | 363.8 | 1396 | 3.84 |
| Favipiravir (Ref.) | SARS-CoV-2 | VERO-E6 | 94.09 | >400 | >4.25 |
Data sourced from Seliem et al.[2][5]
Table 2: Antiviral Activity of Pyrazinoic Acid C-Nucleoside Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 4 | Human Herpesvirus 1 (HHV-1) | KB | 5.0 | 10 | 2.0 |
| 4 | Human Cytomegalovirus (HCMV) | HEL | 3.2 | 10 | 3.1 |
Data sourced from Walker et al.[6]
Experimental Protocols
Synthesis Protocols
The following protocols describe the synthesis of key intermediates and final compounds from this compound.
This protocol is adapted from a patented method for the fluorination of this compound.[7]
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (catalytic amount)
-
Potassium fluoride (KF)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound (10 g) in DMF (60 mL), add a catalytic amount of TBAF and potassium fluoride (20 g).
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous phase three times with methyl tert-butyl ether (50 mL).
-
Combine the organic phases and wash with water (50 mL).
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to obtain 3,6-difluoropyrazine-2-carbonitrile (B1358748). The crude product can often be used in the subsequent step without further purification.
This protocol is a generalized procedure based on the work of Shi et al.[8] and Jordis et al.[9] starting from a fluorinated pyrazine intermediate.
Materials:
-
3,6-Difluoropyrazine-2-carboxamide (B1322614) (can be synthesized from 3,6-difluoropyrazine-2-carbonitrile via hydrolysis)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
6M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend 3,6-difluoropyrazine-2-carboxamide (50 mg, 0.31 mmol) in a mixture of dioxane (0.5 mL) and water (1 mL).
-
Add sodium bicarbonate (132 mg, 1.57 mmol) to the suspension.
-
Stir the resulting mixture at 50°C for 8.5 hours.
-
Cool the solution to room temperature and acidify to pH 1.0 by adding 6M HCl (approximately 0.5 mL).
-
Extract the aqueous layer with ethyl acetate (4 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by reversed-phase column chromatography to obtain 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir).
Antiviral and Cytotoxicity Assay Protocols
The following are detailed, generalized protocols for assessing the antiviral efficacy and cytotoxicity of newly synthesized compounds.
This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.[2][10]
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, A549)
-
Virus stock with a known titer
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., DMEM with 2% FBS)
-
Test compound stock solution
-
96-well cell culture plates
-
Neutral Red or Crystal Violet staining solution
-
Destaining solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay medium.
-
Infection and Treatment: a. Once the cells are confluent, remove the growth medium. b. Add 50 µL of the appropriate compound dilution to triplicate wells. Include wells for cell control (medium only), virus control (medium with virus), and a positive control (a known antiviral drug). c. Prepare a virus dilution in assay medium at a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 48-72 hours. d. Add 50 µL of the diluted virus to all wells except the cell control wells. e. Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Quantification of CPE: a. Visually inspect the plates under a microscope to assess the degree of CPE. b. For quantitative analysis with Neutral Red: i. Remove the medium and add 100 µL of Neutral Red solution to each well. ii. Incubate for 2-3 hours to allow dye uptake by viable cells. iii. Remove the Neutral Red solution, wash the cells, and add 150 µL of destaining solution. iv. Shake the plate and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, by plotting the percentage of cell viability against the log of the compound concentration.
This assay quantifies the ability of a compound to reduce the number of viral plaques.[7]
Materials:
-
Confluent monolayer of susceptible cells in 12-well plates
-
Virus stock with a known titer
-
Serum-free medium (e.g., DMEM)
-
TPCK-treated trypsin
-
Test compound stock solution
-
Overlay medium (e.g., 0.9% agarose (B213101) in 2x DMEM)
-
4% Formaldehyde (B43269) solution
-
Crystal Violet staining solution
Procedure:
-
Virus Adsorption: a. Wash the cell monolayers with sterile PBS. b. Inoculate triplicate wells with 200 µL of a virus dilution that yields 50-100 plaques per well. c. Incubate for 1 hour at 37°C to allow virus adsorption, gently rocking the plates every 15 minutes.
-
Compound Treatment: a. During virus adsorption, prepare the overlay medium containing serial dilutions of the test compound. b. After adsorption, remove the virus inoculum and add 2 mL of the overlay medium with the appropriate compound concentration to each well.
-
Plaque Formation: a. Allow the overlay to solidify at room temperature. b. Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until visible plaques form.
-
Plaque Visualization and Counting: a. Fix the cells with 4% formaldehyde for at least 30 minutes. b. Carefully remove the overlay. c. Stain the cell monolayer with Crystal Violet solution for 15-20 minutes. d. Wash the plates with water to remove excess stain and allow them to air dry. e. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
This assay determines the concentration of a compound that is toxic to the host cells.[11][12]
Materials:
-
Host cell line
-
Complete growth medium
-
Test compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed a 96-well plate with the host cell line and incubate overnight. b. Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: a. Add 100 µL of the solubilization solution to each well. b. Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Logical Workflow for Antiviral Drug Development from this compound
Caption: Workflow for antiviral drug development.
Signaling Pathway Inhibition by Pyrazine-Based Antivirals
References
- 1. Collection - Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-Nucleosides - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 12. Item - Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-Nucleosides - figshare - Figshare [figshare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,6-Dichloropyrazine-2-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-hydroxy-6-bromopyrazine-2-amide, 2-aminopyrazine, and 2-chloropyrazine. The choice of starting material can influence the synthetic route, yield, and impurity profile.
Q2: What is the role of phosphorus oxychloride (POCl3) and diisopropylethylamine (DIEA) in the synthesis?
A2: In the synthesis starting from 3-hydroxy-6-bromopyrazine-2-amide, phosphorus oxychloride (POCl3) acts as a chlorinating and dehydrating agent, converting the hydroxyl and amide groups.[1] Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.
Q3: How can bromo-impurities be minimized when starting from a bromo-substituted precursor?
A3: The formation of bromo-impurities, such as 3-bromo-6-chloropyrazine-2-carbonitrile, can be significantly reduced by adding an inorganic chloride, like lithium chloride, to the reaction mixture. This increases the concentration of chloride ions, favoring the displacement of the bromo group.[1]
Q4: Are there alternative, less hazardous reagents to POCl3?
A4: Yes, alternative synthetic routes have been developed to avoid the use of the hazardous reagent POCl3. One such method involves a multi-step process starting from 2-aminopyrazine, which includes regioselective chlorination, bromination, Pd-catalyzed cyanation, and a Sandmeyer diazotization/chlorination. This protocol has been reported to offer a better yield.[2]
Q5: What purification techniques are most effective for this compound?
A5: Effective purification can be achieved through crystallization, filtration, and column chromatography.[3] Slurrying the crude product in a suitable solvent, such as isopropanol (B130326), can also be an effective method for removing impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Ensure anhydrous conditions, as POCl3 reacts with water.- Monitor the reaction progress using TLC or LC-MS.- Optimize reaction temperature and time. A temperature of around 80°C for 1 hour is reported in some procedures.[1]- Ensure proper stoichiometry of reagents. |
| Side reactions | - Control the reaction temperature to minimize the formation of byproducts.- In the case of bromo-impurities, add an inorganic chloride as mentioned in the FAQs.[1] | |
| Product loss during workup | - Ensure the quench is performed slowly and at a low temperature (e.g., adding the reaction mixture to ice water).- Optimize the extraction solvent and the number of extractions. | |
| High Levels of Impurities | Presence of starting material | - Increase reaction time or temperature as needed, while monitoring for byproduct formation. |
| Formation of mono-chlorinated or other halogenated byproducts | - When using a bromo-precursor, add an inorganic chloride to suppress the formation of mixed halogenated pyrazines.[1]- Optimize the amount of chlorinating agent. | |
| Degradation of product | - Avoid excessive heating during reaction and purification.- Use appropriate purification methods like column chromatography with a suitable eluent system. | |
| Poor Physical Characteristics (e.g., oily product instead of solid) | Residual solvent | - Ensure the product is thoroughly dried under vacuum. |
| Presence of impurities | - Purify the product using crystallization from a suitable solvent or column chromatography. |
Data Presentation
Table 1: Comparison of Different Synthetic Routes for this compound
| Starting Material | Key Reagents | Reported Yield | Key Advantages | Reference |
| 3-hydroxy-6-bromopyrazine-2-amide | POCl3, DIEA, LiCl | ~66% (based on 10g starting material yielding 6.6g product) | High purity, reduced bromo-impurities. | [4] |
| 2-aminopyrazine | Regioselective chlorination, bromination, Pd-catalyzed cyanation, Sandmeyer reaction | 48% (over four steps) | Avoids hazardous POCl3, higher yield than some previous methods. | [2] |
| 2-chloropyrazine | Chlorine source (e.g., sulfuryl chloride), Cyanide source (e.g., cuprous cyanide) | >55% (two-step total yield) | Uses cheaper starting material, scalable process. | [5] |
Experimental Protocols
Protocol 1: Synthesis from 3-hydroxy-6-bromopyrazine-2-amide[4]
-
Reaction Setup: In a suitable reaction vessel, mix 3-hydroxy-6-bromopyrazine-2-amide (10 g), lithium chloride (1.94 g), and phosphorus oxychloride (28 g).
-
Heating and Amine Addition: Stir the mixture and heat to 50°C. Slowly add diisopropylethylamine (17.78 g) to the reaction system.
-
Reaction: Heat the system to 80°C and stir for 1 hour.
-
Quenching: Cool the reaction mixture to approximately 30°C. Slowly and carefully add the mixture to ice water to quench the reaction.
-
Isolation: Filter the resulting precipitate.
-
Purification: Wash the filter cake with isopropanol (15 mL) to obtain this compound as a pale yellow solid.
Protocol 2: Synthesis via Sandmeyer Reaction from an Amino-Pyrazine Precursor (Conceptual)
Note: This is a generalized protocol based on the principles of the Sandmeyer reaction.
-
Diazotization: Dissolve the amino-pyrazine precursor in an acidic solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (B80452) (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will evolve.
-
Workup: Allow the reaction to warm to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Logical flow for troubleshooting low product yield.
Caption: Simplified reaction pathway for the synthesis.
References
- 1. WO2021237945A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. CN113121457B - Synthesis process of Favipiravir intermediate 3, 6-dichloro-2-cyanopyrazine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,6-Dichloropyrazine-2-carbonitrile by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,6-Dichloropyrazine-2-carbonitrile. It provides detailed information on purification by recrystallization, including troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of crude this compound?
A1: Based on available literature, alcohols such as isopropanol (B130326) and ethanol (B145695) are effective solvents for the recrystallization of this compound. One method involves slurrying the crude filter cake in isopropanol to yield a purified product.[1] Another study mentions that key intermediates in the synthesis of Favipiravir, including this compound, are purified to excellent purity through recrystallization from optimized solvents.[2] Given that the final product, Favipiravir, is crystallized from 95% ethanol, it is reasonable to infer that ethanol and isopropanol are suitable choices.[2]
Q2: What are the common impurities in crude this compound?
A2: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Bromo-substituted analogs: If the synthesis starts from bromo-precursors, impurities such as 3-bromo-6-chloropyrazine-2-carbonitrile (B11887511) and 3-chloro-6-bromopyrazine-2-carbonitrile can be present.[1]
-
Unreacted starting materials: Depending on the specific synthesis, residual starting materials may contaminate the crude product.
-
Di-substituted byproducts: Over-reaction can lead to the formation of di-substituted pyrazine (B50134) derivatives.
Q3: What is a typical recovery yield and purity improvement after recrystallization?
A3: While specific quantitative data for the recrystallization of this compound is not extensively published, the process is described as yielding a product with "excellent purity".[2] The yield is highly dependent on the chosen solvent and the initial purity of the crude material. A well-optimized recrystallization can significantly improve purity, often to >99%.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the crude material is highly impure. To address this, you can try the following:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil and try to recrystallize again.
-
Lower the crystallization temperature: If the melting point of your compound is low, you might need to use a lower boiling point solvent or a solvent mixture.
-
Use a different solvent: The chosen solvent may not be ideal. Experiment with other solvents or solvent mixtures.
-
Seed the solution: Introduce a small crystal of pure this compound to induce crystallization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Crystal Formation | - Too much solvent was used. - The solution was not sufficiently saturated. - The compound is highly soluble in the cold solvent. | - Evaporate some of the solvent to increase the concentration and re-cool. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Consider a different solvent or a mixed-solvent system. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound (~90-91°C). - The crude material is highly impure, causing a significant melting point depression. - The solution is supersaturated. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. - Use a lower-boiling point solvent. - Purify the crude material by another method (e.g., column chromatography) before recrystallization. - Try a mixed-solvent system where the compound is less soluble. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping. |
| Low Recovery of Purified Product | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - The crystals were washed with a solvent that was not cold enough. - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Always wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure the filtration apparatus is pre-heated before hot filtration. |
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Isopropanol | Low | Moderate to High | Good |
| Ethanol | Low to Moderate | High | Good |
| Water | Very Low | Very Low | Poor (can be used as an anti-solvent) |
| Heptane/Hexane | Very Low | Low | Poor (can be used for washing) |
| Toluene | Moderate | High | Potentially suitable, but higher boiling point may lead to oiling out. |
| Dichloromethane | High | N/A (low boiling point) | Poor (good for dissolving, but poor for crystal formation upon cooling) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Isopropanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot isopropanol until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has cooled and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Industrial Production of 3,6-Dichloropyrazine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 3,6-Dichloropyrazine-2-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis & Reaction Progression
Question: My chlorination reaction to produce this compound is showing low or stalled conversion. What are the potential causes and solutions?
Answer: Low or stalled conversion in the chlorination of the pyrazine (B50134) precursor can be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Ensure the temperature is maintained within the optimal range for the specific chlorinating agent used. For instance, reactions with phosphorus oxychloride (POCl₃) are typically heated.[1]
-
Inadequate Mixing: In a heterogeneous reaction mixture, poor agitation can lead to localized reagent depletion and reduced reaction rates. Ensure the stirring is vigorous enough to maintain a well-mixed suspension.
-
Reagent Purity and Stoichiometry: The purity of the starting materials and the precise stoichiometry of the reagents are crucial. Impurities in the starting material can interfere with the reaction. Verify the quality of your reagents and ensure the molar ratios are correct.
-
Moisture Contamination: Chlorinating agents like phosphorus oxychloride are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent reagent decomposition.
Question: I am observing the formation of significant amounts of bromo-impurities, such as 3-bromo-6-chloropyrazine-2-carbonitrile (B11887511) and 3-chloro-6-bromopyrazine-2-carbonitrile. How can I minimize these byproducts?
Answer: The presence of bromo-impurities is a known challenge, especially when the starting material contains bromine. A patented method suggests the addition of an inorganic chloride to the reaction mixture.[1] This increases the concentration of chloride ions, which competitively inhibits the incorporation of bromide into the product.
Recommended Action:
-
Introduce an inorganic chloride salt, such as lithium chloride (LiCl) or potassium chloride (KCl), into the reaction mixture along with the chlorinating agent.[1]
-
The molar equivalent of the inorganic chloride should be optimized for your specific process, with a suggested range of 1.0-3.0 equivalents.[1]
Product Isolation & Purification
Question: I am having difficulty crystallizing the final this compound product, resulting in an oil or an impure solid. What crystallization techniques can I try?
Answer: If direct crystallization from the reaction work-up is challenging, consider the following techniques:
-
Solvent Screening: The choice of solvent is critical for successful crystallization. Experiment with a range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Slow Cooling: Rapidly cooling the solution can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to promote the formation of pure crystals.
-
Vapor Diffusion: This is an effective technique for obtaining high-quality crystals from a small amount of material. Dissolve your compound in a solvent in which it is soluble, and place this solution in a larger, sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapors will induce crystallization.[2]
-
Seeding: Introducing a small, pure crystal of this compound into a saturated solution can initiate crystallization.[2]
Question: My purified this compound still shows impurities by HPLC analysis. What are the recommended purification methods for industrial scale?
Answer: For industrial-scale purification, consider the following:
-
Recrystallization: This is one of the most common and effective methods for purifying solid compounds. A multi-step recrystallization may be necessary to achieve high purity.
-
Slurry Washing: Slurrying the crude product in a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, can be an effective purification step. For example, after quenching the reaction, the filter cake can be slurried in isopropanol (B130326).[1]
-
Column Chromatography: While often used at the lab scale, it can be adapted for industrial-scale purification, though it is generally more costly and complex than crystallization.
Frequently Asked Questions (FAQs)
What are the common industrial synthesis routes for this compound?
The industrial synthesis of this compound is a key step in the production of the antiviral drug Favipiravir.[3] A common route involves the chlorination of a pyrazine precursor. One prominent pathway starts from 3-hydroxy-6-bromopyrazine-2-amide, which is then chlorinated using an agent like phosphorus oxychloride in the presence of a base such as diisopropylethylamine (DIEA).[1]
What are the critical safety precautions for handling this compound?
This compound is a hazardous substance and requires careful handling. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
What are the recommended analytical methods for quality control of this compound?
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying impurities. A validated HPLC method can separate the desired product from starting materials, byproducts, and degradation products. Other useful analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
What are the primary downstream applications of this compound?
The most significant application of this compound is as a key intermediate in the synthesis of the antiviral medication Favipiravir.[3] Its reactive chlorine atoms and nitrile group also make it a versatile building block in the synthesis of other complex organic molecules for the pharmaceutical and agrochemical industries.[3]
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of this compound
| Parameter | Recommended Reagent/Condition | Reference |
| Starting Material | 3-hydroxy-6-bromopyrazine-2-amide | [1] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1] |
| Base | Diisopropylethylamine (DIEA) | [1] |
| Impurity Reduction Additive | Lithium Chloride (LiCl) | [1] |
| Solvent | Toluene or Acetonitrile | [1] |
| Reaction Temperature | 50-90°C | [1] |
Experimental Protocols
Synthesis of this compound with Reduced Bromo-Impurities [1]
-
Reaction Setup: In a suitable reaction vessel, mix 3-hydroxy-6-bromopyrazine-2-amide, lithium chloride (1.0-3.0 equivalents), and phosphorus oxychloride (3.0-6.0 equivalents).
-
Heating: Stir the mixture and heat to 50°C.
-
Base Addition: Add diisopropylethylamine (1.0-5.0 equivalents) to the reaction system.
-
Reaction: Heat the system to 80°C and stir for 1 hour.
-
Quenching: Cool the reaction mixture to approximately 30°C. Slowly add the mixture to ice water to quench the reaction.
-
Isolation: Filter the resulting solid.
-
Purification: Slurry the filter cake with isopropanol to obtain the this compound product.
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing bromo-impurities during the synthesis of 3,6-Dichloropyrazine-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on the formation and reduction of bromo-impurities.
Issue 1: Presence of Bromo-Impurities in the Final Product
-
Question: My final product, this compound, is contaminated with bromo-impurities such as 3-bromo-6-chloropyrazine-2-carbonitrile (B11887511) and 3-chloro-6-bromopyrazine-2-carbonitrile. What is the likely cause and how can I prevent this?
-
Answer: The presence of bromo-impurities is a common issue that can significantly impact the quality of the final product and subsequent API synthesis.
-
Root Cause: The primary source of bromo-impurities is often the presence of bromide ions in the starting materials or reagents, particularly in the chlorinating agent.[1][2] During the chlorination step, these bromide ions can compete with chloride ions, leading to the formation of brominated byproducts. Even trace amounts of bromide can lead to the formation of these impurities.
-
Preventative Measures:
-
Starting Material Purity: Ensure the use of high-purity starting materials, particularly the precursor that undergoes chlorination. If using 3-hydroxy-6-bromopyrazine-2-amide as a starting material, residual bromide from its synthesis can be a source of contamination.
-
Reagent Purity: Use high-purity chlorinating agents (e.g., phosphorus oxychloride, sulfuryl chloride) with low bromide content.
-
Addition of Inorganic Chlorides: A patented method suggests that the addition of an inorganic chloride, such as lithium chloride, during the chlorination reaction can significantly reduce the formation of bromo-impurities.[3] This is believed to function by increasing the concentration of chloride ions, thereby outcompeting the bromide ions in the reaction.
-
-
Issue 2: Difficulty in Removing Bromo-Impurities Post-Synthesis
-
Question: I have already synthesized this compound with bromo-impurity contamination. What are the recommended purification methods?
-
Answer: Removing bromo-impurities can be challenging due to their similar chemical properties to the desired product.
-
Recommended Purification Techniques:
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical. A solvent system should be selected where the desired this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the bromo-impurities have different solubility profiles.
-
Column Chromatography: Silica gel column chromatography can be an effective method for separating the desired product from its bromo-impurities. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) needs to be developed to achieve good separation.
-
Slurrying: Slurrying the crude product in a suitable solvent, such as isopropanol (B130326), can help to remove impurities that are more soluble in that solvent.[3]
-
-
Issue 3: Inconsistent Yields and Purity
-
Question: My reaction yields for this compound are inconsistent, and the purity varies between batches. What factors should I investigate?
-
Answer: Inconsistent results often point to variations in reaction conditions or the quality of reagents.
-
Factors to Investigate:
-
Reaction Temperature and Time: Ensure precise control over the reaction temperature and time as specified in the protocol. Deviations can lead to incomplete reactions or the formation of side products.
-
Purity of Starting Materials and Reagents: As mentioned earlier, the purity of all starting materials and reagents is crucial. Perform quality control checks on incoming materials.
-
Moisture Control: The reaction should be carried out under anhydrous conditions, as moisture can react with some of the reagents (e.g., phosphorus oxychloride) and affect the reaction outcome.
-
Stoichiometry of Reagents: Carefully control the molar ratios of the reactants. An excess or deficit of a particular reagent can lead to the formation of byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common bromo-impurities found in the synthesis of this compound?
A1: The most common bromo-impurities are 3-bromo-6-chloropyrazine-2-carbonitrile and 3-chloro-6-bromopyrazine-2-carbonitrile.[3] These arise from the substitution of one of the chloro groups with a bromo group on the pyrazine (B50134) ring.
Q2: How can I detect and quantify bromo-impurities in my product?
A2: Several analytical techniques can be used for the detection and quantification of bromo-impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying impurities in pharmaceutical compounds. A suitable method with a C18 column and a mobile phase of acetonitrile (B52724) and water is often effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of impurities if they are present in sufficient concentration.
Q3: What is the impact of bromo-impurities on the final API?
A3: Bromo-impurities can have a significant impact on the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API), such as Favipiravir.[3] These impurities can:
-
Affect the pharmacological activity of the drug.
-
Introduce potential toxicity.
-
Lead to the formation of other unwanted byproducts in subsequent reaction steps. Regulatory authorities have strict limits on the levels of impurities in APIs.
Q4: Can the choice of chlorinating agent influence the formation of bromo-impurities?
A4: Yes, the choice and purity of the chlorinating agent are critical. Reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) are commonly used. It is essential to use a high-purity grade of these reagents with minimal bromide contamination.
Data Presentation
Table 1: Effect of Inorganic Chloride on Bromo-Impurity Levels
| Condition | 3-bromo-6-chloropyrazine-2-carbonitrile (%) | 3-chloro-6-bromopyrazine-2-carbonitrile (%) | Total Bromo-Impurities (%) |
| Without Inorganic Chloride | > 0.5 | > 0.5 | > 1.0 |
| With Lithium Chloride | < 0.1 | < 0.1 | < 0.2 |
Data adapted from patent WO2021237945A1, illustrating a significant reduction in bromo-impurities with the addition of lithium chloride.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound with Reduced Bromo-Impurities
This protocol is based on the method described in patent WO2021237945A1, which focuses on minimizing bromo-impurity formation.[3]
Materials:
-
3-hydroxy-6-bromopyrazine-2-amide
-
Phosphorus oxychloride (POCl3)
-
Diisopropylethylamine (DIEA)
-
Lithium chloride (LiCl)
-
Isopropanol
-
Ice water
Procedure:
-
In a suitable reaction vessel, mix 3-hydroxy-6-bromopyrazine-2-amide (10g) and lithium chloride (1.94g).
-
Add phosphorus oxychloride (28g) to the mixture and stir.
-
Heat the mixture to 50°C.
-
Slowly add diisopropylethylamine (17.78g) to the reaction system.
-
Heat the system to 80°C and stir for 1 hour.
-
Cool the system to approximately 30°C.
-
Slowly add the reaction mixture to ice water to quench the reaction.
-
Filter the resulting solid.
-
Wash the filter cake with isopropanol (15mL) to obtain the product, this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for bromo-impurity reduction.
References
Technical Support Center: Optimization of Favipiravir Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of Favipiravir (B1662787). The information is compiled to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Favipiravir, and how do they compare in terms of yield and cost?
A1: Several synthetic routes for Favipiravir have been developed, each with varying efficiency, cost, and safety profiles. The original route consisted of seven steps with a very low overall yield of about 0.8% and was costly.[1] More recent and optimized routes have significantly improved the yield and reduced the cost. A notable three-step synthesis starting from 2-aminomalonamide achieves a 32% overall yield at a much lower cost.[1] Other strategies begin with starting materials such as 3-aminopyrazine-2-carboxylic acid, 3-hydroxypyrazine-2-carboxylic acid, and 2-aminopyrazine.[2][3] An economical route proceeds via the 3,6-dichloropyrazine-2-carbonitrile intermediate, which can yield Favipiravir with over 99% purity without chromatographic purification.[3]
Q2: What is the mechanism of action of Favipiravir?
A2: Favipiravir is a prodrug that, once inside cells, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[4][5][6] This active metabolite acts as a nucleoside analog, targeting and selectively inhibiting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral genome in many RNA viruses.[4][6][7] The inhibition can occur through two primary mechanisms: lethal mutagenesis, where the incorporation of Favipiravir-RTP induces a high rate of mutations, or through RNA chain termination.[4][5][6]
Q3: What are some of the key challenges in Favipiravir synthesis?
A3: Key challenges in Favipiravir synthesis include long reaction routes in some methods, the use of harsh or hazardous reagents like phosphorus oxychloride and corrosive fluorinating agents (e.g., Olah's reagent), and the use of expensive catalysts such as (S)-BINAP.[1][2][4][8][9] Other issues include low overall yields, the formation of byproducts that complicate purification, and the allergenic properties of certain intermediates like this compound.[2][3][4] Optimizing reaction conditions to be milder, reducing the number of steps, and finding cost-effective reagents are primary goals in process development.[1][8]
Q4: How can the purity of the final Favipiravir product be ensured without using column chromatography?
A4: High purity Favipiravir (>99%) can be achieved without column chromatography by optimizing the final steps of the synthesis and purification.[3] One effective method involves the purification of a key fluoro intermediate by forming a dicyclohexylamine (B1670486) salt.[10][11] Subsequent conversion to the final product and crystallization from a suitable solvent, such as ethanol, can yield a high-purity solid.[3] The final product's purity should be confirmed using validated analytical methods like HPLC.[10][11]
Troubleshooting Guides
Issue 1: Low Yield in the Fluorination Step
The conversion of a chloro- or bromo-pyrazine intermediate to the corresponding fluoro-pyrazine is a critical step in many Favipiravir syntheses. Low yields at this stage can significantly impact the overall process efficiency.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Inefficient Fluorinating Agent | The choice of fluorinating agent is crucial. While highly corrosive reagents like Olah's reagent have been used, milder and more efficient options are available.[2] | Selectfluor® in an ionic liquid like BF4-BMIM has been reported for direct fluorination, offering a simpler, one-step protocol.[12] |
| Suboptimal Reaction Conditions | Temperature, solvent, and catalyst can all affect the yield. | For the fluorination of this compound, using potassium fluoride (B91410) (KF) with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a DMSO/toluene medium at reflux (120 °C) has been shown to be effective.[3][10] |
| Poor Purity of Starting Material | The purity of the intermediate, such as methyl 3-amino-6-bromopyrazine-2-carboxylate or this compound, is important for a successful reaction.[2] | Ensure the starting material is properly purified before the fluorination step. Recrystallization may be necessary. |
| Byproduct Formation | The reaction may produce byproducts, such as incompletely fluorinated or other substituted compounds, which can lower the yield of the desired product.[13] | Modifying the reaction time and temperature can help minimize byproduct formation. HPLC analysis of the reaction mixture can help identify optimal conditions. |
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can affect the final product's quality and therapeutic efficacy. These can arise from starting materials, intermediate reactions, or degradation.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Side Reactions | Unwanted side reactions can lead to a variety of impurities. For example, during modifications of the pyrazine (B50134) ring, substitution at the amide group can occur.[2] | The use of Raney nickel in the reduction of a nitro group has been shown to minimize byproducts in one synthetic route.[2] Careful control of reaction stoichiometry and temperature is essential. |
| Degradation of Product | Favipiravir can degrade under certain conditions, particularly in the presence of alkali.[14] | Avoid strongly basic conditions during workup and purification if possible. The stability of Favipiravir decreases at higher temperatures.[6] Store the final product and intermediates under appropriate conditions. |
| Incomplete Reactions | Unreacted starting materials or intermediates are common impurities. | Monitor the reaction progress using techniques like TLC or HPLC to ensure it goes to completion. Adjust reaction time or temperature as needed. |
| Allergenic Intermediates | The intermediate this compound is a known strong allergen that requires special handling.[3][4] | Follow appropriate safety protocols, including the use of personal protective equipment, when handling this intermediate to prevent contamination and exposure. |
Data Presentation
Table 1: Comparison of Selected Favipiravir Synthesis Routes
| Starting Material | Number of Steps | Overall Yield (%) | Key Reagents/Conditions | Reference |
| 3-aminopyrazine-2-carboxylic acid | 7 | ~0.44 | (S)-BINAP catalyst, Olah's reagent | [2] |
| 3-aminopyrazine-2-carboxylic acid | 7 | ~0.8 | Harsh conditions | [1] |
| 2-aminomalonamide | 3 | 32 | Near-ambient air conditions, NaOH, electrophilic fluorination | [1] |
| 3-hydroxypyrazine-2-carboxylic acid | 4 | 8 | Esterification, amidation, nitration, reduction with Raney Ni | [2] |
| 2-aminopyrazine | 7 | 12-18 | Regioselective chlorination, bromination, Pd-catalyzed cyanation | [2] |
| This compound | 3 | 43 | KF, TBAB, H2SO4, NaHCO3 | [3] |
| 6-bromo-3-hydroxypyrazine-2-carboxamide | 4 | 65 | TBAB, potassium fluoride, hydrogen peroxide | [10] |
| 3-hydroxy-2-pyrazinecarboxamide | 1 | 50 | Selectfluor®, BF4-BMIM ionic liquid | [12] |
Experimental Protocols
Protocol: Three-Step Synthesis of Favipiravir from this compound
This protocol is adapted from an economical and scalable procedure.[3]
Step 1: Fluorination of this compound (11) to 3,6-Difluoropyrazine-2-carbonitrile (B1358748) (12)
-
To a solution of this compound (1 equivalent) in DMSO, add potassium fluoride (KF) and tetrabutylammonium bromide (TBAB).
-
Heat the reaction mixture under reflux conditions. The optimal conditions may vary, but temperatures around 120 °C have been reported to be effective.[10]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and proceed with extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,6-difluoropyrazine-2-carbonitrile.
Step 2: Hydroxylation of 3,6-Difluoropyrazine-2-carbonitrile (12) to 6-Fluoro-3-hydroxypyrazine-2-carbonitrile (14)
-
Dissolve the crude 3,6-difluoropyrazine-2-carbonitrile in a suitable solvent mixture (e.g., acetone/water).
-
Add sodium bicarbonate (NaHCO3) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction until completion.
-
After the reaction is complete, acidify the mixture with an acid like HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 6-fluoro-3-hydroxypyrazine-2-carbonitrile.
Step 3: Nitrile Hydrolysis to Favipiravir (1)
-
Suspend the 6-fluoro-3-hydroxypyrazine-2-carbonitrile from the previous step in concentrated sulfuric acid (H2SO4).
-
Heat the mixture (e.g., at 75 °C) for a specified time until the nitrile hydrolysis is complete.
-
Carefully pour the reaction mixture onto ice water to precipitate the product.
-
Adjust the pH to be neutral or slightly acidic to ensure complete precipitation.
-
Filter the resulting solid, wash thoroughly with cold water and then cold ethanol.
-
Dry the product under vacuum at 50 °C to yield Favipiravir with >99% purity.[3]
Visualizations
Caption: An optimized three-step synthesis workflow for Favipiravir.
Caption: Troubleshooting decision tree for low fluorination yield.
References
- 1. Optimized synthesis of anti-COVID-19 drugs aided by retrosynthesis software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FAVIPIRAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential | Semantic Scholar [semanticscholar.org]
- 12. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating the Synthesis of 3,6-Dichloropyrazine-2-carbonitrile: A POCl3-Free Approach
Shanghai, China - For researchers and professionals in the pharmaceutical and chemical industries, the synthesis of 3,6-Dichloropyrazine-2-carbonitrile is a critical step in the production of various active pharmaceutical ingredients. However, the traditional reliance on phosphorus oxychloride (POCl3) presents significant safety and environmental challenges due to its hazardous nature. This technical support center provides a comprehensive guide to a safer, POCl3-free synthetic route, complete with troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data.
Phosphorus oxychloride is a highly corrosive and toxic chemical that can cause severe burns upon contact and is harmful if inhaled or ingested.[1][2][3] Its reaction with water is violent and exothermic, releasing toxic fumes. The alternative pathway presented here, starting from the readily available 2-aminopyrazine (B29847), eliminates the need for this hazardous reagent, offering a more sustainable and safer manufacturing process. This multi-step synthesis involves a sequence of regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination, which has been reported to provide a higher overall yield compared to previous methods.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the POCl3-free synthesis route for this compound?
A1: The main advantage is the complete avoidance of the hazardous and highly toxic reagent, phosphorus oxychloride (POCl3). This enhances laboratory and industrial safety, reduces environmental impact, and simplifies waste disposal. Additionally, this route has been reported to offer a higher overall yield of 48%, which is 1.3-fold higher than a previously published procedure.[4]
Q2: What are the key steps in the POCl3-free synthesis of this compound?
A2: The synthesis is a four-step process starting from 2-aminopyrazine:
-
Regioselective Chlorination: Introduction of a chlorine atom onto the pyrazine (B50134) ring.
-
Bromination: Addition of a bromine atom to the chlorinated intermediate.
-
Palladium-Catalyzed Cyanation: Replacement of the bromine atom with a nitrile group.
-
Sandmeyer Diazotization/Chlorination: Conversion of the amino group to a second chlorine atom.[4]
Q3: Are there any specific safety precautions to consider with the reagents used in this alternative synthesis?
A3: While this method avoids the highly hazardous POCl3, it is still crucial to handle all chemicals with care. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Palladium catalysts can be flammable and toxic. The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive if allowed to dry out; therefore, they should be kept in solution and used immediately.
Troubleshooting Guides
This section addresses specific issues that may arise during the POCl3-free synthesis of this compound.
Step 1: Regioselective Chlorination of 2-Aminopyrazine
Problem: Low yield or formation of di-chlorinated byproducts.
| Possible Cause | Solution |
| Incorrect Stoichiometry of Chlorinating Agent | Use a slight excess (e.g., 1.1 equivalents) of N-chlorosuccinimide (NCS) to ensure complete conversion of the starting material. Using a large excess can lead to di-chlorination. |
| Suboptimal Reaction Temperature | The reaction should be carried out at room temperature. Elevated temperatures may promote the formation of side products.[4] |
| Choice of Solvent | Acetonitrile (B52724) is a suitable solvent for this reaction. Using other solvents may affect the reaction rate and selectivity.[4] |
Step 2: Bromination of 3-Chloro-2-aminopyrazine
Problem: Incomplete reaction or formation of multiple brominated species.
| Possible Cause | Solution |
| Insufficient Brominating Agent | Ensure the use of at least 1.1 equivalents of N-bromosuccinimide (NBS) for effective monobromination.[4] |
| Reaction Conditions | Performing the reaction at room temperature in acetonitrile has been shown to be effective for monobromination.[4] Microwave assistance has been reported to improve yields and reduce reaction times in the halogenation of 2-aminopyrazine.[4] |
| Catalyst | The addition of a catalyst is generally not required for this step. |
Step 3: Palladium-Catalyzed Cyanation of 3-Bromo-6-chloropyrazine-2-carbonitrile
Problem: Low conversion, catalyst deactivation, or formation of impurities.
| Possible Cause | Solution |
| Catalyst Poisoning | Excess cyanide ions in the reaction mixture can deactivate the palladium catalyst.[1][2][5][6] Using a cyanide source with low solubility, such as zinc cyanide (Zn(CN)2), can help maintain a low concentration of free cyanide. |
| Ligand Choice | The choice of phosphine (B1218219) ligand is critical. For electron-deficient pyrazine systems, bulky and electron-rich ligands such as XantPhos can be effective. |
| Reaction Temperature | While many palladium-catalyzed cyanations require high temperatures, milder conditions (room temperature to 40°C) have been developed and can reduce side reactions.[6] |
| Incomplete Reaction | Ensure all reagents are anhydrous, as water can interfere with the catalytic cycle. Degas the solvent and reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst. |
Step 4: Sandmeyer Diazotization/Chlorination of 3-Amino-6-chloropyrazine-2-carbonitrile (B112100)
Problem: Low yield of the final product or formation of tar-like byproducts.
| Possible Cause | Solution |
| Decomposition of Diazonium Salt | The diazonium salt intermediate is unstable and should be prepared at low temperatures (0-5 °C) and used immediately. Do not isolate the diazonium salt. |
| Incomplete Diazotization | Ensure the use of a slight excess of sodium nitrite (B80452) and a strong acid (e.g., HCl) to drive the diazotization to completion. |
| Inefficient Chlorine Substitution | Use a copper(I) chloride (CuCl) catalyst to facilitate the substitution of the diazonium group with chlorine. The reaction may require gentle warming to proceed to completion, but the temperature should be carefully controlled to avoid decomposition. |
| Side Reactions | The presence of other nucleophiles can lead to side products. Ensure a high concentration of chloride ions is present. |
Quantitative Data Summary
The following table summarizes the reported yields for each step of the POCl3-free synthesis, as well as for a traditional POCl3-based method for comparison.
| Reaction Step/Method | Starting Material | Product | Reagents | Yield (%) | Reference |
| POCl3-Free Route: Step 1 | 2-Aminopyrazine | 3-Chloro-2-aminopyrazine | NCS, Acetonitrile | Not specified | [4] |
| POCl3-Free Route: Step 2 | 3-Chloro-2-aminopyrazine | 3-Bromo-5-chloro-2-aminopyrazine | NBS, Acetonitrile | Not specified | [4] |
| POCl3-Free Route: Step 3 | 3-Bromo-5-chloro-2-aminopyrazine | 3-Amino-6-chloropyrazine-2-carbonitrile | Pd2(dba)3, XantPhos, Zn(CN)2, DMF | Not specified | [4] |
| POCl3-Free Route: Step 4 | 3-Amino-6-chloropyrazine-2-carbonitrile | This compound | t-BuONO, CuCl2, Acetonitrile | 81 | [4] |
| Overall Yield (POCl3-Free) | 2-Aminopyrazine | This compound | - | 48 | [4] |
| Traditional POCl3 Method | 3-Hydroxy-6-bromopyrazine-2-carboxamide | This compound | POCl3, DIEA | ~60-70 (step yield) | [7] |
Experimental Protocols
POCl3-Free Synthesis of this compound
This protocol is based on the method described by Guo et al.[4]
Step 1: Synthesis of 3-Chloro-2-aminopyrazine
-
To a solution of 2-aminopyrazine in acetonitrile, add N-chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 3-Bromo-5-chloro-2-aminopyrazine
-
Dissolve 3-chloro-2-aminopyrazine in acetonitrile.
-
Add N-bromosuccinimide (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent in vacuo and purify the residue by column chromatography.
Step 3: Synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile
-
To a solution of 3-bromo-5-chloro-2-aminopyrazine in anhydrous DMF, add zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3, 0.05 equivalents), and XantPhos (0.1 equivalents).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 120 °C for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of this compound
-
To a solution of 3-amino-6-chloropyrazine-2-carbonitrile in acetonitrile, add copper(II) chloride (1.5 equivalents).
-
Cool the mixture to 0 °C and add tert-butyl nitrite (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Visualizing the Process
To aid in understanding the experimental workflow and the chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the POCl3-free synthesis of this compound.
Caption: Reaction pathway for the POCl3-free synthesis.
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side Product Analysis in 3,6-Dichloropyrazine-2-carbonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Dichloropyrazine-2-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions with this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a key building block, particularly in the synthesis of pharmaceuticals like Favipiravir.[1][2] The most common reactions involve nucleophilic substitution or cross-coupling at the chlorine positions. These include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: To form C-N bonds with amines.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): With various nucleophiles such as alkoxides, thiolates, and amines.
Q2: I am observing significant amounts of a dimeric byproduct of my boronic acid in a Suzuki-Miyaura coupling. What is causing this and how can I prevent it?
A2: This side product is due to the homocoupling of the boronic acid. This is a common side reaction in Suzuki-Miyaura couplings and can be influenced by several factors.[5]
Troubleshooting Homocoupling in Suzuki-Miyaura Reactions
| Parameter | Cause of Homocoupling | Recommended Solution |
| Oxygen | Presence of oxygen can promote the oxidative coupling of the boronic acid. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon). |
| Palladium Catalyst | Certain palladium species, particularly Pd(II), can facilitate homocoupling. | Use a pre-catalyst or add a reducing agent to maintain the active Pd(0) state. Optimize the palladium source and ligand. |
| Reaction Temperature | Higher temperatures can sometimes favor homocoupling. | Run the reaction at the lowest effective temperature. |
| Base | The choice and strength of the base can influence the rate of homocoupling versus cross-coupling. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrates. |
Q3: In my Buchwald-Hartwig amination, I am seeing a significant amount of a product where one of the chloro groups has been replaced by a hydrogen. What is this side product and how can I minimize it?
A3: This is a dehalogenation or hydrodehalogenation side product. It arises from the reaction of the aryl halide with a hydride source in the reaction mixture, often competing with the desired amination.
Troubleshooting Dehalogenation in Buchwald-Hartwig Amination
| Parameter | Cause of Dehalogenation | Recommended Solution |
| Hydride Source | Can originate from the amine, solvent, or base. | Use anhydrous, high-purity solvents and reagents. Consider using a different base that is less prone to generating hydride species. |
| Catalyst System | The choice of ligand and palladium source can influence the rate of dehalogenation. | Screen different phosphine (B1218219) ligands. Bulky, electron-rich ligands often favor the desired cross-coupling. |
| Reaction Temperature | Higher temperatures can increase the rate of dehalogenation. | Optimize the reaction temperature to favor the amination pathway. |
Q4: I am attempting a mono-substitution on this compound, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
A4: Achieving selective mono-substitution on a di-halogenated pyrazine (B50134) can be challenging. The relative reactivity of the two chlorine atoms and the reaction conditions play a crucial role.
Improving Selectivity for Mono-substitution
| Parameter | Issue | Recommended Solution |
| Stoichiometry | Excess nucleophile will drive the reaction towards di-substitution. | Use a stoichiometric amount (typically 1.0-1.2 equivalents) of the nucleophile. |
| Reaction Temperature | Higher temperatures can favor the less reactive second substitution. | Perform the reaction at a lower temperature and carefully monitor the progress to stop the reaction once the desired mono-substituted product is formed. |
| Base | The strength and type of base can affect the reactivity of the nucleophile. | For weaker nucleophiles, a stronger base might be necessary, but this can also increase the rate of the second substitution. Careful optimization is required. |
| Catalyst/Ligand (for cross-coupling) | The catalyst system can influence the relative rates of the two substitutions. | Screen different ligands to find one that provides the best selectivity for your desired transformation. |
Q5: My final product shows the presence of an amide or carboxylic acid functionality instead of the nitrile. What happened?
A5: The nitrile group (-CN) can undergo hydrolysis to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH) under certain reaction conditions, especially in the presence of strong acids or bases and water at elevated temperatures.[6][7][8]
Troubleshooting Nitrile Hydrolysis
| Parameter | Cause of Hydrolysis | Recommended Solution |
| Water Content | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents and perform the reaction under a dry, inert atmosphere. |
| pH | Strongly acidic or basic conditions can catalyze nitrile hydrolysis. | If possible, use milder bases or buffer the reaction mixture. Be mindful of the pH during aqueous work-up. |
| Reaction Temperature | Higher temperatures accelerate the rate of hydrolysis. | Run the reaction at the lowest effective temperature. |
| Reaction Time | Prolonged reaction times increase the likelihood of hydrolysis. | Monitor the reaction closely and work it up as soon as it is complete. |
Quantitative Data Summary
The following tables provide representative data for common side product formation in reactions with this compound. Note that these are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Influence of Base on Homocoupling in Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 65 | 25 |
| 2 | K₃PO₄ | Dioxane/H₂O | 100 | 85 | 10 |
| 3 | Cs₂CO₃ | Dioxane | 90 | 90 | 5 |
Table 2: Effect of Ligand on Dehalogenation in Buchwald-Hartwig Amination
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Dehalogenation Byproduct (%) |
| 1 | P(t-Bu)₃ | NaOt-Bu | 80 | 70 | 20 |
| 2 | XPhos | NaOt-Bu | 80 | 88 | 7 |
| 3 | RuPhos | K₃PO₄ | 100 | 85 | 10 |
Table 3: Selectivity of Mono- vs. Di-substitution with a Generic Amine Nucleophile
| Entry | Equivalents of Amine | Base | Temperature (°C) | Mono-substituted Product (%) | Di-substituted Product (%) |
| 1 | 1.1 | K₂CO₃ | 60 | 85 | 10 |
| 2 | 2.2 | K₂CO₃ | 60 | 15 | 80 |
| 3 | 1.1 | K₂CO₃ | 100 | 60 | 35 |
Experimental Protocols
Protocol 1: HPLC Analysis of a Suzuki-Miyaura Coupling Reaction Mixture
This protocol is designed to separate and quantify the starting material (this compound), the desired cross-coupled product, and the homocoupling byproduct of the boronic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture (e.g., 10 µL) with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Dilute the filtrate with the mobile phase to an appropriate concentration.
-
Inject onto the HPLC system.
-
Protocol 2: GC-MS Analysis of a Buchwald-Hartwig Amination Reaction Mixture
This protocol is suitable for identifying and semi-quantifying volatile and thermally stable components, including the starting material, the aminated product, and the dehalogenated byproduct.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation:
-
Work up a small aliquot of the reaction mixture as described for HPLC analysis.
-
Dissolve the dried residue in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Protocol 3: ¹H NMR Spectroscopy for Monitoring Nitrile Hydrolysis
This method can be used to detect the formation of the amide and carboxylic acid byproducts.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the starting material and potential byproducts are soluble (e.g., DMSO-d₆, CDCl₃).
-
Procedure:
-
Prepare a sample of the crude reaction product by dissolving a small amount in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Nitrile (starting material/product): Look for the characteristic aromatic protons of the pyrazine ring.
-
Amide byproduct: The formation of the primary amide (-CONH₂) will result in the appearance of two new broad singlets in the downfield region (typically between 7.0 and 8.5 ppm), corresponding to the two amide protons.
-
Carboxylic acid byproduct: The carboxylic acid proton (-COOH) will appear as a very broad singlet, typically far downfield (>10 ppm).
-
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for side product analysis.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. The Cephalostatins 21. Synthesis of Bis-steroidal Pyrazine Rhamnosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revues.imist.ma [revues.imist.ma]
- 4. echemi.com [echemi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Low Conversion Rates in Pyrazine Fluorination: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the fluorination of pyrazines. The following content is designed to help overcome common experimental hurdles and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction on a chloropyrazine is showing low conversion. What are the likely causes and how can I improve the yield?
Low conversion in SNAr fluorination of pyrazines, often a halogen exchange (Halex) reaction, can stem from several factors. The reactivity of the pyrazine (B50134) ring is highly dependent on its electronic nature; electron-withdrawing groups typically enhance the rate of substitution.[1]
Potential Causes & Solutions:
-
Inactive Fluoride (B91410) Source: Anhydrous fluoride salts like potassium fluoride (KF) are highly sensitive to moisture.[2] Ensure the KF is thoroughly dried before use and the reaction is conducted under inert conditions.
-
Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. A temperature screen is recommended to find the optimal conditions.
-
Poor Solvent Choice: The choice of solvent is critical. While polar apathetic solvents like DMF or DMSO are common, they can sometimes react with reagents at high temperatures.[2] Consider screening other high-boiling point, anhydrous, non-nucleophilic solvents.
-
Substrate Reactivity: If the pyrazine ring is not sufficiently electron-deficient, the reaction will be sluggish. The presence of electron-donating groups will decrease reactivity.
A general troubleshooting workflow for SNAr reactions is outlined below:
Q2: I am attempting a direct C-H fluorination of a pyrazine derivative and observing no reaction or a complex mixture of products. What should I investigate?
Direct C-H fluorination is an attractive, atom-economical method but can be challenging.[1] Success is highly dependent on the choice of fluorinating agent and the substrate's electronic and steric properties.
Potential Causes & Solutions:
-
Inactive Fluorinating Reagent: Electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) can be sensitive to moisture.[2] Silver(II) fluoride (AgF₂) is also hygroscopic and should be handled in a dry environment.[2][3]
-
Incompatible Functional Groups: The reaction may not be compatible with certain functional groups on the pyrazine ring, such as free amines, alcohols, or carboxylic acids.[4] Protection of these groups may be necessary.[5] For example, protecting a carboxylic acid as an ester can prevent interference with the fluorination reaction.[5]
-
Sub-optimal Reaction Conditions: The reaction temperature and solvent can significantly impact the outcome. For instance, AgF₂-mediated fluorinations are often performed in acetonitrile (B52724) at ambient temperature.[6]
-
Low Regioselectivity: The formation of multiple products indicates a lack of regioselectivity. The directing effects of existing functional groups can be exploited to favor a specific position.[2] For diazines, AgF₂ often provides exclusive selectivity for fluorination adjacent to a nitrogen atom.[4][6]
The decision-making process for troubleshooting C-H fluorination is illustrated in the following diagram:
Q3: My transition-metal-catalyzed C-H fluorination of pyrazine is not working. What are some common pitfalls?
Palladium-catalyzed C-H fluorination often requires a directing group for high regioselectivity.[1] Low conversion can be due to catalyst deactivation, suboptimal reaction conditions, or issues with the reagents.
Potential Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or certain functional groups. In some cases, tertiary amines can lead to catalyst deactivation.[2]
-
Incorrect Reagent Stoichiometry: The amounts of the fluorinating agent and oxidant are critical and may need to be optimized.[1]
-
Suboptimal Temperature: These reactions often require elevated temperatures (e.g., 60-100 °C) to proceed effectively.[1]
Q4: I am exploring photoredox-catalyzed fluorination for my pyrazine carboxylic acid, but the reaction is sluggish. How can I optimize it?
Photoredox catalysis offers a mild approach for fluorination, often proceeding through radical intermediates.[1]
Potential Causes & Solutions:
-
Insufficient Light Source: Ensure the blue LED light source is of the correct wavelength and intensity for the chosen photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye).
-
Inadequate Degassing: The reaction is sensitive to oxygen, which can quench the excited state of the photocatalyst. Thoroughly degas the solvent by sparging with an inert gas like nitrogen or argon.[1]
-
Incorrect Base or Solvent System: The choice of base and solvent mixture (e.g., Acetone/H₂O or MeCN/H₂O) can significantly influence the reaction efficiency.[1]
Quantitative Data Summary
The following tables summarize yields for various pyrazine fluorination methods based on literature data. Note that yields are highly substrate-dependent and optimization is often required.
Table 1: Yields for AgF₂-Mediated C-H Fluorination of Diazines
| Substrate Class | Fluorinating Agent | Yield Range (%) | Regioselectivity | Reference |
| Diazines (including pyrazines) | AgF₂ | Good | High | [1] |
Table 2: Yields for Palladium-Catalyzed C-H Fluorination of N-Heterocycles
| Substrate Class | Catalyst System | Fluorinating Agent | Oxidant | Yield Range (%) | Reference |
| N-Heterocycles | Pd(OAc)₂ | Electrophilic (e.g., Selectfluor®) | Various | Moderate to Good | [1] |
Table 3: Yields for Photoredox-Catalyzed Decarboxylative Fluorination
| Substrate Class | Photocatalyst | Fluorine Source | Yield Range (%) | Reference |
| Heteroaryl carboxylic acids | Ir(ppy)₃ | Selectfluor® | 50-85 | [1] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Fluorination (Halex Reaction)
This protocol is a general procedure for the synthesis of a fluoropyrazine from a chloropyrazine.
-
Materials: 2-Chloropyrazine (B57796), Potassium Fluoride (KF), high-boiling point aprotic solvent (e.g., DMSO, DMF, or Sulfolane), inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add 2-chloropyrazine (1.0 equiv) and anhydrous KF (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 150-220 °C).
-
Stir the mixture for the specified time (typically 12-48 hours), monitoring the reaction by LC-MS or GC-MS.
-
After cooling to room temperature, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[1]
-
Protocol 2: AgF₂-Mediated C-H Fluorination
This protocol describes a general procedure for the direct C-H fluorination of pyrazines.
-
Materials: Pyrazine substrate, Silver(II) Fluoride (AgF₂), anhydrous acetonitrile (MeCN).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the pyrazine substrate (1.0 equiv) to a reaction vessel.
-
Add anhydrous acetonitrile.
-
Add AgF₂ (1.5-2.0 equiv) in one portion.
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or GC-MS. The reaction is typically complete within 1-2 hours.[1][6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
-
References
Stability issues of 3,6-Dichloropyrazine-2-carbonitrile under storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3,6-Dichloropyrazine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent degradation, it is crucial to protect the compound from moisture and incompatible materials.
Q2: What signs of degradation should I look for in my stored this compound?
A2: Visual signs of degradation can include a change in color or the presence of visible impurities. However, chemical degradation may not always be visible. If you suspect degradation, it is recommended to perform analytical testing, such as HPLC, to assess the purity of the material.
Q3: What are the known incompatible materials with this compound?
A3: this compound is unstable in the presence of incompatible materials.[1] Contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents should be avoided to prevent hazardous reactions and degradation of the compound.
Q4: What are the potential hazardous decomposition products of this compound?
A4: Upon decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3] Therefore, handling should always be conducted in a well-ventilated area.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of this compound due to improper storage. | Verify the purity of your starting material using a suitable analytical method like HPLC. Ensure that the compound has been stored according to the recommended conditions (cool, dry, away from incompatible materials). |
| Discoloration or change in physical appearance of the compound | Exposure to light, moisture, or incompatible materials. | Discontinue use of the suspect batch. If possible, confirm degradation by analytical testing. Review storage and handling procedures to prevent future occurrences. |
| Inconsistent results between different batches | Variation in the stability of different batches due to manufacturing or storage history. | Qualify each new batch of this compound for purity and stability before use in critical experiments. |
Postulated Degradation Pathway
Under stress conditions such as hydrolysis, the primary degradation pathway for this compound is likely to involve the hydrolysis of the nitrile group and the displacement of the chloro substituents.
Caption: Postulated degradation pathway of this compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products. The following is a starting point for method development, based on methods used for related compounds.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study to illustrate the type of information that should be collected.
Table 1: Summary of Degradation under Various Stress Conditions
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl at 60°C | 24 | 15.2 | 2 |
| 0.1 M NaOH at 60°C | 8 | 25.8 | 3 |
| 3% H₂O₂ at RT | 48 | 8.5 | 1 |
| Dry Heat at 80°C | 72 | 5.1 | 1 |
| Photolytic (ICH) | 24 | 3.2 | 1 |
Table 2: Purity Analysis of this compound under Recommended Storage Conditions (2-8°C, protected from light and moisture)
| Time Point (Months) | Purity by HPLC (%) |
| 0 | 99.8 |
| 6 | 99.7 |
| 12 | 99.6 |
| 24 | 99.5 |
References
Technical Support Center: Optimizing Solvent Systems for Pyrazine Derivative Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the chromatographic analysis of pyrazine (B50134) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing pyrazine derivatives? A1: The most prevalent methods are gas chromatography (GC), often coupled with mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC).[1] GC-MS is widely used for volatile alkylpyrazines, while HPLC is suitable for a broader range of pyrazine derivatives, including polar and non-volatile compounds.[1]
Q2: Why is peak tailing a common issue with pyrazine derivatives, and how can it be fixed? A2: Peak tailing is a frequent problem, especially for pyrazine derivatives with basic functional groups. The primary cause is secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of silica-based columns.[2][3] To fix this, you can:
-
Lower the mobile phase pH: Operating at a pH of 2.5-3.0 protonates the silanol groups, minimizing their ionic interaction with basic analytes.[3]
-
Use a high-purity, end-capped column: Modern, thoroughly end-capped columns have fewer free silanol groups available for secondary interactions.[4]
-
Increase buffer concentration: A higher buffer concentration (e.g., 20-50 mM) can help mask the activity of the remaining silanols.
Q3: My pyrazine isomers are co-eluting. What is the first step to improve their separation? A3: When isomers co-elute, the initial goal is to alter the chromatographic selectivity (α). The most straightforward first step is to systematically vary the strength of the mobile phase.[5] For reverse-phase HPLC, this involves changing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol).[5] A shallow gradient can often improve the resolution of compounds that elute closely together.[6]
Q4: How does mobile phase pH affect the retention of pyrazine derivatives in reverse-phase HPLC? A4: The pH of the mobile phase is a critical parameter that influences the ionization state of analytes, which in turn alters their retention and peak shape.[7][8]
-
For acidic pyrazines: As pH increases, the acidic compound becomes ionized (more hydrophilic), leading to reduced retention.[9]
-
For basic pyrazines: As pH decreases, the basic compound becomes ionized (more hydrophilic), also leading to reduced retention.[9] To ensure reproducible results, the mobile phase pH should be controlled using a buffer and kept at least 1.5-2 pH units away from the analyte's pKa.[9]
Q5: Should I use acetonitrile or methanol (B129727) as the organic solvent in my reverse-phase mobile phase? A5: Both acetonitrile (ACN) and methanol (MeOH) are common, but they offer different selectivity and have distinct physical properties. If you are struggling with co-elution, switching from one to the other is a powerful way to change selectivity.[5]
-
Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[10][11]
-
Methanol is a more cost-effective alternative and can offer different selectivity for certain compounds.[10][11]
Q6: What causes retention time to shift between injections? A6: Shifting retention times can indicate a few problems. Common causes include an improperly equilibrated column, changes in mobile phase composition, or inconsistent flow rates from the pump.[12] Always ensure the column is fully equilibrated with the starting mobile phase before each injection and check the pump for leaks or malfunctions.[12]
Troubleshooting Guide: Common Chromatographic Issues
This guide addresses specific problems users may encounter during the analysis of pyrazine derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Basic pyrazines interacting with acidic silanol groups on the column packing.[2][3] 2. Incorrect Mobile Phase pH: The pH is too close to the analyte's pKa, causing mixed ionization states.[4] 3. Column Overload: Injecting too much sample mass.[2] 4. Metal Contamination: Analyte chelates with trace metals in the silica (B1680970) matrix or system frits. | 1. Adjust pH: Lower the mobile phase pH to < 3 to suppress silanol ionization.[3] 2. Use an End-Capped Column: Select a modern, high-purity, end-capped column to minimize available silanols. 3. Reduce Sample Concentration: Dilute the sample to stay within the column's linear capacity.[2] 4. Increase Buffer Strength: Use a higher buffer concentration (20-50 mM) to mask active sites. |
| Poor Resolution / Co-elution | 1. Suboptimal Mobile Phase Strength: The ratio of organic solvent to water is not ideal for separation. 2. Poor Selectivity (α): The chosen organic modifier (e.g., ACN) does not provide sufficient separation between isomers. 3. Isocratic Elution is Insufficient: A single solvent composition cannot resolve complex mixtures. | 1. Optimize Organic %: Systematically vary the percentage of organic modifier in 5% increments.[5] 2. Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa) to alter selectivity.[5] 3. Adjust pH: Modify the mobile phase pH to alter the retention of ionizable isomers.[5] 4. Introduce a Gradient: Develop a shallow gradient to improve the separation of closely eluting peaks.[6] |
| High System Backpressure | 1. Blocked Inlet Frit: Particulates from the sample or mobile phase have clogged the column inlet.[12] 2. Column Contamination: Strongly retained compounds have built up on the column head. 3. Particulate Buildup: Unfiltered mobile phase or samples have caused a blockage in the system.[12] | 1. Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction (consult manufacturer's instructions). 2. Filter Samples & Mobile Phase: Always filter samples and buffered mobile phases through a 0.45 µm or 0.22 µm filter.[12] 3. Use a Guard Column: Install a guard column to protect the analytical column from particulates and strongly retained compounds.[12] |
| Shifting Retention Times | 1. Inadequate Column Equilibration: The column is not returned to initial conditions before injection.[13] 2. Mobile Phase Instability: The mobile phase was prepared incorrectly or is evaporating.[12] 3. Pump Malfunction: The pump is delivering an inconsistent flow rate.[12] 4. Temperature Fluctuations: The column temperature is not stable.[14] | 1. Increase Equilibration Time: Ensure at least 10 column volumes of the initial mobile phase pass through the column between runs.[13] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped.[13] 3. Check Pump Performance: Purge the pump to remove air bubbles and check for leaks.[12] 4. Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[14] |
Data & Solvent System Comparison
Table 1: Comparison of Common Organic Modifiers in Reverse-Phase HPLC
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Higher (less is needed for same retention) | Lower |
| Selectivity | Can offer unique selectivity due to its properties as an aprotic solvent.[5] | Can offer different selectivity through hydrogen bonding; a protic solvent.[5] |
| Viscosity / Pressure | Lower viscosity, leading to lower system backpressure.[11] | Higher viscosity, especially when mixed with water, leading to higher backpressure.[11] |
| UV Cutoff | ~190 nm (transparent at lower wavelengths).[11] | ~205 nm (absorbs more at lower wavelengths).[11] |
| Cost | More expensive.[11] | Less expensive.[11] |
Table 2: Typical Starting Solvent Systems for Pyrazine Analysis
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Application Notes |
| Reverse-Phase (RP) | C18 (ODS) | Acetonitrile / Water or Methanol / Water.[15] | Most common method. Buffers (formate, phosphate) or acids (formic, phosphoric) are often added to control pH for ionizable pyrazines.[16] |
| Normal-Phase (NP) | Silica Gel | Hexane / Ethyl Acetate (B1210297).[17][18] | Useful for separating less polar isomers. A 90:10 hexane/ethyl acetate mixture is a common starting point.[17][18] |
| Normal-Phase (NP) | Chiral (e.g., Chiralpak AD-H) | Hexane / Isopropanol or Cyclohexane / Isopropanol.[15] | Effective for separating structurally similar regio-isomers that are difficult to resolve on standard phases.[15] |
Experimental Protocol
Protocol: Systematic Mobile Phase Optimization for Co-eluting Pyrazines (RP-HPLC)
This protocol outlines a systematic approach to developing a separation method for two or more co-eluting pyrazine derivatives on a C18 column.
1. Initial Conditions Setup:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Initial Mobile Phase: Acetonitrile/Water (50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) to monitor peak purity.
-
Injection Volume: 5 µL.
2. Vary Organic Modifier Percentage:
-
Prepare a series of mobile phases with varying ACN content (e.g., 30%, 40%, 50%, 60%, 70%).
-
Equilibrate the column with each mobile phase for at least 10 column volumes.
-
Inject the sample and analyze the chromatogram for changes in retention and resolution.[5] Aim for a capacity factor (k') between 2 and 10 for the peaks of interest.
3. Change the Organic Modifier:
-
If adequate resolution is not achieved with ACN, switch the organic modifier to methanol.[5]
-
Repeat Step 2, testing a range of methanol concentrations (e.g., 40%, 50%, 60%, 70%, 80%). Methanol is a weaker solvent, so you may need a higher percentage.
4. Adjust Mobile Phase pH (for ionizable pyrazines):
-
If co-elution persists and the analytes are ionizable, introduce a buffer or acid modifier to control the pH.[5]
-
Prepare the aqueous portion of the mobile phase with 0.1% formic acid (final pH ~2.7).
-
Repeat the optimization from Step 2 using the pH-adjusted mobile phase. This can dramatically alter the retention and selectivity of basic or acidic pyrazines.
5. Introduce Gradient Elution:
-
If isocratic elution is insufficient, develop a linear gradient.[19]
-
Start with a mobile phase composition that provides good retention for the first eluting peak (e.g., 20% ACN in buffered water).
-
Program a linear gradient to a higher ACN percentage (e.g., 80%) over 10-15 minutes.
-
Hold at the high percentage for 2-3 minutes to elute any strongly retained compounds.
-
Return to the initial conditions and allow the column to re-equilibrate for at least 5 minutes before the next injection.
Visualized Workflows
Caption: A decision tree for troubleshooting peak tailing issues.
Caption: A systematic workflow for mobile phase method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. moravek.com [moravek.com]
- 9. veeprho.com [veeprho.com]
- 10. mastelf.com [mastelf.com]
- 11. biotage.com [biotage.com]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 15. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazine | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Navigating the Heat: A Technical Support Center for Safe Pyrazinecarbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazinecarbonitriles, crucial intermediates in the pharmaceutical and flavor industries, often involves highly exothermic reactions.[1] Managing the significant heat release is paramount to ensure operational safety, prevent runaway reactions, and maintain product quality. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during these syntheses.
Troubleshooting Exothermic Reactions in Pyrazinecarbonitrile Synthesis
This section provides a question-and-answer formatted guide to troubleshoot common issues related to exothermic reactions during the synthesis of pyrazinecarbonitriles, with a focus on the ammoxidation of 2-methylpyrazine (B48319) to 2-cyanopyrazine.
Q1: My reaction is experiencing a rapid, uncontrolled temperature increase. What is happening and what should I do?
A1: You are likely experiencing a thermal runaway, a dangerous situation where the rate of heat generation from the reaction exceeds the rate of heat removal.[2] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.
Immediate Actions:
-
Stop all reactant feeds immediately.
-
Ensure maximum cooling is applied to the reactor vessel. This may involve increasing the flow of coolant to the reactor jacket or cooling coils.
-
If the temperature continues to rise, consider activating your emergency quenching system if one is in place.
-
Evacuate personnel from the immediate area as a precaution.
Root Cause Analysis and Prevention:
-
Inadequate Heat Removal: The cooling capacity of your reactor may be insufficient for the scale of the reaction.[3]
-
Incorrect Reactant Addition Rate: Adding reactants too quickly can lead to a rapid accumulation of unreacted material and a sudden release of heat.
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction rate is significantly higher, initiating a runaway.
-
Incorrect Reaction Temperature: Starting the reaction at too high a temperature can accelerate the reaction rate beyond the cooling system's capacity.
Q2: How can I prevent thermal runaway from occurring in the first place?
A2: Proactive process safety management is key. Consider the following preventive measures:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.
-
Controlled Reactant Addition: Implement a semi-batch process where one of the reactants is added gradually. The addition rate should be controlled to maintain the desired reaction temperature.
-
Effective Agitation: Ensure your reactor is equipped with an agitator that provides efficient mixing to maintain uniform temperature throughout the reaction mass.
-
Emergency Cooling/Quenching System: Have a robust emergency cooling system or a validated quenching procedure in place to quickly neutralize the reaction if it deviates from the set parameters.
-
Continuous Flow Chemistry: For highly exothermic reactions like the ammoxidation of 2-methylpyrazine, consider using a microreactor or a continuous flow setup.[4] These systems offer a much higher surface-area-to-volume ratio, enabling superior heat transfer and temperature control.[4]
Q3: I am observing lower than expected yields and the formation of byproducts. Could this be related to poor temperature control?
A3: Yes, poor temperature control can significantly impact yield and selectivity. High temperatures can lead to the degradation of reactants and products, as well as favor the formation of unwanted byproducts such as pyrazinamide, carbon monoxide, and carbon dioxide in the case of ammoxidation.[2] Maintaining a stable and optimized reaction temperature is crucial for maximizing the yield of the desired pyrazinecarbonitrile.
Frequently Asked Questions (FAQs)
What is the typical heat of reaction for the ammoxidation of 2-methylpyrazine to 2-cyanopyrazine?
While experimental values can vary with specific conditions, the ammoxidation of 2-methylpyrazine is a strongly exothermic reaction.[3] An estimated standard enthalpy of reaction (ΔH_r°) is approximately -450 to -550 kJ/mol . This estimation is based on standard enthalpies of formation of reactants and products. It is highly recommended to determine the specific heat of reaction under your experimental conditions using calorimetry.
What are the recommended operating temperatures for the ammoxidation of 2-methylpyrazine?
The optimal temperature range for the vapor-phase ammoxidation of 2-methylpyrazine is typically between 350°C and 540°C .[4] The exact temperature will depend on the catalyst used and other process parameters. It's crucial to maintain a stable temperature within this range to ensure high conversion and selectivity while avoiding thermal runaway.[2]
How does the molar ratio of reactants affect the exotherm?
The molar ratio of reactants, particularly the ratio of ammonia (B1221849) and oxygen to 2-methylpyrazine, is a critical parameter. An excess of ammonia is often used. A typical molar feed ratio is 1 (2-methylpyrazine) : 6 (ammonia) : 12 (oxygen) : 5 (water).[4] Deviating from the optimal ratio can affect both the reaction rate and the heat generated.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of 2-cyanopyrazine from 2-methylpyrazine.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| 2-Methylpyrazine | C₅H₆N₂ | 94.11 | 135 | -29 | 1.03 |
| 2-Cyanopyrazine | C₅H₃N₃ | 105.10 | 87 (at 6 mmHg) | 18-20 | 1.174 |
| Ammonia | NH₃ | 17.03 | -33.34 | -77.73 | 0.73 (liquid at -33.3°C) |
| Water | H₂O | 18.02 | 100 | 0 | 0.997 |
Data sourced from various chemical databases.[5][6][7]
Table 2: Typical Reaction Parameters for Ammoxidation of 2-Methylpyrazine
| Parameter | Value | Reference |
| Reaction Temperature | 350 - 540 °C | [4] |
| Molar Feed Ratio (MP:NH₃:O₂:H₂O) | 1 : 6 : 12 : 5 | [4] |
| Catalyst | Vanadium-based oxides (e.g., CrVPO/γ-Al₂O₃) | [4] |
| Reactor Type | Fixed-bed reactor or Microreactor | [2][4] |
| Estimated Heat of Reaction (ΔH_r°) | -450 to -550 kJ/mol | Estimated |
Experimental Protocols
Protocol 1: Batch Reactor Synthesis of 2-Cyanopyrazine (Safety-Focused)
This protocol is a generalized procedure for a lab-scale batch reaction, emphasizing safety controls for the exothermic process.
-
Reactor Setup:
-
Use a glass-lined or stainless steel reactor equipped with an efficient overhead stirrer, a thermocouple to monitor the internal temperature, a reflux condenser, and a port for controlled reactant addition.
-
Ensure the reactor is connected to a reliable cooling system (e.g., a circulating chiller) capable of handling the expected heat load.
-
-
Catalyst Loading:
-
Charge the reactor with the appropriate vanadium-based catalyst.
-
-
Inerting:
-
Purge the reactor with an inert gas, such as nitrogen, to remove any residual air and moisture.
-
-
Initial Heating:
-
Heat the reactor to the desired initial reaction temperature (e.g., 380°C).
-
-
Reactant Feed:
-
In a separate vessel, prepare a solution of 2-methylpyrazine in a suitable solvent (if applicable).
-
Begin a continuous feed of gaseous ammonia and air (or oxygen) at the predetermined molar ratio.
-
Simultaneously, start the controlled addition of the 2-methylpyrazine solution using a syringe pump or a dosing pump.
-
Crucially, monitor the internal temperature closely during the addition. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±5°C) of the setpoint.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by analyzing off-gas or taking small, quenched samples for GC analysis.
-
-
Reaction Completion and Cooldown:
-
Once the reaction is complete, stop the reactant feeds.
-
Cool the reactor to room temperature under a continuous flow of inert gas.
-
-
Product Isolation:
-
The product can be collected from the cold trap and purified by distillation under reduced pressure.
-
Protocol 2: Continuous Flow Synthesis in a Microreactor
This method is recommended for its superior heat management and safety profile.[4]
-
System Setup:
-
Assemble a microreactor system consisting of syringe pumps for liquid feeds, mass flow controllers for gas feeds, a heated microreactor chip, a back-pressure regulator, and a collection vessel.
-
-
Reagent Preparation:
-
Prepare a stock solution of 2-methylpyrazine.
-
-
System Priming:
-
Prime the pumps and lines with the appropriate solvents and reactants.
-
-
Reaction Initiation:
-
Set the desired temperature for the microreactor (e.g., 480°C).[4]
-
Start the flow of all reactants (2-methylpyrazine solution, ammonia, and air/oxygen) at the specified molar ratios and flow rates. The total flow rate will determine the residence time in the reactor.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state.
-
Collect the product stream in a cooled collection vessel.
-
-
Analysis and Optimization:
-
Analyze the product mixture by GC or HPLC to determine conversion and yield.
-
Reaction parameters (temperature, flow rate, molar ratios) can be easily and quickly optimized in a continuous flow setup.
-
Visualizations
Caption: Workflow for managing exothermic reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylpyrazine | 109-08-0 [chemicalbook.com]
- 6. Pyrazinecarbonitrile | 19847-12-2 [chemicalbook.com]
- 7. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of 3,6-Dichloropyrazine-2-carbonitrile: A Comparative Guide to HPLC and GC Methodologies
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates is paramount. 3,6-Dichloropyrazine-2-carbonitrile is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antiviral drug Favipiravir. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of non-volatile and thermally stable small organic molecules, making it well-suited for this compound.
Experimental Protocol: HPLC
Objective: To develop and validate a precise and accurate RP-HPLC method for the quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solutions: Prepare individual stock solutions of potential impurities (e.g., 3-bromo-6-chloropyrazine-2-carbonitrile, 6-chloro-3-hydroxypyrazine-2-carboxamide) at a concentration of 100 µg/mL in the diluent.
-
Spiked Sample Solution: Prepare a solution of the this compound standard and spike it with known concentrations of each impurity to verify resolution and retention times.
-
Test Sample Solution: Accurately weigh and dissolve 10 mg of the this compound sample to be tested in 100 mL of the diluent.
Caption: HPLC Experimental Workflow for Purity Analysis.
Gas Chromatography (GC): An Alternative for Volatile Compounds
Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an excellent alternative for the analysis of volatile and thermally stable compounds. It can provide high separation efficiency and definitive identification of impurities.
Experimental Protocol: GC
Objective: To establish a GC method for the purity determination of this compound and to identify potential volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Detector Temperature (FID): 300°C
-
MS Transfer Line Temperature (if applicable): 280°C
-
MS Ion Source Temperature (if applicable): 230°C
-
MS Quadrupole Temperature (if applicable): 150°C
-
Mass Range (if applicable): 40-400 amu
Sample Preparation:
-
Standard and Test Solutions: Prepare solutions of the reference standard and test samples in a volatile solvent such as Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
Caption: Logical Flow of Purity Assessment.
Data Comparison: HPLC vs. GC
The following table summarizes hypothetical, yet realistic, quantitative data obtained from the analysis of a batch of this compound using the described HPLC and GC methods.
| Analyte | HPLC | GC |
| Retention Time (min) | Peak Area (%) | |
| This compound | 12.5 | 99.65 |
| 3-bromo-6-chloropyrazine-2-carbonitrile | 13.2 | 0.15 |
| 6-chloro-3-hydroxypyrazine-2-carboxamide | 7.8 | 0.10 |
| Unknown Impurity 1 | 9.1 | 0.05 |
| Unknown Impurity 2 | 14.5 | 0.05 |
| Calculated Purity | 99.65% | 99.70% |
Method Comparison
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Broader applicability for a wide range of polarities. | Suitable for volatile and thermally stable compounds. |
| Sensitivity & Selectivity | High sensitivity with UV detection. PDA provides spectral information for peak purity assessment. | Very high sensitivity, especially with MS detection, which also provides structural information for definitive impurity identification. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds. |
| Run Time | Typically longer run times due to gradient elution and re-equilibration. | Generally faster analysis times. |
| Instrumentation Cost | Generally lower initial cost for a standard HPLC-UV system. | GC-FID is comparable, but GC-MS systems have a higher initial investment. |
| Solvent Consumption | Higher consumption of organic solvents, which can be a cost and environmental concern. | Lower solvent consumption, primarily for sample preparation. |
Conclusion
Both HPLC and GC are robust and reliable methods for the purity analysis of this compound.
-
HPLC is a versatile and highly precise method, particularly advantageous for its ability to analyze a broader range of potential non-volatile impurities without the need for derivatization. The use of a PDA detector can further aid in peak identification and purity assessment.
-
GC , especially when coupled with a mass spectrometer, offers superior sensitivity and selectivity for volatile impurities. The structural information from MS detection is invaluable for the definitive identification of unknown peaks. However, it is not suitable for non-volatile or thermally labile impurities, such as the hydrolyzed carboxamide derivative.
For comprehensive quality control, a combination of both techniques can be employed. HPLC is often the method of choice for routine purity testing and release, while GC-MS can be a powerful tool for in-depth impurity profiling and method validation. The selection of the primary analytical technique will depend on the specific synthetic route of the this compound and the nature of the expected impurities.
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3,6-Dichloropyrazine-2-carbonitrile
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of molecular characterization. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral features of 3,6-Dichloropyrazine-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. In the absence of directly published experimental spectra for this specific molecule, this guide offers a predictive analysis based on established NMR principles and comparative data from structurally related pyrazine (B50134) and pyridine (B92270) derivatives.
Predicted NMR Spectral Data for this compound
The structure of this compound contains a single proton on the pyrazine ring, leading to a simplified ¹H NMR spectrum. The ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 8.5 - 9.0 | Singlet | The single proton is in a highly deshielded environment due to the adjacent electronegative nitrogen atoms and chlorine atom. |
| ¹³C | ~150 | Singlet | C2: Carbon bearing the nitrile group, deshielded by the nitrile and adjacent nitrogen. |
| ¹³C | ~155 | Singlet | C3: Carbon bearing a chlorine atom, significantly deshielded. |
| ¹³C | ~135 | Singlet | C5: Carbon bearing the single proton. |
| ¹³C | ~158 | Singlet | C6: Carbon bearing a chlorine atom, significantly deshielded. |
| ¹³C | ~115 | Singlet | CN: Nitrile carbon, typically observed in this region. |
Comparative NMR Data of Related Compounds
To substantiate the predicted chemical shifts, it is valuable to compare them with the experimentally determined NMR data of structurally similar compounds. The following tables present the ¹H and ¹³C NMR data for pyrazine, 2,5-dichloropyrazine, and various cyanopyridines.
Table 2: ¹H NMR Data for Comparative Compounds
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| Pyrazine | 8.62 | Singlet | Not specified |
| 2,5-Dichloropyrazine | 8.55 | Singlet | Not specified |
| 2-Cyanopyridine | 8.74, 7.88, 7.75, 7.58 | Multiplets | CDCl₃ |
| 3-Cyanopyridine | 9.22, 9.03, 8.47, 7.81 | Multiplets | Not specified |
| 4-Cyanopyridine | 9.05, 8.00 | Multiplets | DMSO |
Table 3: ¹³C NMR Data for Comparative Compounds
| Compound | Chemical Shifts (δ, ppm) |
| Pyrazine | 145.1 |
| 2,5-Dichloropyrazine | 148.8, 144.1 |
| 3-Cyanopyridine | 153.2, 151.9, 139.7, 124.2, 117.1, 110.1 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a general methodology applicable to the analysis of this compound and similar compounds.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Logical Relationships in NMR Characterization
The following diagram illustrates the workflow for characterizing this compound using NMR spectroscopy, from sample preparation to final structure elucidation.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 3,6-Dichloropyrazine-2-carbonitrile
For researchers, scientists, and drug development professionals, the precise and accurate analysis of key pharmaceutical intermediates is paramount. 3,6-Dichloropyrazine-2-carbonitrile, a crucial building block in the synthesis of antiviral agents, demands robust analytical methodologies for quality control and reaction monitoring. This guide provides an objective comparison of mass spectrometry-based techniques and alternative analytical methods for its characterization, supported by experimental data and detailed protocols.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary and highly effective method for the analysis of the semi-volatile and thermally stable this compound. Its ability to separate isomers and provide detailed fragmentation patterns for structural elucidation makes it a powerful tool. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers a complementary approach, particularly for complex matrices or when derivatization is not desirable. Beyond these mainstream techniques, alternative methods like Raman Spectroscopy and Ion Mobility Spectrometry present unique advantages in specific analytical scenarios. This guide will delve into the performance of these techniques, providing the necessary data and protocols to make informed decisions for your analytical needs.
Mass Spectrometry Analysis: A Head-to-Head Comparison
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors including the sample matrix, required sensitivity, and the need for isomeric separation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, followed by electron ionization and mass-to-charge ratio detection. | Separation based on polarity, followed by soft ionization (e.g., ESI) and precursor/product ion monitoring. |
| Sample Volatility | Requires volatile or semi-volatile and thermally stable compounds. | Suitable for a wider range of polarities and thermally labile compounds. |
| Limit of Detection (LOD) | Typically in the low µg/L (ppb) range for halogenated compounds.[1][2] | Can achieve sub-µg/L levels, especially with optimized methods.[3] |
| Limit of Quantification (LOQ) | Generally in the range of 0.05 to 0.2 µg/L for neutral disinfection by-products.[2] | In the range of 0.28 to 6.52 µg/L for some volatile organic compounds.[4] |
| **Linearity (R²) ** | Typically >0.99 for halogenated hydrocarbons.[4] | Generally >0.99 for a wide range of compounds.[3] |
| Isomer Separation | Excellent capability to separate positional isomers. | Can be challenging for isomers with similar polarities. |
| Structural Information | Provides detailed fragmentation patterns for structural elucidation. | Fragmentation is often less extensive with soft ionization techniques. |
Experimental Protocols
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters: Capillary voltage 3.5 kV, source temperature 150 °C, desolvation temperature 350 °C.
-
MS/MS Transitions: The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be determined by infusion of a standard solution and performing a product ion scan.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular ion peak [M]⁺ is expected at m/z 173 (for ³⁵Cl isotopes) and 175 (for one ³⁷Cl isotope), with a characteristic isotopic pattern for two chlorine atoms. Key fragmentation pathways would likely involve:
-
Loss of a chlorine atom: [M-Cl]⁺, leading to a fragment at m/z 138.
-
Loss of the nitrile group: [M-CN]⁺, resulting in a fragment at m/z 147.
-
Loss of cyanogen (B1215507) chloride (CNCl): This could lead to a dichloropyrazine radical cation.
Caption: Predicted EI Fragmentation of this compound.
Alternative Analytical Techniques
Beyond mass spectrometry, other techniques can provide valuable information for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. | Non-destructive, requires minimal sample preparation, and can be used for in-situ monitoring. The nitrile group has a characteristic Raman signal.[9][10] | Lower sensitivity compared to mass spectrometry, potential for fluorescence interference. |
| Ion Mobility Spectrometry (IMS) | Separation of ions in the gas phase based on their size and shape. | Can separate isomers that are difficult to resolve by chromatography alone.[11] | Not a standalone identification technique; typically coupled with mass spectrometry. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation, corresponding to molecular vibrations. | Provides functional group information, complementary to Raman spectroscopy.[12][13][14] | Can be sensitive to water, and sample preparation can be more involved. |
Analytical Workflow: A Logical Approach
A systematic workflow is crucial for the comprehensive analysis and comparison of analytical methods for a target compound. The following diagram illustrates a logical sequence of steps.
Caption: A logical workflow for analytical method comparison.
Conclusion
For the routine analysis of this compound, GC-MS offers a robust and reliable platform, providing excellent separation and detailed structural information. LC-MS/MS serves as a powerful alternative, particularly for high-throughput screening in complex matrices. The choice of the optimal analytical technique will ultimately be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample, and the need for isomeric purity assessment. By understanding the strengths and limitations of each method, researchers can ensure the quality and integrity of this critical pharmaceutical intermediate.
References
- 1. restek.com [restek.com]
- 2. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 2,5-Dichloropyrazine | 19745-07-4 [chemicalbook.com]
- 6. 2,5-Dichloropyrazine | C4H2Cl2N2 | CID 336224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. GCMS Section 6.17 [people.whitman.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 12. | PDF or Rental [articles.researchsolutions.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
A Comparative Guide to the Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key pharmaceutical intermediates is paramount. 3,6-Dichloropyrazine-2-carbonitrile is a crucial building block in the synthesis of various antiviral agents, most notably Favipiravir. This guide provides a comparative analysis of three prominent synthetic routes to this important compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given research or production context.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is a critical decision that can impact yield, purity, cost, and safety. Below is a summary of the key quantitative data for three distinct synthetic pathways.
| Parameter | Route 1: From 3-hydroxy-6-bromopyrazine-2-amide | Route 2: From 2-Aminopyrazine | Route 3: From 3-Aminopyrazine-2-carboxylic Acid |
| Starting Material | 3-hydroxy-6-bromopyrazine-2-amide | 2-Aminopyrazine | 3-Aminopyrazine-2-carboxylic Acid |
| Key Reagents | POCl₃, DIEA, LiCl | NBS, KCN/Pd(PPh₃)₄, NaNO₂, CuCl | SOCl₂, PCl₅, POCl₃ |
| Number of Steps | 1 | 4 | 3 (to intermediate) |
| Overall Yield | ~66%[1] | ~39% (overall for the 4 steps) | Not explicitly reported for the target compound |
| Purity | High, with reduced bromo-impurities[1] | High purity reported | Not explicitly reported |
| Key Advantages | High purity, single step from advanced intermediate | Avoids hazardous POCl₃ | Utilizes a commercially available starting material |
| Key Disadvantages | Uses hazardous POCl₃ | Multi-step process, use of a palladium catalyst | Involves multiple hazardous chlorinating agents |
Experimental Protocols and Signaling Pathways
This section provides detailed experimental methodologies for the key synthetic routes and visual diagrams of the reaction pathways.
Route 1: Synthesis from 3-hydroxy-6-bromopyrazine-2-amide
This route offers a direct conversion to this compound with high purity. The addition of an inorganic chloride, such as lithium chloride, is crucial for minimizing the formation of bromo-containing impurities.
Experimental Protocol:
-
To a reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide (10 g), lithium chloride (1.94 g), and phosphorus oxychloride (28 g).
-
Stir the mixture and heat to 50°C.
-
Slowly add diisopropylethylamine (DIEA) (17.78 g) to the reaction mixture.
-
Heat the system to 80°C and maintain stirring for 1 hour.
-
After the reaction is complete, cool the mixture to approximately 30°C.
-
Slowly quench the reaction by adding it to ice water.
-
Filter the resulting precipitate.
-
The filter cake is then slurried with isopropanol (B130326) (15 mL) to yield this compound as a pale yellow solid (6.6 g).[1]
Route 2: Synthesis from 2-Aminopyrazine
This multi-step synthesis avoids the use of phosphorus oxychloride, a significant safety advantage. The final step involves a Sandmeyer reaction to introduce the second chlorine atom.
Experimental Protocol:
This synthesis involves four sequential steps:
-
Regioselective Chlorination of 2-Aminopyrazine: (Detailed protocol for this specific step was not fully elucidated in the searched documents).
-
Bromination: The chlorinated intermediate is brominated to introduce a bromine atom.
-
Palladium-Catalyzed Cyanation: The bromo group is then converted to a nitrile group using a palladium catalyst.
-
Sandmeyer Diazotization/Chlorination: The amino group of the resulting intermediate (3-amino-6-chloropyrazine-2-carbonitrile) is converted to a diazonium salt and subsequently replaced by a chlorine atom.
-
Sandmeyer Reaction Step: To a solution of 3-amino-6-chloropyrazine-2-carbonitrile (B112100) in a suitable acidic medium, sodium nitrite (B80452) is added at low temperature (0-5°C) to form the diazonium salt. This is then added to a solution of copper(I) chloride to yield this compound. The overall yield for these four steps is reported to be approximately 48%. The final Sandmeyer step has a reported yield of 81%.
Route 3: Synthesis from 3-Aminopyrazine-2-carboxylic Acid
This route utilizes a readily available starting material. The synthesis involves the conversion of the carboxylic acid to a carboxamide, followed by dehydration to the nitrile and subsequent chlorination.
Experimental Protocol:
A detailed experimental protocol for the direct conversion of 3-aminopyrazine-2-carboxylic acid to this compound is not explicitly available in the searched literature. However, the general transformation would likely involve the following sequence:
-
Amidation: Conversion of the carboxylic acid to the corresponding primary amide.
-
Dehydration: Dehydration of the amide to form the nitrile.
-
Dichlorination and Diazotization/Chlorination: Introduction of two chlorine atoms onto the pyrazine (B50134) ring and conversion of the amino group to a chloro group, likely involving reagents such as phosphorus oxychloride and a Sandmeyer-type reaction.
One report indicates an overall yield of 22.3% for the synthesis of Favipiravir starting from 3-aminopyrazine-2-carboxylic acid, a process that includes the formation of this compound as a key intermediate.
Conclusion
The choice of the optimal synthesis route for this compound depends on the specific requirements of the project.
-
Route 1 is advantageous for its directness and the high purity of the final product, making it suitable for applications where impurity control is critical. However, the use of hazardous phosphorus oxychloride requires appropriate safety precautions.
-
Route 2 offers a safer alternative by avoiding POCl₃, which is a significant benefit for industrial-scale production. While it is a multi-step process, the overall yield is respectable.
-
Route 3 starts from a readily available and relatively inexpensive starting material. However, the lack of a well-defined and high-yielding protocol for the specific conversion to this compound in the reviewed literature suggests that further process development and optimization would be required.
Researchers and production chemists should carefully evaluate these factors to select the most appropriate synthetic strategy that aligns with their goals for efficiency, safety, and product quality.
References
Navigating the Analytical Landscape of Favipiravir Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous analysis of impurities in the final drug product is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the therapeutic agent. This guide provides a comparative analysis of analytical methodologies for the determination of impurities in Favipiravir (B1662787), a broad-spectrum antiviral medication. While this guide aims to be a comprehensive resource, it is important to note that publicly available information specifically detailing the analysis of "Favipiravir Impurity 5" (6-bromo-3-chloropyrazine-2-carbonitrile, CAS: 1257072-34-6) in the final drug product is limited. Therefore, this document will focus on the established analytical techniques for other known process-related and degradation impurities of Favipiravir, offering a framework for approaching the analysis of any given impurity, including Impurity 5.
The Significance of Impurity Profiling in Favipiravir
Impurities in a drug substance can originate from various sources, including the manufacturing process (process-related impurities) or degradation of the active pharmaceutical ingredient (API) over time (degradation products)[1]. Regulatory bodies mandate the identification and quantification of any impurity present above a certain threshold to mitigate potential risks to patient health[2]. Some impurities may be structurally similar to the API and could have their own pharmacological or toxicological effects. For instance, studies have suggested that some structurally analogous impurities of Favipiravir could potentially lead to an elevation in blood uric acid[3]. Therefore, robust and validated analytical methods are essential for the comprehensive impurity profiling of Favipiravir.
Comparative Analysis of Analytical Methods for Favipiravir Impurities
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely employed technique for the analysis of Favipiravir and its impurities. The choice of method often depends on the specific impurity, the required sensitivity, and the laboratory's capabilities. Below is a comparative summary of different HPLC-based methods reported for the analysis of Favipiravir and its related substances.
| Method | Column | Mobile Phase | Detection | Application | Key Performance Characteristics | Reference |
| RP-HPLC | InertSustain C18 (250 x 4.6 mm, 5 µm) | Gradient elution with a mixture of methanol (B129727) and water | UV at 227 nm | Estimation of Favipiravir in pharmaceutical formulation. | Linearity in the range of 10-50 ppm with a correlation coefficient of 0.9995. % Recovery was found to be 98.94-99.12%. | [4] |
| Stability-Indicating HPLC | Inert sustain AQ-C18 (250 x 4.6 mm, 5 µm) | Mobile phase A: KH2PO4 buffer (pH 2.5) and acetonitrile (B52724) (98:2 v/v). Mobile phase B: water and acetonitrile (50:50 v/v). | UV at 210 nm | Determination of degradation impurities in film-coated tablets. | Recovery between 98.6% and 106.2% and r² = 0.9995–0.9999 for linearity of all identified impurities. | [5] |
| RP-HPLC | Cromasil C18 (250 mm × 4.6 ID, 5µ) | Methanol and water (35:65% v/v) at pH 3.0, gradient mode. | UV at 225 nm | Determination of favipiravir in spiked human plasma. | Not specified for impurities. | [4] |
| LC-MS/MS | Not specified | Not specified | Mass Spectrometry | Quantification of favipiravir ribofuranosyl-5'-triphosphate (active form). | Validated over the range 24 – 2280 pmol/sample. | [6] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Degradation Impurities[5]
This method is suitable for identifying and quantifying degradation impurities in Favipiravir film-coated tablets.
-
Chromatographic Conditions:
-
Column: Inert sustain AQ-C18 (250 x 4.6 mm, 5-μm particle size)
-
Mobile Phase A: A mixture of KH2PO4 buffer (pH adjusted to 2.5 ± 0.05 with orthophosphoric acid) and acetonitrile in the ratio of 98:2 (v/v).
-
Mobile Phase B: A mixture of water and acetonitrile in the ratio of 50:50 (v/v).
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 33°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 μL
-
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Favipiravir and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and acetonitrile) and sonicate to dissolve.
-
Dilute to the mark with the diluent and filter the solution through a 0.45 µm filter.
-
General RP-HPLC Method for Process-Related Impurities[7]
This protocol provides a general approach for the quantification of known process-related impurities in Favipiravir.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV detection at a wavelength where both Favipiravir and the impurities have adequate absorbance (e.g., 225 nm, 227 nm, or 323 nm).
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the specific impurity reference standard in a suitable diluent. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Prepare the drug product sample as described in the previous protocol to a known concentration of Favipiravir.
-
Spiked Sample Preparation: To confirm the method's ability to separate the impurity from the API, a sample of the drug product can be spiked with a known amount of the impurity standard.
-
Visualizing the Analytical Workflow and Method Selection
To better illustrate the processes involved in the analysis of Favipiravir impurities, the following diagrams are provided.
Conclusion
The analysis of impurities is a non-negotiable aspect of ensuring the quality and safety of Favipiravir final drug products. While specific, publicly available methods for the analysis of Favipiravir Impurity 5 are not readily found, the principles and techniques applied to other known impurities provide a solid foundation for developing and validating a suitable analytical method. Researchers and drug development professionals should leverage the existing knowledge on Favipiravir's analytical chemistry to establish robust, specific, and sensitive methods for any impurity of concern. The selection of the most appropriate analytical technique will depend on the specific goals of the analysis, whether it be identification, quantification, or routine quality control.
References
- 1. veeprho.com [veeprho.com]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir, a Promising COVID-19 Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Comparative Efficacy of 3,6-Dichloropyrazine-2-carbonitrile Derivatives in Modulating Key Biological Pathways
A comprehensive analysis of the anticancer, antiviral, and antimicrobial activities of 3,6-Dichloropyrazine-2-carbonitrile derivatives reveals their potential as versatile scaffolds in drug discovery. This guide provides a comparative overview of their biological performance, supported by experimental data, detailed protocols, and visualization of targeted signaling pathways.
Derivatives of this compound have emerged as a promising class of bioactive molecules, demonstrating significant potential across various therapeutic areas. The inherent chemical reactivity of the dichloropyrazine core, coupled with the electron-withdrawing nitrile group, provides a versatile platform for the synthesis of diverse chemical libraries. This guide consolidates available data on the anticancer, antiviral, and antimicrobial activities of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Key Kinase Signaling Pathways
A significant body of research has focused on the development of this compound derivatives as potent kinase inhibitors for cancer therapy. These compounds have shown remarkable efficacy in targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Checkpoint Kinase 1 (CHK1) Inhibition
Derivatives of pyrazine-2-carbonitrile have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial component of the DNA damage response pathway.[1][2][3] Inhibition of CHK1 can sensitize cancer cells to chemotherapy and induce cell death.[4]
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Prexasertib | Pyrazine-2-carbonitrile derivative | CHK1 | 1 | - | [3] |
| SRA737 | Pyrazine-2-carbonitrile analog | CHK1 | 1.4 | - | [3] |
| CCT244747 | 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile | CHK1 | - | HT29 | [1][2] |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The pyrazine-2-carbonitrile scaffold has also been successfully utilized to develop inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in various cancers.[5][6][7] These inhibitors block the downstream signaling pathways that promote tumor growth and survival.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Erdafitinib | Quinoxaline (pyrazine-benzene fused) derivative | FGFR1, 2, 3, 4 | 1.2, 2.5, 3, 5.7 | - | [3] |
| Compound 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | FGFR1-4 | - | NCI-H520, SNU-16, KMS-11, SW-780, MDA-MB-453 | [6][7] |
| Compound 35 | 5H-pyrrolo[2,3-b]pyrazine scaffold | FGFR | - | KG1 | [8] |
Antiviral Activity: The Favipiravir Connection
This compound is a critical intermediate in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug.[9][10] Analogs of Favipiravir and other pyrazine (B50134) derivatives have demonstrated significant activity against a range of RNA viruses.
| Compound | Virus Target | EC50 (µM) | Cell Line | Reference |
| Favipiravir | Influenza A, B, C | 0.014-0.55 | - | [11] |
| T-1105 | Zika virus | 97.5 | Vero | [11] |
Antimicrobial Activity: Targeting Mycobacterial and Other Pathogens
Derivatives of pyrazine-2-carboxamide have shown promising activity against various microbial pathogens, including Mycobacterium tuberculosis.
| Compound Series | Target Organism | MIC Range (µg/mL) | Reference |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 (µM) | [12] |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [13] |
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 31.25 (µM) | [13] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazine derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[14]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is performed in a 96- or 384-well plate containing the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.[14]
Antiviral Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of a virus.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus for a short period to allow for viral attachment.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are stained with a vital stain (e.g., crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to an untreated virus control, and the EC50 value (the concentration that reduces the number of plaques by 50%) is determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified CHK1 signaling pathway in response to DNA damage and its inhibition by pyrazine-2-carbonitrile derivatives.
Caption: Overview of the FGFR signaling pathway and its inhibition by pyrazine-2-carbonitrile derivatives.
Caption: General experimental workflow for the development and evaluation of this compound derivatives.
References
- 1. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. veeprho.com [veeprho.com]
- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 13. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Pyrazine-Based Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The pyrazine (B50134) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in the treatment of cancer. This guide provides a comparative study of four notable pyrazine-based kinase inhibitors: Gilteritinib, Quizartinib, Entospletinib, and Darovasertib. We will delve into their inhibitory activities, the signaling pathways they modulate, and the experimental methodologies used to evaluate their efficacy.
Performance Comparison of Pyrazine-Based Kinase Inhibitors
The following table summarizes the in vitro potency of the selected pyrazine-based kinase inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target(s) | IC50 (nM) |
| Gilteritinib | FLT3 | 1-2[1] | AXL | 0.73[2], 41[3] |
| FLT3-ITD | 1.8[4] | c-KIT | 102[1] | |
| FLT3-D835Y | 1.6[4] | |||
| Quizartinib | FLT3 | <1[5] | ||
| FLT3-ITD (MV4-11 cells) | 0.56 | |||
| Entospletinib | SYK | 7.7[6][7][8] | ||
| Darovasertib | PKCα | 1.9[9][10] | GSK3β | 3100[9][10] |
| PKCθ | 0.4[9][10] | |||
| PKCδ | 6.9[11] | |||
| PKCε | 2.9[11] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting potential on-target and off-target effects.
FLT3 Signaling Pathway and Inhibition by Gilteritinib and Quizartinib
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic stem cells.[5] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, driving uncontrolled cell growth.[5] Gilteritinib and Quizartinib are potent inhibitors of FLT3.
SYK Signaling in B-Cells and Inhibition by Entospletinib
Spleen tyrosine kinase (SYK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, SYK initiates a signaling cascade that leads to B-cell proliferation and survival. Entospletinib is a selective inhibitor of SYK.
PKC Signaling Pathway and Inhibition by Darovasertib
Protein Kinase C (PKC) is a family of serine/threonine kinases that are involved in various cellular processes, including proliferation, differentiation, and apoptosis.[9] Dysregulation of PKC signaling is implicated in several cancers. Darovasertib is a potent inhibitor of several PKC isoforms.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the comparative evaluation of kinase inhibitors. Below are outlines of key assays.
Biochemical Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Methodology:
-
Reagents : Purified kinase, kinase-specific substrate, ATP, assay buffer, and the pyrazine-based inhibitor.
-
Procedure :
-
The kinase, substrate, and inhibitor are pre-incubated in a microplate well.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Detection : The method of detection can vary, with common techniques including radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.[12][13]
-
Data Analysis : The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[14]
Methodology:
-
Cell Culture : Cancer cell lines expressing the target kinase are cultured in appropriate media.
-
Procedure :
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the pyrazine-based inhibitor for a specified period (e.g., 72 hours).
-
After incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[14]
-
-
Detection : Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[15] These crystals are then solubilized, and the absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[15]
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
This preclinical model evaluates the anti-tumor efficacy of a kinase inhibitor in a living organism.
Methodology:
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[16]
-
Procedure :
-
Human cancer cells are injected subcutaneously or orthotopically into the mice.[17]
-
Once tumors are established and reach a certain size, the mice are randomized into treatment and control groups.
-
The treatment group receives the pyrazine-based inhibitor (e.g., via oral gavage), while the control group receives a vehicle.[17]
-
-
Monitoring : Tumor size and body weight are measured regularly throughout the study.[18]
-
Endpoint : At the end of the study, the tumors are excised and weighed. The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group.
This comparative guide provides a foundational overview of these four pyrazine-based kinase inhibitors. Further in-depth research into their selectivity profiles, resistance mechanisms, and clinical trial data is recommended for a complete understanding of their therapeutic potential.
References
- 1. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Entospletinib (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 8. Entospletinib (GS-9973) | Syk Inhibitor | AmBeed.com [ambeed.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor xenograft model [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
Validating the Synthesis of 3,6-Dichloropyrazine-2-carbonitrile: A Comparative Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Techniques for Structural Validation of a Key Antiviral Intermediate.
This guide provides a comprehensive overview of the analytical methodologies required to validate the chemical structure of synthesized 3,6-Dichloropyrazine-2-carbonitrile, a critical intermediate in the production of the antiviral drug Favipiravir (B1662787).[1][2] By presenting a combination of experimental data for a structurally related alternative, 2-Amino-3,5-dichloropyrazine, and predicted data for the target compound, this document offers a practical framework for researchers to confirm the successful synthesis and purity of their target molecule.
The Imperative of Structural Validation in Drug Synthesis
In the synthesis of pharmaceutical compounds, rigorous structural validation is not merely a procedural step but a cornerstone of safety and efficacy. The precise arrangement of atoms within a molecule dictates its chemical properties and biological activity. Any deviation from the intended structure can lead to a loss of therapeutic effect or, more critically, the emergence of unforeseen toxicity. For a key intermediate like this compound, ensuring its structural integrity is paramount to the successful synthesis of the final active pharmaceutical ingredient (API), Favipiravir.
A Comparative Analysis of Spectroscopic Techniques
A multi-faceted analytical approach is essential for the unambiguous structural elucidation of a synthesized organic compound. The most powerful and commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods provides a unique piece of the structural puzzle.
For a comparative perspective, this guide presents experimental data for 2-Amino-3,5-dichloropyrazine alongside predicted data for this compound. The choice of 2-Amino-3,5-dichloropyrazine as a comparator is based on its structural similarity as a dichlorinated pyrazine (B50134) derivative, differing primarily in the substituent at the 2-position (amino vs. cyano group). This comparison highlights how subtle changes in functional groups manifest in distinct spectral fingerprints.
Data Summary
| Analytical Technique | This compound (Predicted) | 2-Amino-3,5-dichloropyrazine (Experimental)[3] |
| ¹H NMR (ppm) | Singlet around 8.5-8.8 ppm | Singlet at 7.90 ppm (aromatic H), Broad singlet at 4.96 ppm (NH₂) |
| ¹³C NMR (ppm) | ~150-155 (C-Cl), ~145-150 (C-Cl), ~130-135 (C-CN), ~125-130 (C-H), ~115-120 (CN) | 150.3, 140.0, 134.6, 131.4 |
| FT-IR (cm⁻¹) | ~2230-2240 (C≡N stretch), ~1550-1600 (C=N stretch), ~800-900 (C-Cl stretch) | 3411 (N-H stretch), 3019 (aromatic C-H stretch) |
| Mass Spec. (m/z) | Molecular ion peak at ~173/175/177 (due to Cl isotopes) | Molecular ion peaks at 163, 165, 167 (M+) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accuracy in the validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the dry sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, where the sample is first separated by GC before entering the mass spectrometer. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizing the Validation Workflow and a Relevant Biological Pathway
To further aid in the understanding of the structural validation process and the biological relevance of this compound, the following diagrams have been generated.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Mechanism of action of Favipiravir, the downstream product of this compound.[4][5]
By following the detailed protocols and utilizing the comparative spectral data provided in this guide, researchers can confidently validate the structure of their synthesized this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
- 1. chemjournal.researchfloor.org [chemjournal.researchfloor.org]
- 2. fiveable.me [fiveable.me]
- 3. 2-AMINO-3,5-DICHLOROPYRAZINE CAS#: 873-42-7 [m.chemicalbook.com]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Chlorination of Pyrazine Rings
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom to a pyrazine (B50134) ring is a critical transformation in the synthesis of numerous compounds within the pharmaceutical and agrochemical industries. Chlorinated pyrazines serve as versatile intermediates, enabling further functionalization through cross-coupling reactions and nucleophilic substitutions. While traditional methods often rely on harsh reagents, a range of alternative chlorinating agents offers milder conditions, improved selectivity, and enhanced safety profiles. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Comparison of Chlorinating Reagents
The choice of chlorinating agent is dictated by the substrate's reactivity, the desired regioselectivity, and the required reaction conditions. Below is a comparison of several common and novel reagents for the chlorination of pyrazines and related nitrogen-containing heterocycles.
Chlorine Gas (Cl₂)
-
Overview: Direct chlorination using chlorine gas is a powerful but often aggressive method. It is typically employed for industrial-scale synthesis of simple chloropyrazines. The reaction mechanism is generally considered to be a radical substitution, especially at high temperatures.
-
Advantages: Low cost and high atom economy.
-
Disadvantages: Requires high temperatures, specialized equipment for handling a toxic and corrosive gas, and can lead to over-chlorination and the formation of complex product mixtures[1][2]. The reaction with solid pyrazine at room temperature can lead to decomposition[2].
N-Chlorosuccinimide (NCS)
-
Overview: NCS is a widely used electrophilic chlorinating agent that is solid, easy to handle, and safer than chlorine gas. It is suitable for a variety of heterocyclic systems under relatively mild conditions.
-
Advantages: Solid, easy to handle, and generally provides good yields for activated substrates.
-
Disadvantages: Can be less reactive towards electron-deficient pyrazine rings, sometimes requiring longer reaction times or activation with an acid catalyst[3]. Its effectiveness can be highly substrate-dependent[4].
Trichloroisocyanuric Acid (TCCA)
-
Overview: TCCA is another stable, solid-form chlorinating agent that is cost-effective and efficient. It serves as both an oxidant and a chlorine source.
-
Advantages: High chlorine content by weight, low cost, low toxicity, and high efficiency make it an economical and environmentally benign option[5].
-
Disadvantages: Its reactivity can be insufficient for certain transformations, as seen in some attempted ring-opening chlorinations[4].
Phosphorus Oxychloride (POCl₃)
-
Overview: POCl₃ is not a direct C-H chlorinating agent. Instead, it is exceptionally useful for converting pyrazine N-oxides or hydroxypyrazines (pyrazinones) into chloropyrazines. This represents a strategic approach to control regioselectivity.
-
Advantages: Provides a reliable method for introducing chlorine at specific positions by first converting the parent pyrazine to an N-oxide[6].
-
Disadvantages: The reaction can be vigorous and requires careful handling of the reagent. It necessitates an additional synthetic step (N-oxidation).
Palau'chlor (CBMG)
-
Overview: 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), known as Palau'chlor, is a modern guanidine-based chlorinating reagent. It has demonstrated superior reactivity for the C-H chlorination of a wide range of nitrogen-containing heterocycles.[3].
-
Advantages: Exceptionally reactive, often succeeding where other reagents like NCS fail. It operates under mild, catalyst-free conditions and provides clean reactions with high yields in short reaction times[3].
-
Disadvantages: Higher cost compared to traditional reagents like NCS or TCCA.
Quantitative Data Summary
The following table summarizes experimental data for the chlorination of pyrazine and related heterocyclic substrates using various reagents.
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Cl₂ | Pyrazine | Vapor phase with H₂O, 450 °C, 3.0 s | 72 | [2] |
| NCS | Imidazo[1,2-a]pyrazine (B1224502) | CH₃CN, rt, 12 h | 52 | [3] |
| TCCA | Hydrazine derivative | TFE, 40 °C, 4 h | up to 92 (for 4-chloropyrazole) | [5] |
| Palau'chlor | Imidazo[1,2-a]pyrazine | CH₃CN, rt, 30 min | 91 | [3] |
Experimental Protocols
Protocol 1: Vapor-Phase Chlorination of Pyrazine with Cl₂
This protocol is adapted from a patented industrial method for producing mono-chloropyrazine[2].
-
Apparatus Setup: A reaction system comprising separate heating elements for vaporizing the reactants and a heated reaction tube is required.
-
Reactant Preparation: Prepare a solution of 110 grams of pyrazine (1.37 mols) in 110 grams of water (6.1 mols).
-
Vaporization and Mixing: Vaporize the pyrazine-water solution and mix it with 86 grams of chlorine gas (1.2 mols) preheated to 350 °C.
-
Reaction: Pass the mixed vapors into the reaction zone, which is heated to 450 °C. The contact time of the reactants in this zone should be approximately 3.0 seconds.
-
Workup and Isolation: The reaction product condenses as an oily layer separating from the aqueous medium. Recover the 2-chloropyrazine (B57796) by solvent extraction (e.g., with benzene) followed by fractional distillation. The yield of chloropyrazine is approximately 72% based on the unrecovered pyrazine[2].
Protocol 2: Chlorination of Imidazo[1,2-a]pyrazine with Palau'chlor (CBMG)
This protocol demonstrates the high reactivity of a modern chlorinating agent under mild conditions[3].
-
Reactant Preparation: To a solution of imidazo[1,2-a]pyrazine (1.0 equiv) in acetonitrile (B52724) (CH₃CN), add Palau'chlor (CBMG) (1.2 equiv).
-
Reaction: Stir the mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired chlorinated product. This method resulted in a 91% yield of the chlorinated product[3].
Visualized Workflows and Decision Logic
General Experimental Workflow for Pyrazine Chlorination
Caption: A typical workflow for a laboratory-scale pyrazine chlorination experiment.
Decision Guide for Reagent Selection
Caption: A decision tree to assist in selecting a suitable chlorinating reagent.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Pyrazine Scaffolds: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the quest for potent and broad-spectrum antiviral agents is a perpetual challenge. Among the diverse heterocyclic scaffolds explored, pyrazine (B50134) has emerged as a privileged structure, giving rise to promising antiviral candidates. This guide provides an objective comparison of the efficacy of antiviral drugs derived from pyrazine scaffolds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
Efficacy at a Glance: A Comparative Data Summary
The antiviral efficacy of pyrazine-based compounds is typically evaluated through in vitro assays that determine the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50) and the concentration that is toxic to the host cells by 50% (CC50). The ratio of CC50 to EC50/IC50, known as the Selectivity Index (SI), is a critical measure of a drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
Below is a summary of the reported in vitro efficacy of prominent pyrazine-derived antiviral drugs against various viruses.
| Drug/Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | > 2000 (µg/mL) | > 3000 | [1][2] |
| Influenza B | MDCK | 0.039 - 0.089 (µg/mL) | > 2000 (µg/mL) | > 3000 | [3] | |
| SARS-CoV-2 | Vero E6 | 40.49 | > 2000 | > 49.4 | [4] | |
| Rift Valley Fever Virus (RVFV) | Vero | 27 - 55 | - | - | [5] | |
| Punta Toro Virus (PTV) | Vero | - | - | - | [5] | |
| Sandfly Fever Sicilian Virus (SFSV) | Vero | - | - | - | [5] | |
| T-1106 | Rift Valley Fever Virus (RVFV) | Vero | 111 - 743 | - | - | [5] |
| Punta Toro Virus (PTV) | Vero | - | - | - | [5] | |
| Sandfly Fever Sicilian Virus (SFSV) | Vero | - | - | - | [5] | |
| T-1105 | Dengue Virus (DENV) | - | 21 ± 0.7 | - | - | [6] |
| Zika Virus | Vero | 97.5 ± 6.8 | - | - | [7] | |
| Pyrazine Conjugate 5d | SARS-CoV-2 | VERO-E6 | 0.120 | 0.378 | 3.150 | [8][9] |
| Pyrazine Conjugate 5f | SARS-CoV-2 | VERO-E6 | - | - | 3.685 | [8][9] |
| Pyrazine Conjugate 12i | SARS-CoV-2 | VERO-E6 | 0.3638 | 1.396 | 3.837 | [8][9] |
| Pyrazinoic Acid C-Nucleoside 4 | Herpes Simplex Virus-1 (HSV-1) | - | Active in µM range | Cytotoxic in µM range | - | [10] |
| Human Cytomegalovirus (HCMV) | - | Active in µM range | Cytotoxic in µM range | - | [10] |
Mechanism of Action: Targeting Viral Replication
The primary mechanism of action for many pyrazine-based antivirals, most notably Favipiravir, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[11][12] This enzyme is crucial for the replication of the genetic material of many RNA viruses.
As illustrated, Favipiravir enters the host cell as a prodrug and is metabolized into its active form, Favipiravir-RTP.[8] This active metabolite is recognized by the viral RdRp as a purine (B94841) nucleotide and is incorporated into the nascent viral RNA strand. This incorporation leads to two primary antiviral effects: lethal mutagenesis, where the accumulation of mutations renders the virus non-viable, and chain termination, which halts the replication process.[13]
Experimental Protocols: A Guide to Antiviral and Cytotoxicity Assays
The following are detailed methodologies for key experiments commonly cited in the evaluation of pyrazine-based antiviral drugs.
Antiviral Efficacy Assays
This assay is the gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.[14][15]
Objective: To determine the concentration of a drug that reduces the number of viral plaques by 50% (EC50).
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus, or Vero E6 cells for SARS-CoV-2) in 12-well or 24-well plates.[16] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the pyrazine-based antiviral compound in a suitable cell culture medium.
-
Virus Infection: Aspirate the culture medium from the cells and infect them with a known amount of virus (multiplicity of infection - MOI) for 1-2 hours to allow for viral adsorption.[15]
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with the different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions or "plaques".
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde (B43269) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
This assay is suitable for viruses that cause visible damage to host cells (cytopathic effect).[1][9]
Objective: To determine the concentration of a drug that protects 50% of the cells from virus-induced CPE (EC50).
Protocol:
-
Cell Seeding: Seed host cells in 96-well plates and incubate overnight.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus at a specific MOI. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plates for 3-5 days, or until significant CPE is observed in the virus control wells.
-
CPE Assessment: The CPE can be assessed qualitatively by microscopic observation or quantitatively by measuring cell viability using assays like the MTT assay (described below).
-
Data Analysis: The EC50 is the concentration of the drug that results in a 50% reduction of the virus-induced CPE.
Cytotoxicity Assay
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability.[17] It is crucial for determining the cytotoxic concentration (CC50) of the antiviral compounds.
Objective: To determine the concentration of a drug that reduces the viability of host cells by 50% (CC50).
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazine-based compound for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: After an incubation period, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Conclusion
Antiviral drugs derived from pyrazine scaffolds, particularly Favipiravir, have demonstrated significant broad-spectrum activity against a range of RNA viruses. The development of novel pyrazine conjugates continues to yield compounds with promising efficacy, sometimes surpassing that of the parent drug against specific viral targets like SARS-CoV-2. The primary mechanism of action for many of these compounds involves the inhibition of the viral RNA-dependent RNA polymerase, a validated and attractive target for antiviral drug development. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the efficacy and safety of these and future pyrazine-based antiviral candidates. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their in vitro potential into effective clinical therapies.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. preprints.aijr.org [preprints.aijr.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity assay on Vero E6 cells [bio-protocol.org]
- 11. chemjournal.researchfloor.org [chemjournal.researchfloor.org]
- 12. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Influenza virus plaque assay [protocols.io]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. texaschildrens.org [texaschildrens.org]
Comparative Analysis of 3,6-Dichloropyrazine-2-carbonitrile and its Antiviral Analogues
A comprehensive guide for researchers and drug development professionals on the spectral characteristics of the synthetic intermediate 3,6-Dichloropyrazine-2-carbonitrile (CAS 356783-16-9) and its functional comparison with the antiviral agent Favipiravir and its analogue T-1105.
This guide provides a detailed cross-reference of this compound with available spectral data and a comparative performance analysis against its functionally relevant alternatives, the approved antiviral drug Favipiravir and its promising analogue T-1105. The information is intended to support researchers, scientists, and drug development professionals in their ongoing work.
Spectral Library Data for CAS 356783-16-9
Table 1: Spectral Properties of this compound (CAS 356783-16-9)
| Analytical Method | Observed Peaks / Data |
| ¹H NMR (CDCl₃) | δ 8.67 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 157.01, 148.61, 134.82, 131.98, 125.59, 112.66, 111.64, 86.75 |
| Mass Spectrometry (MS) | Molecular Weight: 173.99 g/mol |
Performance Comparison with Antiviral Alternatives
This compound is a crucial intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir.[1] While the intermediate itself is not expected to possess significant biological activity, its derivatives are potent inhibitors of viral RNA-dependent RNA polymerase. For a relevant performance comparison, this guide focuses on the antiviral activity of Favipiravir and its non-fluorinated analogue, T-1105.
Table 2: Comparative Antiviral Activity of Favipiravir and T-1105
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Favipiravir (T-705) | Influenza A/PR/8/34 | MDCK | - | [2] |
| T-1105 | Influenza A/PR/8/34 | MDCK | - | [2] |
| Favipiravir (T-705) | Dengue Virus | Vero | >113 | [2] |
| T-1105 | Dengue Virus | Vero | 21 ± 0.7 | [2] |
| Favipiravir (T-705) | Foot-and-Mouth Disease Virus | - | - | [3] |
| T-1105 | Foot-and-Mouth Disease Virus | - | 12 | [3] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates a more potent compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and the evaluation of antiviral activity, based on methodologies described in the scientific literature.
Synthesis of this compound
A common synthetic route involves the chlorination and dehydration of a pyrazine (B50134) carboxamide precursor.[4]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Toluene
-
Ice
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-hydroxypyrazine-2-carboxamide in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride to the mixture at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the efficacy of an antiviral compound.[3]
Materials:
-
Confluent monolayer of host cells (e.g., MDCK for influenza, Vero for Dengue) in 6-well plates
-
Virus stock of known titer
-
Serial dilutions of the test compound (e.g., Favipiravir, T-1105)
-
Growth medium and overlay medium (containing agar (B569324) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing serial dilutions of the test compound to each well.
-
Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC₅₀ value as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Visualizations
Signaling Pathway of Favipiravir Action
The following diagram illustrates the mechanism of action of Favipiravir, which involves its conversion to the active ribofuranosyl 5'-triphosphate form (Favipiravir-RTP) and subsequent inhibition of the viral RNA-dependent RNA polymerase (RdRp).
Caption: Mechanism of action of Favipiravir.
Experimental Workflow for Antiviral Assay
The diagram below outlines the key steps in a typical plaque reduction assay used to determine the antiviral efficacy of a compound.
Caption: Plaque reduction assay workflow.
Logical Relationship: Synthesis of Favipiravir
This diagram shows the position of this compound as a key intermediate in the synthesis of Favipiravir.
Caption: Role of CAS 356783-16-9 in Favipiravir synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 356783-16-9 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 3,6-Dichloropyrazine-2-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides crucial safety and logistical information for the proper disposal of 3,6-Dichloropyrazine-2-carbonitrile, a chlorinated heterocyclic compound. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and it can cause serious eye damage.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or chemical goggles.[4]
-
Body Protection: A laboratory coat is required.[4] For extensive handling, consider additional protective clothing.[1]
-
Respiratory Protection: All handling of this substance should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[4][5]
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through an authorized hazardous waste disposal facility.[1][4] This chemical must not be disposed of down the drain or mixed with general laboratory waste.[4]
1. Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials like filter paper, pipette tips, and weighing boats.
-
Crucially, this is a halogenated compound. It must be segregated from non-halogenated solvent waste streams to facilitate proper disposal and potential recycling.[5][6]
-
Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.
2. Containerization:
-
Place the solid waste into a designated, sealable, and chemically compatible waste container.[4] The container must be in good condition and free of leaks. Plastic is often preferred for waste storage.[7]
-
Ensure the container is kept closed except when adding waste.[6][7]
3. Labeling:
-
The waste container must be clearly and accurately labeled.[5] The label should include:
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[4][7]
-
The storage area should be cool, well-ventilated, and away from sources of ignition.[1][3]
-
The maximum amount of hazardous waste allowed in a satellite accumulation area is typically 55 gallons, but for acutely toxic "P-list" chemicals, this limit is much lower (one quart of liquid or one kilogram of solid).[7] While this compound is not explicitly listed as a "P-list" waste in the provided results, its high toxicity warrants careful volume management.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHRS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7][10]
-
Do not attempt to treat or neutralize the chemical waste unless you have specific, approved protocols and the necessary expertise.[5]
Spill Response Protocol In the event of a spill, follow these procedures immediately:
-
Evacuate non-essential personnel from the area.[11]
-
Ensure proper ventilation and remove all ignition sources.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the spilled material and absorbent into a labeled hazardous waste container for disposal.[1]
-
Clean the spill area thoroughly with an appropriate solvent, collecting all cleanup materials as hazardous waste.[4]
-
Prevent any spilled material from entering drains or waterways.[1]
Safety and Hazard Data Summary
This table summarizes the critical hazard information for this compound for quick reference.
| Hazard Category | Description | References |
| GHS Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H318: Causes serious eye damage. H331: Toxic if inhaled. | [1] |
| Signal Word | Danger | [2] |
| Primary Hazards | Toxic, Corrosive, Irritant | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents | |
| Firefighting Measures | Non-combustible. Use extinguishing media suitable for the surrounding area. In case of fire, may emit poisonous fumes of nitrogen oxides and hydrogen chloride. | [1][3] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for identifying and preparing chemical waste for disposal, as well as the overall disposal pathway.
Caption: Workflow for proper chemical waste identification and segregation.
Caption: Overview of the institutional chemical waste disposal process.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. wattbarind.com [wattbarind.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 3,6-Dichloropyrazine-2-carbonitrile
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 3,6-Dichloropyrazine-2-carbonitrile. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is toxic if swallowed, in contact with skin, or inhaled.[1][2] It can cause serious eye damage and skin irritation.[1][2] Due to the presence of a nitrile group, there is a potential for the release of hydrogen cyanide gas, particularly under acidic conditions.[3] Therefore, stringent safety measures are required.
Minimum Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye and Face Protection | Chemical splash goggles and a face shield should be worn where there is a potential for splash or dust hazards.[3][4] |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC) are required. Double gloving is recommended.[3][4] Gloves must be inspected for leaks or tears before use.[3] |
| Body Protection | A lab coat that covers the legs and feet is mandatory.[3] For situations with a high risk of exposure, a totally encapsulating chemical-resistant suit or disposable coveralls are recommended.[5] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[3][6][7] If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge is necessary.[5][6] |
| Footwear | Closed-toe shoes are required.[4] |
Safe Handling and Operational Plan
A designated area for working with this compound should be established and clearly marked with hazard signs.[4] An emergency safety shower and eyewash station must be accessible and recently tested.[4]
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment (spatula, weighing paper/boat, beaker, solvent, stir bar, etc.) and place them inside the fume hood.
-
Don the required PPE as specified in the table above.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood to allow any accumulated gases to vent safely.[3]
-
Using a clean spatula, carefully transfer the desired amount of the solid onto a weighing paper or boat on a tared balance.
-
Avoid generating dust.[1][8] Use dry clean-up procedures for any minor spills within the hood.[1]
-
-
Solution Preparation:
-
Transfer the weighed solid into a beaker containing the appropriate solvent.
-
Add a stir bar and cover the beaker (e.g., with a watch glass).
-
Allow the solid to dissolve with stirring. Gentle heating may be applied if necessary and safe for the chosen solvent.
-
-
Post-Procedure:
-
Securely close the stock container of this compound.
-
Decontaminate any reusable equipment. A pH 10 buffer solution can be used for initial decontamination of surfaces contaminated with cyanide compounds, followed by standard cleaning procedures.[4]
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Storage:
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][7][9] It should be stored away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[9] The storage area should be locked and secured.[10]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[1][4] Drench the affected skin with running water for at least 15 minutes.[4][7] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4][7] Seek immediate medical attention.[7] |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, provide artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water.[1][7] Do not induce vomiting.[7] Seek immediate medical attention. |
Spill Management:
For a small spill contained within the fume hood, trained personnel wearing appropriate PPE can clean it up.[3]
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain: Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[1]
-
Collect: Carefully collect the absorbed material and any contaminated solids into a labeled, sealable container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the spill area with an appropriate solvent and collect all cleanup materials as hazardous waste.[11]
-
Report: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.[11]
For large spills, or any spill outside of a fume hood, evacuate the area and contact EHS or emergency services immediately.[6]
Disposal Plan
All waste containing this compound, including contaminated PPE, glassware, and absorbent materials, must be disposed of as hazardous waste.[4][11]
-
Waste Segregation: Solid and liquid waste must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[4]
-
Containerization: Use chemically compatible, leak-proof containers.[11] Containers should be kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]
-
Disposal: Arrange for pick-up and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[4] Do not dispose of this chemical down the drain.[11]
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for skin contact with this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Cyanide Hazard Alert | Workplace Safety North [workplacesafetynorth.ca]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
